Berenil
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
15114-96-2 |
|---|---|
Molekularformel |
C18H22N8O3 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XJLITJHUQRBWPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Berenil on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, commercially known as Berenil, is a well-established aromatic diamidine with potent trypanocidal activity. Its therapeutic efficacy is primarily attributed to its interaction with DNA, leading to the disruption of essential cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on DNA. It delves into its binding modalities, sequence specificity, and the consequential effects on DNA structure and function. This document synthesizes quantitative data from various biophysical and biochemical studies, details the experimental protocols used to elucidate these interactions, and provides visual representations of the key concepts to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Minor Groove Binding and Beyond
The principal mechanism of this compound's interaction with DNA is through non-intercalative binding to the minor groove, with a strong preference for Adenine-Thymine (A-T) rich sequences.[1][2] This binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The curved shape of the this compound molecule complements the narrow width and curvature of the A-T rich minor groove.
Molecular Interactions
Crystal structure and molecular modeling studies have revealed that the amidine groups of this compound are critical for its specific interactions.[3][4] These positively charged groups form specific hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases located on the floor of the minor groove.[4] While these hydrogen bonds provide specificity, electrostatic interactions with the negatively charged phosphate (B84403) backbone also play a significant role in the overall binding energy.[3][5]
Sequence Preference
This compound exhibits a marked preference for sequences of four or more consecutive A-T base pairs.[1][2] Studies on plasmid DNA have shown that this compound's inhibitory effects on DNA replication are most pronounced in plasmids containing poly(dA)poly(dT) tracts.[1][6] The binding to these A-T rich regions is thought to displace essential DNA-binding proteins and enzymes, thereby disrupting DNA replication and transcription.
Consequential Effects on DNA Structure
Upon binding, this compound induces significant conformational changes in the DNA helix. These changes include:
-
Local Stiffening: The DNA helix becomes more rigid at the binding site.[2]
-
Alteration of DNA Bending: this compound can either straighten intrinsically bent DNA sequences (like dAn·dTn tracts) or, in some contexts, induce bending in straight DNA.[2]
-
Changes in Helical Parameters: Binding induces characteristic changes in parameters such as buckle, tilt, twist, and roll of the base pairs adjacent to the binding site.[5]
These structural perturbations can interfere with the recognition and binding of DNA by cellular machinery, such as polymerases and transcription factors.
Interaction with Kinetoplast DNA (kDNA)
A key aspect of this compound's trypanocidal activity is its selective action against the kinetoplast DNA (kDNA) of trypanosomes.[7][8] kDNA is a unique network of interlocked minicircles and maxicircles within the mitochondrion of these parasites. This compound's high affinity for the A-T rich minicircles leads to the inhibition of kDNA replication by preventing the decatenation of the network, ultimately causing a loss of kDNA and cell death.[7][9]
G-Quadruplex Binding: An Emerging Paradigm
More recent research has revealed that this compound is not exclusively a duplex DNA minor groove binder. It can also bind with exceptionally high affinity to G-quadruplexes, which are four-stranded DNA structures found in telomeres and gene promoter regions.[10][11] This interaction is significantly tighter (by a factor of 10³) than its binding to A-T rich duplex DNA, suggesting that some of this compound's biological effects could be mediated through the stabilization of G-quadruplexes, leading to the inhibition of telomere elongation or downregulation of oncogene expression.[10][11]
Quantitative Data on this compound-DNA Interactions
The following tables summarize the quantitative data available for the binding of this compound to various DNA structures.
| DNA Substrate | Binding Affinity (Kd) | Methodology | Reference |
| G-Quadruplex DNA | ~1 nM | Isothermal Titration Calorimetry (ITC), UV, NMR, MS | [10] |
| A-T rich duplex DNA | ~1 µM (1000-fold weaker than G-quadruplex) | Not specified in abstract | [10] |
Note: Specific Kd values for various A-T rich sequences are often reported within the full text of biophysical studies. The ~1 µM value is an approximation based on the reported 1000-fold weaker affinity compared to G-quadruplexes.
| Effect | Parameter | Value | Experimental System | Reference |
| Inhibition of Pro-inflammatory Cytokines | IC50 | 335.3 nM | T. evansi cultured in HMI-9 | [12] |
| Reduction of Angiotensin II Constriction | pD2 | 0.20 ± 2.00 × 10⁻³ | Aortic rings | [13] |
Note: The second table includes data on this compound's other biological activities for a broader context, although the primary focus of this guide is its direct interaction with DNA.
Experimental Protocols
The elucidation of this compound's mechanism of action on DNA has relied on a variety of biophysical and biochemical techniques. Detailed protocols for some of the key methodologies are outlined below.
DNase I Footprinting
DNase I footprinting is used to identify the specific binding sites of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.
Protocol:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one end (e.g., using ³²P).
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for a sufficient time to reach binding equilibrium (e.g., 30 minutes at room temperature).
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.
-
Reaction Quenching: The digestion is stopped by adding a solution containing a strong chelating agent like EDTA and a denaturant (e.g., formamide).
-
Gel Electrophoresis: The DNA fragments are denatured by heating and then separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film. The protected regions (footprints) appear as gaps in the ladder of DNA fragments compared to a control lane without this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka, and its inverse, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol:
-
Sample Preparation: A solution of the target DNA (e.g., a specific oligonucleotide or G-quadruplex) is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the this compound solution are made into the DNA solution while the temperature is kept constant.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DNA. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the this compound-DNA complex at the atomic level.
Protocol:
-
Complex Formation and Crystallization: this compound is co-crystallized with a self-complementary DNA oligonucleotide containing a high-affinity binding site. This involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote the growth of high-quality crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
-
Structure Determination: The diffraction data are processed to determine the electron density map of the crystal.
-
Model Building and Refinement: An atomic model of the this compound-DNA complex is built into the electron density map and refined to best fit the experimental data. This results in a detailed 3D structure of the complex.
Visualizations
Diagrams of Molecular Interactions and Experimental Workflows
Caption: this compound binding to the A-T rich minor groove of DNA.
Caption: Experimental workflow for DNase I footprinting.
Caption: Logical flow of the consequences of this compound-DNA binding.
Conclusion
This compound exerts its biological effects through a multifaceted interaction with DNA. Its primary mechanism involves high-affinity binding to the minor groove of A-T rich sequences, a process that is particularly detrimental to the kinetoplast DNA of trypanosomes. This binding alters the structure of DNA, inhibiting essential processes like replication and transcription by preventing the necessary enzymatic machinery from accessing its substrate. Furthermore, the discovery of its potent binding to G-quadruplex structures opens new avenues for understanding its biological activity and for the potential development of new therapeutic agents based on the this compound scaffold. This guide provides a foundational understanding for researchers aiming to leverage these mechanisms in the fields of drug discovery and molecular biology.
References
- 1. nvpublicationhouse.com [nvpublicationhouse.com]
- 2. DNA multimode interaction with this compound and pentamidine; double helix stiffening, unbending and bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA replication by this compound in plasmids containing Poly(dA)poly(dT) sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 10. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Minor Groove Binding Properties of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545) aceturate (DA), a well-established antitrypanosomal drug, exerts its biological effects primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core principles governing the binding of diminazene aceturate to the DNA minor groove. It delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and explores the downstream effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in drug discovery and molecular biology, offering both foundational knowledge and practical insights into the study of DNA-ligand interactions.
Introduction
Diminazene aceturate, also known as Berenil, is an aromatic diamidine that has long been utilized in veterinary medicine to treat trypanosomiasis.[1][2] Its mechanism of action is intrinsically linked to its ability to bind to DNA, specifically within the minor groove of AT-rich sequences.[3][4][5] This binding event can interfere with DNA replication and transcription, leading to parasite death.[3] More recent studies have unveiled a broader spectrum of activity for diminazene aceturate, including anti-inflammatory, antiviral, and even anticancer properties, which are thought to be mediated, at least in part, by its DNA binding activities and subsequent modulation of cellular signaling.[4][6] A surprising discovery has been its high-affinity binding to G-quadruplex DNA structures, suggesting a more complex interaction profile than previously understood.[7][8][9] This guide will synthesize the current understanding of diminazene aceturate's DNA binding properties, with a focus on quantitative data, experimental approaches, and biological consequences.
Quantitative Analysis of Diminazene Aceturate-DNA Binding
The affinity and specificity of diminazene aceturate's interaction with DNA have been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters reported in the literature.
Table 1: Binding Affinity of Diminazene Aceturate for Duplex and G-Quadruplex DNA
| DNA Target | Sequence | Method | Dissociation Constant (Kd) | Reference |
| AT-rich Duplex | 7bp HP-AT | ITC | ~1 x 10-6 M | [8] |
| G-Quadruplex | c-kit1 | ITC | ~1 nM | [7][8] |
| G-Quadruplex | VEGF | Not Specified | Not Specified | [7] |
| G-Quadruplex | bcl-2 2345 | Not Specified | Not Specified | [7] |
| G-Quadruplex | TBA | Not Specified | Not Specified | [7] |
| G-Quadruplex | c-myc | ITC | Kd1 ≈ 1.2 x 10-8 M, Kd2 ≈ 5 x 10-8 M | [8] |
Table 2: Thermodynamic Parameters of Diminazene Aceturate-DNA Interaction
| DNA Target | Method | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Reference |
| DNA Triplex | Calorimetry | Favorable | Not Specified | Not Specified | [10] |
| RNA Triplex | Calorimetry | Favorable | Not Specified | Not Specified | [10] |
| AAAGTTT Sequence | SPR | Varies with temperature | Varies with temperature | Varies with temperature | [3] |
Experimental Protocols for Studying Diminazene Aceturate-DNA Interactions
A variety of experimental techniques are employed to characterize the binding of small molecules like diminazene aceturate to DNA. This section provides detailed methodologies for several key approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of diminazene aceturate (typically 100-200 µM) in the desired buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4).
-
Prepare a solution of the target DNA (typically 10-20 µM) in the same buffer. The DNA should be accurately quantified, for example, by UV absorbance at 260 nm.
-
Degas both solutions thoroughly to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument.
-
Load the diminazene aceturate solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the diminazene aceturate solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, titrating diminazene aceturate into buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site or two-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the diminazene aceturate-DNA complex in solution, including the identification of binding sites and conformational changes.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA oligonucleotide (e.g., 0.3 mM of an AT-rich 8-mer duplex) in a suitable buffer (e.g., 10 mM potassium phosphate, 137 mM NaCl, 1 mM EDTA, pH 7.5) containing 10% D2O.[8]
-
Prepare a stock solution of diminazene aceturate (e.g., 1.5 mM) in the same buffer.[8]
-
Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[8]
-
-
NMR Titration:
-
Acquire a 1D 1H NMR spectrum of the DNA alone.
-
Add increasing aliquots of the diminazene aceturate stock solution to the DNA sample.
-
Acquire a 1D 1H NMR spectrum after each addition.
-
Monitor the chemical shift changes of the DNA protons (particularly the imino protons and aromatic protons) to identify the binding site.
-
-
2D NMR for Structural Elucidation:
-
For a detailed structural analysis, prepare a sample of the diminazene aceturate-DNA complex at a 1:1 or other desired molar ratio.
-
Acquire 2D NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
-
NOESY spectra will provide information about through-space proximities between protons of diminazene aceturate and the DNA, which is crucial for determining the binding orientation.
-
TOCSY spectra aid in the assignment of proton resonances.
-
Experimental Workflow for NMR Spectroscopy
DNA Footprinting
DNA footprinting is used to identify the specific binding site of a ligand on a DNA sequence. The principle is that the bound ligand protects the DNA from cleavage by a nuclease (like DNase I) or a chemical agent.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., 100-400 bp) that is radioactively or fluorescently labeled at one end.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of diminazene aceturate in a suitable binding buffer.
-
A control reaction without diminazene aceturate should be included.
-
-
Nuclease Digestion:
-
Add a limited amount of DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).
-
The optimal DNase I concentration and digestion time need to be determined empirically.
-
Stop the reaction by adding a stop solution (containing EDTA).
-
-
Analysis:
-
Purify the DNA fragments.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where diminazene aceturate is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., DNA) is immobilized.
Protocol:
-
Chip Preparation and DNA Immobilization:
-
Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the biotinylated DNA of interest onto the sensor chip surface.
-
-
SPR Measurement:
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject different concentrations of diminazene aceturate over the chip surface and monitor the change in the SPR signal (response units, RU) over time (association phase).
-
After the injection, flow the running buffer again to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the chip surface between different diminazene aceturate concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Signaling Pathways Modulated by Diminazene Aceturate-DNA Binding
The interaction of diminazene aceturate with DNA can have significant downstream consequences on cellular signaling pathways, contributing to its diverse biological activities.
Inhibition of NF-κB Signaling
The anti-inflammatory effects of diminazene aceturate are, in part, attributed to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.[11][12][13] While the precise mechanism is still under investigation, it is hypothesized that by binding to specific DNA sequences in the promoter regions of NF-κB target genes, diminazene aceturate can block the binding of the NF-κB transcription factor, thereby inhibiting gene expression.[14]
Diminazene Aceturate Inhibition of NF-κB Signaling
Modulation of MAPK Signaling
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. There is emerging evidence that diminazene aceturate can modulate this pathway, contributing to its cytotoxic effects on cancer cells.[6] The binding of diminazene aceturate to DNA may induce DNA damage or stress, which can, in turn, activate or inhibit various components of the MAPK cascade, ultimately leading to cell cycle arrest and apoptosis.[15]
Conclusion
Diminazene aceturate's interaction with DNA is a multifaceted process with significant implications for its therapeutic applications. Its well-established preference for the minor groove of AT-rich sequences is complemented by its more recently discovered high-affinity binding to G-quadruplex structures. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed experimental protocols for their investigation, and explored the downstream consequences on key cellular signaling pathways. A thorough understanding of these fundamental properties is crucial for the rational design of new DNA-binding agents and for repurposing existing drugs like diminazene aceturate for novel therapeutic indications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of drug-DNA interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data | MDPI [mdpi.com]
- 7. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 9. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound binding to higher ordered nucleic acid structures: complexation with a DNA and RNA triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Berenil's Potent Interaction with G-Quadruplex Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, telomere maintenance, and DNA replication.[1][2][3] Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for cancer therapeutics.[4][5] Berenil (also known as diminazene (B1218545) aceturate or DMZ), a compound historically used as an anti-trypanosomal agent, has emerged as a potent G-quadruplex ligand.[4][5][6][7][8] This technical guide provides an in-depth analysis of the interaction between this compound and G-quadruplex structures, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways.
Quantitative Analysis of this compound-G-Quadruplex Binding
This compound exhibits a remarkably high affinity for G-quadruplex structures, with binding constants in the low nanomolar range. This interaction is significantly stronger than its binding to duplex DNA, suggesting a degree of selectivity that is advantageous for therapeutic applications.[4] The thermodynamic parameters of this binding vary depending on the specific G-quadruplex topology.
| G-Quadruplex Target | Binding Constant (Kd) | Stoichiometry (this compound:G4) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) | Reference |
| Various G-quadruplexes | ~1 nM | Not specified | Not specified | Not specified | [4] |
| c-MYC 1-6-1 (long-looped) | Not specified | Not specified | -3.38 | -7.39 | [9] |
| Parallel G-quadruplexes (general) | Not specified | Not specified | Favorable | Varies | [9] |
| Antiparallel/Mixed hTel | Not specified | Not specified | Favorable | Varies | [9] |
| AT-rich duplex DNA | ~1 µM | Not specified | Not specified | Not specified | [4] |
Note: The binding of this compound to the long-looped c-MYC 1-6-1 mutant is entropically driven, which may be attributed to the dehydration of the large loop as it folds over the bound ligand.[9] For most other parallel, antiparallel, and mixed parallel/antiparallel G-quadruplexes, the primary binding event is driven by favorable enthalpy changes.[9]
Experimental Protocols
The characterization of the this compound-G-quadruplex interaction relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. It is a powerful tool for studying the conformation of chiral molecules like DNA.[10][11][12]
Objective: To determine the conformational changes in G-quadruplex DNA upon binding of this compound.
Methodology:
-
Prepare solutions of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., potassium phosphate (B84403) buffer) to facilitate G-quadruplex formation.
-
Record the CD spectrum of the G-quadruplex DNA alone. The characteristic peaks will indicate the topology of the G-quadruplex (e.g., a positive peak around 265 nm for parallel structures).[9]
-
Titrate the G-quadruplex solution with increasing concentrations of this compound.
-
Record a CD spectrum after each addition of this compound.
-
Analyze the changes in the CD signal. A significant change in molar ellipticity upon addition of this compound indicates an interaction and potential conformational changes in the G-quadruplex structure.[9]
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the fluorescence from a sample. It is a highly sensitive technique for studying ligand binding.[13][14]
Objective: To determine the binding affinity of this compound to G-quadruplex structures.
Methodology:
-
Prepare a solution of the G-quadruplex DNA in a suitable buffer.
-
Measure the intrinsic fluorescence of the G-quadruplex or use a fluorescent probe that is displaced upon this compound binding.
-
Titrate the G-quadruplex solution with increasing concentrations of this compound.
-
Measure the fluorescence intensity after each addition.
-
The change in fluorescence intensity can be used to calculate the binding constant (Kd) by fitting the data to a suitable binding model.
DNA Polymerase Stop Assay
This assay is based on the principle that DNA polymerase is stalled by the presence of a stable G-quadruplex structure in the template strand.[15][16]
Objective: To assess the ability of this compound to stabilize G-quadruplex structures and inhibit DNA synthesis.
Methodology:
-
Design a DNA template containing a G-quadruplex-forming sequence and a primer that anneals upstream of this sequence.
-
Set up a series of primer extension reactions containing the template, primer, DNA polymerase (e.g., Taq polymerase), and dNTPs.
-
Add increasing concentrations of this compound to the reactions.
-
Incubate the reactions to allow for DNA synthesis.
-
Analyze the reaction products using denaturing polyacrylamide gel electrophoresis.
-
The appearance of a truncated product corresponding to the polymerase stopping at the G-quadruplex site indicates the formation and stabilization of the structure. An increase in the intensity of this stop product with increasing this compound concentration demonstrates the ligand's stabilizing effect.[17]
Visualizing the Impact of this compound-G-Quadruplex Interaction
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the interaction between this compound and a G-quadruplex structure.
Caption: Experimental workflow for this compound-G4 interaction studies.
Signaling Pathways Modulated by this compound
The stabilization of G-quadruplexes by this compound can have significant downstream effects on cellular signaling pathways, primarily through the inhibition of telomerase activity and the downregulation of oncogene expression. Furthermore, this compound has been shown to modulate inflammatory responses.
Caption: this compound's impact on key cellular signaling pathways.
Conclusion
This compound's high affinity and selectivity for G-quadruplex structures over duplex DNA make it a compelling candidate for further investigation in the context of anti-cancer drug development.[4] Its ability to stabilize these structures leads to the inhibition of critical cellular processes such as telomere maintenance and oncogene expression, ultimately promoting apoptosis and senescence in cancer cells.[1][5] Furthermore, its modulatory effects on inflammatory signaling pathways present an additional layer of therapeutic potential.[18] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted interactions of this compound with G-quadruplexes and harness their therapeutic promise.
References
- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Binds Tightly to Parallel and Mixed Parallel/Antiparallel G-Quadruplex Motifs with Varied Thermodynamic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism and guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discrimination of G-quadruplexes from duplex and single-stranded DNAs with fluorescence and energy-transfer fluorescence spectra of crystal violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steady-State and Time-Resolved Studies into the Origin of the Intrinsic Fluorescence of G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of diminazene (B1218545) aceturate, a well-established antitrypanosomal agent with expanding therapeutic indications. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its molecular interactions.
Chemical and Physical Properties
Diminazene aceturate is an aromatic diamidine, recognized for its therapeutic efficacy against various protozoan parasites.[1] Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | References |
| Chemical Name | 4,4'-(Diazoamino)dibenzamidine diaceturate | [2] |
| Synonyms | Berenil, Diminazene diaceturate | [1][2] |
| Molecular Formula | C₁₄H₁₅N₇ · 2(C₄H₇NO₃) | [3] |
| Molecular Weight | 515.5 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2][4] |
| Melting Point | 217°C (with decomposition) | [2][4] |
| pKa | ~11 (for the amidino groups) | [5][6] |
Solubility Profile
The solubility of diminazene aceturate is a critical parameter for its formulation and delivery. It exhibits varied solubility across different solvent systems.
| Solvent | Solubility | Temperature | References |
| Water | Soluble in 14 parts (approx. 71.4 mg/mL) | 20°C | [2][4] |
| Water | 103 mg/mL (199.79 mM) | 25°C | [7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | Not Specified | [3] |
| Ethanol | Slightly soluble | Not Specified | [2][4] |
| Ethanol | Insoluble | 25°C | [7] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Not Specified | [8] |
| DMSO | 19 mg/mL (36.85 mM) | 25°C | [7] |
| Methanol | Slightly soluble | Not Specified | [8] |
| Ether | Very slightly soluble | Not Specified | [2] |
| Chloroform | Very slightly soluble | Not Specified | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of diminazene aceturate.
| Technique | Key Data Points | References |
| UV-Visible Spectroscopy | λmax: ~370 nm in aqueous solution | [2][9] |
| λmax: 398 nm (first derivative) | [9][10] | |
| ¹H NMR (in D₂O) | δ 7.5 and 7.7 ppm (aromatic protons) | [11] |
| δ 1.92 ppm (methyl protons of aceturate) | [11] | |
| δ 3.63 ppm (methylene protons of aceturate) | [11] | |
| Mass Spectrometry | Utilized for confirmation in biological matrices | [12][13] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of diminazene aceturate.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the conventional shake-flask method for determining the equilibrium solubility of diminazene aceturate in aqueous media.[14]
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the dissociation constant (pKa) of ionizable compounds like diminazene aceturate.[15][16]
Caption: Workflow for determining pKa using potentiometric titration.
UV-Visible Spectrophotometry Analysis
UV-Visible spectrophotometry is a straightforward technique for the quantification of diminazene aceturate in solution.
Caption: Workflow for quantitative analysis using UV-Visible spectrophotometry.
Mechanism of Action and Signaling Pathways
Beyond its direct antiparasitic activity, which involves binding to the kinetoplast DNA of trypanosomes, diminazene aceturate exhibits significant anti-inflammatory properties.[17][18] It has been shown to modulate host immune responses by downregulating the production of pro-inflammatory cytokines.[17][19]
This immunomodulatory effect is achieved through the inhibition of key intracellular signaling pathways.[17][18] Specifically, diminazene aceturate has been observed to decrease the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1 and STAT3.[17][20] It also affects the NF-κB signaling pathway.[17][18]
References
- 1. Diminazene | C14H15N7 | CID 2354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Diminazene Aceturate - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. DIMINAZENE ACETURATE | 908-54-3 [chemicalbook.com]
- 9. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Confirmation of diminazene diaceturate in bovine plasma using electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 17. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scispace.com [scispace.com]
- 20. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Berenil (Diminazene Aceturate): A Technical History of a Key Trypanocidal Agent
A comprehensive overview of the discovery, mechanism of action, and historical application of diminazene (B1218545) aceturate in the fight against trypanosomiasis, tailored for researchers, scientists, and drug development professionals.
Introduction
For over six decades, diminazene aceturate, widely known by its commercial name Berenil, has been a cornerstone in the chemotherapeutic arsenal (B13267) against animal African trypanosomiasis (AAT), a debilitating parasitic disease.[1][2][3][4] Introduced in 1955, this aromatic diamidine compound has been instrumental in treating infections caused by various Trypanosoma species in livestock, thereby safeguarding food security in many parts of the world.[1][2][3][4] This technical guide delves into the history of this compound as a trypanocidal agent, providing a detailed examination of its chemical properties, mechanism of action, efficacy data, and the experimental protocols used to evaluate its activity.
Chemical and Physical Properties
Diminazene aceturate is the diaceturate salt of 4,4'-(diazoamino)dibenzamidine. Its chemical structure is characterized by two benzamidine (B55565) moieties linked by a triazene (B1217601) bridge.
Table 1: Chemical and Physical Properties of Diminazene Aceturate
| Property | Value |
| Chemical Formula | C₂₂H₂₉N₉O₆ |
| Molecular Weight | 515.52 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in water |
| CAS Number | 908-54-3 |
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Mechanism of Action
The primary trypanocidal activity of diminazene aceturate is attributed to its ability to bind to the kinetoplast DNA (kDNA) within the mitochondria of the trypanosome.[1] This binding is non-intercalative and shows a preference for AT-rich regions of the circular kDNA.[1] This interaction is believed to inhibit kDNA replication, leading to the dysregulation of mitochondrial function and ultimately, parasite death.
In addition to its direct trypanocidal effects, this compound has been shown to possess immunomodulatory properties.[3] It can downregulate the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF, by inhibiting the phosphorylation of key signaling molecules like mitogen-activated protein kinases (MAPKs) and signal transducer and activator of transcription (STAT) proteins in host macrophages.[3][5]
Quantitative Efficacy Data
The efficacy of diminazene aceturate has been evaluated against a range of Trypanosoma species in both in vitro and in vivo models.
Table 2: In Vitro Efficacy of Diminazene Aceturate against Trypanosoma Species
| Trypanosoma Species | Strain | IC₅₀ (nM) | Reference |
| T. congolense | IL3000 | 108.65 ± 25.25 | [6] |
| T. b. brucei | - | Varies by strain | [7][8] |
| T. b. rhodesiense | - | Varies by strain | [3] |
| T. evansi | - | Varies by strain | [2] |
| T. equiperdum | - | Varies by strain | [9] |
Table 3: In Vivo Efficacy of Diminazene Aceturate in Animal Models
| Animal Model | Trypanosoma Species | Dose (mg/kg) | Route | Outcome | Reference |
| Mice | T. evansi | 3.5 | IP/IM | Less effective | [2] |
| Mice | T. evansi | 10, 20 | IP/IM | Complete elimination | [2] |
| Mice | T. evansi | 3.5 (standard) | - | Relapse observed | [10] |
| Mice | T. evansi | 7 (double) | - | Complete clearance | [10] |
| Cattle | T. congolense, T. vivax, T. brucei | 3.5-7 | IM | Curative | [11] |
| Buffalo | T. evansi | 7.0 | - | Complete recovery |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of trypanocidal drug efficacy. Below are representative methodologies for in vitro and in vivo evaluation of diminazene aceturate.
In Vitro Susceptibility Assay (Alamar Blue Method)
This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a compound against trypanosomes.
Methodology:
-
Parasite Culture: Bloodstream form Trypanosoma brucei brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Assay Preparation:
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.
-
Add test compounds at various concentrations (typically in a serial dilution) to the wells. Include a drug-free control and a reference drug control.
-
Adjust the parasite density to 2 x 10⁵ cells/mL.
-
Add 50 µL of the parasite suspension to each well.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add 10 µL of resazurin (B115843) solution (Alamar Blue) to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Convert fluorescence readings to percent parasite viability relative to the drug-free control.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each compound.
-
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a typical procedure for evaluating the efficacy of a trypanocidal drug in a murine model of acute trypanosomiasis.
Methodology:
-
Animals: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream form trypanosomes (e.g., T. b. brucei) suspended in a suitable buffer.
-
Parasitemia Monitoring:
-
Starting from day 3 post-infection, monitor parasitemia daily by collecting a small drop of blood from the tail vein and counting parasites using a hemocytometer.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Initiate treatment when parasitemia is established (e.g., day 4 post-infection).
-
Administer diminazene aceturate at the desired dose and route (e.g., 3.5 mg/kg, i.p.). The control group receives the vehicle only.
-
-
Endpoint Evaluation:
-
Continue to monitor parasitemia daily to assess parasite clearance.
-
Monitor animal health, including body weight and clinical signs of disease.
-
The primary endpoints are the clearance of parasites from the blood and the survival of the treated mice.
-
Monitor for relapse for an extended period (e.g., up to 60 days) after the end of treatment.
-
Source: Adapted from[2][10][12]
Resistance to Diminazene Aceturate
The extensive use of diminazene aceturate has unfortunately led to the emergence of drug-resistant strains of trypanosomes.[10] Resistance is often associated with reduced uptake of the drug by the parasite. This can be caused by mutations in the genes encoding transmembrane transporters, such as the P2/TbAT1 adenosine (B11128) transporter, which is involved in the uptake of diminazene.
Conclusion
Diminazene aceturate has had a profound and lasting impact on the control of animal trypanosomiasis. Its history is a testament to the power of chemotherapy in managing parasitic diseases. However, the growing challenge of drug resistance underscores the urgent need for the discovery and development of novel trypanocidal agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers working towards this critical goal, offering a foundation upon which to build future investigations into both existing and new therapeutic strategies.
References
- 1. In vitro assays to determine drug sensitivities of African trypanosomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Cymelarsan and Diminasan against Trypanosoma equiperdum infections in mice and horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. benchchem.com [benchchem.com]
- 12. med.nyu.edu [med.nyu.edu]
An In-depth Technical Guide to the Binding Affinity of Berenil for AT-rich DNA Sequences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Berenil (Diminazene Aceturate) for AT-rich DNA sequences. This compound is a well-established antitrypanosomal agent, and its therapeutic effect is primarily attributed to its interaction with DNA, particularly the kinetoplast DNA of trypanosomes.[1] This document delves into the quantitative aspects of this binding, details the experimental methodologies used for its characterization, and visualizes the key processes involved.
Quantitative Analysis of this compound-DNA Binding Affinity
The interaction between this compound and AT-rich DNA has been quantified using various biophysical techniques, with Isothermal Titration Calorimetry (ITC) providing detailed thermodynamic parameters of the binding events. These studies reveal a strong, entropically driven interaction.
A study investigating the binding of this compound to the DNA dodecamers d(CGCGAATTCGCG)₂ (A₂T₂) and d(CGCAAATTTGCG)₂ (A₃T₃) using ITC demonstrated heterogeneous binding modes, suggesting that more than one this compound molecule can bind to the DNA simultaneously.[2] The interaction is characterized as strong, with a large dissociation constant, and is primarily driven by a significant increase in entropy, likely due to the displacement of solvent molecules upon binding.[2]
| DNA Sequence | Stoichiometry (n) | Dissociation Constant (Kᵈ) (M) | Enthalpy (ΔH°) (kcal/mol) | Gibbs Free Energy (ΔG°) (kcal/mol) | Entropic Contribution (TΔS°) (kcal/mol) |
| d(CGCGAATTCGCG)₂ | 1.53 | 4.78 x 10⁻⁵ | 1.5 | -7.7 | 9.2 |
| d(CGCAAATTTGCG)₂ | 1.45 | Not explicitly stated, but described as a large constant | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 1: Thermodynamic parameters for the complexation between this compound and DNA dodecamers at 298 K, as determined by Isothermal Titration Calorimetry. Data extracted from a study by de Paula, et al.[2]
Experimental Protocols for Characterizing this compound-DNA Interaction
The study of this compound's binding to DNA employs several key experimental techniques to elucidate the affinity, specificity, and mode of interaction.
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (DNA). This technique allows for the determination of the binding stoichiometry (n), dissociation constant (Kᵈ), enthalpy (ΔH°), and entropy (ΔS°) of the interaction in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA dodecamer (e.g., d(CGCGAATTCGCG)₂) at a concentration of 0.6 mM in a suitable buffer (e.g., 10 mM sodium cacodylate, 5 mM sodium chloride, 0.1 mM EDTA, pH 7).[2]
-
Prepare a solution of this compound at a concentration of 10.0 mM in the same buffer.[2]
-
Degas both solutions under vacuum to prevent the formation of air bubbles during the experiment.[2]
-
-
ITC Measurement:
-
Load the DNA solution into the sample cell of the ITC instrument (e.g., a VP-ITC microcalorimeter with a cell volume of 1.4244 mL).[2]
-
Load the this compound solution into the injection syringe.[2]
-
Set the experimental temperature to 298 K (25 °C).[2]
-
Perform a series of injections of the this compound solution into the DNA solution. Each injection will produce a heat change that is measured by the instrument.[2]
-
-
Data Analysis:
-
The raw data, consisting of heat flow per injection, is integrated to obtain the enthalpy change for each injection.
-
The resulting titration curve (enthalpy change vs. molar ratio of this compound to DNA) is then fitted to a suitable binding model (e.g., the Wiseman Isotherm) to extract the thermodynamic parameters (n, Kᵈ, ΔH°).[2][3]
-
The Gibbs free energy (ΔG°) and the entropic contribution (TΔS°) can then be calculated using the following equation: ΔG° = -RTln(Kᵃ) = ΔH° - TΔS°, where Kᵃ is the association constant (1/Kᵈ).
-
Footprinting techniques are used to identify the specific binding sites of a ligand on a DNA sequence. Regions of DNA bound by the ligand are protected from cleavage by a DNA cleaving agent (DNase I or hydroxyl radicals).
Experimental Protocol (General Outline):
-
DNA Probe Preparation:
-
Binding Reaction:
-
The end-labeled DNA is incubated with varying concentrations of this compound to allow for binding.[6]
-
-
DNA Cleavage:
-
Gel Electrophoresis and Autoradiography:
-
The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is then exposed to X-ray film (autoradiography). The regions where this compound was bound will show a "footprint," a gap in the ladder of DNA fragments, as these areas were protected from cleavage.
-
-
Analysis:
Mechanism of Action and Signaling Pathways
This compound's trypanocidal activity is primarily linked to its ability to bind to the kinetoplast DNA (kDNA) in trypanosomes, which leads to the irreversible loss of this essential genetic material in certain strains.[1] Its molecular structure gives it a particular affinity for AT base pairs found in circular DNA and kDNA.[1]
Beyond its direct effect on parasitic DNA, this compound has been shown to modulate the host's immune response. This immunomodulatory effect is crucial for controlling the pathology associated with trypanosome infections, which often involve an excessive inflammatory response. This compound treatment has been observed to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[8][9]
The mechanism behind this cytokine reduction involves the downregulation of key intracellular signaling pathways. Specifically, this compound inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3.[8][10] It also affects the NFκB signaling pathway by downregulating the phosphorylation of the p65 subunit.[8] By inhibiting these critical signaling molecules and transcription factors, this compound effectively dampens the excessive inflammatory response induced by the parasitic infection.[8][10]
Conclusion
This compound's strong and specific binding to AT-rich DNA sequences is the cornerstone of its therapeutic efficacy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound-DNA interactions. The dual action of this compound, directly targeting parasitic DNA and modulating the host immune response, highlights its complexity and potential for broader therapeutic applications in conditions characterized by excessive inflammation. Further research into the sequence-specific binding and the downstream effects on DNA replication and transcription will be invaluable for the rational design of new and improved therapeutic agents.
References
- 1. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Berenil-DNA Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berenil, also known as diminazene (B1218545) aceturate, is an aromatic diamidine compound with well-established antitrypanosomal activity. Its therapeutic efficacy is primarily attributed to its ability to bind to the minor groove of DNA, particularly in AT-rich regions, thereby interfering with essential cellular processes such as DNA replication and transcription. Understanding the structural basis of this interaction is paramount for the rational design of new and more effective DNA-binding agents. This technical guide provides an in-depth overview of the structural analysis of the this compound-DNA complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular interactions and experimental workflows.
The interaction of this compound with DNA is multifaceted, with evidence suggesting at least two primary binding modes: minor groove binding and intercalation.[1] The preferred mode of interaction is influenced by factors such as the DNA sequence, ligand concentration, and ionic strength of the solution.[2] Structural studies have been instrumental in elucidating the precise nature of these interactions at an atomic level.
Quantitative Data Summary
The following tables summarize the key thermodynamic and structural parameters obtained from various biophysical and structural studies of the this compound-DNA complex.
Table 1: Thermodynamic Parameters of this compound-DNA Interaction from Isothermal Titration Calorimetry (ITC)
| DNA Sequence | Temperature (K) | Binding Stoichiometry (n) | Binding Constant (Kb) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |
| d(CGCGAATTCGCG)2 | 298 | ~1.5 | - | Endothermic | Favorable | - |
| d(CGCAAATTTGCG)2 | 298 | ~1.45 | - | Endothermic | Favorable | - |
Data compiled from a study by da Silva et al. The endothermic nature of the interaction suggests that the binding is entropically driven, likely due to the release of water molecules from the DNA minor groove and the drug molecule upon complex formation.[3][4]
Table 2: Crystallographic Data for this compound-DNA Complexes
| PDB ID | DNA Sequence | Resolution (Å) | R-factor | Key Findings |
| 2DBE | d(CGCGAATTCGCG) | Not specified | Not specified | This compound binds to the 5'-AATT region of the minor groove. A bridging water molecule is involved in the interaction with adenine (B156593) N3 atoms.[5][6] |
| Not specified | d(CGCAAATTTGCG) | 2.0 | 0.183 | This compound is symmetrically bound in the 5'-AATT region of the minor groove, with hydrogen bonds to the O2 atoms of thymine.[5] |
Experimental Protocols
Detailed methodologies for the key experiments used in the structural analysis of the this compound-DNA complex are provided below.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the this compound-DNA complex in the solid state.
Methodology:
-
Sample Preparation: The synthetic DNA oligonucleotide and this compound are co-crystallized. This typically involves dissolving the DNA and the drug in a suitable buffer and then using vapor diffusion (hanging or sitting drop) methods to slowly grow crystals.
-
Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. Molecular models of the DNA and this compound are then fitted into the electron density. The model is refined to best fit the experimental data, resulting in a final atomic-resolution structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of the this compound-DNA complex in solution, providing insights that are complementary to the solid-state data from X-ray crystallography.
Methodology:
-
Sample Preparation: Samples are prepared by dissolving the DNA oligonucleotide and this compound in a suitable buffer, typically containing D2O to suppress the water signal. Concentrations are generally in the range of 0.3 to 0.5 mM.[8]
-
NMR Experiments: A variety of one- and two-dimensional NMR experiments are performed.
-
1D 1H NMR: Used to monitor changes in the chemical shifts of DNA and this compound protons upon complex formation.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. Intermolecular NOEs between this compound and DNA protons are crucial for determining the binding site and orientation of the drug in the DNA minor groove.[9][10]
-
2D Total Correlation Spectroscopy (TOCSY): Used to assign proton resonances within the DNA sugar rings.[11]
-
-
Structure Calculation: The distance restraints derived from NOESY data, along with other experimental restraints, are used in molecular modeling programs to calculate a family of structures for the this compound-DNA complex that are consistent with the NMR data.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of the binding interaction between this compound and DNA.
Methodology:
-
Sample Preparation: Solutions of DNA and this compound are prepared in the same buffer to minimize heats of dilution. The DNA solution (e.g., 0.6 mM) is placed in the sample cell of the calorimeter, and the this compound solution (e.g., 10.0 mM) is loaded into the injection syringe.[12] Solutions are degassed prior to the experiment.[12]
-
Titration: The this compound solution is injected in small aliquots into the DNA solution at a constant temperature (e.g., 298 K).[12] The heat released or absorbed during the binding event is measured by the calorimeter.[13]
-
Data Analysis: The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to DNA. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding constant (Kb), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKb = ΔH - TΔS.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to investigate the binding modes, energetics, and dynamics of the this compound-DNA complex.
Methodology:
-
System Setup: A starting model of the this compound-DNA complex is generated, often based on experimental data from X-ray crystallography or NMR. The complex is then solvated in a box of water molecules, and counter-ions are added to neutralize the system.
-
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
-
Molecular Dynamics Simulation: The system is then allowed to evolve over time by solving Newton's equations of motion for all atoms. This generates a trajectory of the complex, providing insights into its dynamic behavior, including conformational changes, fluctuations, and the role of solvent molecules.[9][14]
-
Analysis: The MD trajectory is analyzed to calculate various properties, such as binding free energies, hydrogen bond occupancies, and structural parameters, to provide a detailed understanding of the stability and dynamics of the complex.
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.
Methodology:
-
DNA Labeling: A DNA fragment containing the putative binding site is radioactively labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation.
-
DNase I Digestion: The DNA-Berenil complexes are then subjected to limited digestion with DNase I, such that on average each DNA molecule is cut only once.
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then exposed to X-ray film. The region where this compound is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no this compound.[4][15]
Visualization of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the structural analysis of the this compound-DNA complex.
Caption: Overview of the experimental workflow for the structural analysis of the this compound-DNA complex.
Caption: Logical relationships in the interaction of this compound with DNA and its biological consequences.
Conclusion
The structural analysis of the this compound-DNA complex, through a combination of X-ray crystallography, NMR spectroscopy, ITC, and computational methods, has provided a detailed understanding of the molecular basis of its DNA binding activity. This compound primarily targets the minor groove of AT-rich DNA sequences, a preference driven by a combination of hydrogen bonding, van der Waals contacts, and electrostatic interactions. The insights gained from these studies are not only crucial for understanding the mechanism of action of this compound but also serve as a foundation for the development of novel DNA-binding agents with improved specificity and therapeutic potential. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the fields of structural biology, medicinal chemistry, and drug development.
References
- 1. H-NMR studies on d(GCTTAAGC)2 and its complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. DNase I footprinting [gene.mie-u.ac.jp]
- 6. The crystal structure of the DNA-binding drug this compound: molecular modelling studies of this compound-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.unipd.it [research.unipd.it]
- 10. Structural analysis of d(GCAATTGC)2 and its complex with this compound by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR and molecular modeling studies of the interaction of this compound and pentamidine with d(CGCAAATTTGCG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
Diminazene Aceturate as a Potential Cancer Therapeutic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate (DIZE), an FDA-listed small molecule, has a long-standing history in veterinary medicine as a treatment for trypanosomiasis.[1] Recent research has unveiled its potential for drug repurposing in oncology, with initial studies demonstrating cytotoxic effects against human cancer cells.[1][2] This technical guide synthesizes the current understanding of DIZE's anti-cancer properties, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to provide a foundational resource for professionals engaged in the research and development of novel cancer therapeutics.
Quantitative Data Summary
The anti-cancer activity of diminazene aceturate has been quantified in several preliminary studies. The following tables summarize the key in vitro data, providing a basis for assessing its potency and dose-dependent effects.
Table 1: Cytotoxicity of Diminazene Aceturate in Human Cervical Carcinoma (HeLa) Cells [1][3]
| Concentration (µM) | Mean Viability (%) | Standard Error of the Mean (SEM) |
| 0 (DMSO control) | 100 | ± 0.0 |
| 25 | 80 | ± 1.5 |
| 50 | 65 | ± 2.0 |
| 100 | 50 | ± 2.5 |
| Data reflects cell viability measured by WST-1 assay after 48 hours of treatment. |
Table 2: Inhibitory Concentration (IC50) of Diminazene Aceturate [1][2]
| Target | Cell Line/System | IC50 Value (µM) |
| Furin (enzyme) | In vitro assay | 5.42 ± 0.11 |
| Cell Viability | HEK293 (Human Embryonic Kidney) | 38.5 |
| Cell Viability | HeLa (Human Cervical Carcinoma) | ~100 (inferred) |
Mechanism of Action
Initial investigations reveal that DIZE exerts its anti-cancer effects through a multi-pronged approach involving the induction of apoptosis, deregulation of the cell cycle, and downregulation of critical oncogenes.
Induction of Apoptosis
DIZE treatment triggers programmed cell death in cancer cells.[4] Studies on HeLa cells have shown that DIZE induces apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (Ψm) and a subsequent upregulation of caspase-3 activity.[2][3][5]
Deregulation of Cell Cycle Signaling
DIZE disrupts the normal progression of the cell cycle, a hallmark of its cytotoxic activity. This is achieved by downregulating the mRNA expression of key genes responsible for different phases of the cell cycle[2][5]:
-
G1/S Transition: CCNA2, CDC25A
-
S-Phase: MCM3, PLK4
-
G2/M Transition/Mitosis: Aurka, PLK1
This deregulation leads to an arrest in cell proliferation, which is further evidenced by the dose-dependent decrease in the expression of proliferation markers Ki67 and PCNA.[3][4]
Downregulation of Key Oncogenes
A significant component of DIZE's mechanism of action is its ability to suppress the expression of pivotal oncogenes that drive cancer cell growth and survival. The expression of Furin, c-Myc, and FOXM1 was found to be significantly decreased at the mRNA level in HeLa cells following treatment with DIZE.[2][3][5]
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed molecular mechanism of diminazene aceturate and a typical experimental workflow for its evaluation.
Key Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for characterizing the effects of diminazene aceturate on cancer cells.[1]
Cell Viability and Proliferation Assay (WST-1)
This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: HeLa cells are seeded at a density of 0.5 x 10⁵ cells/mL in 96-well plates and incubated overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment: The culture medium is replaced with fresh medium containing DIZE at various concentrations (e.g., 0, 25, 50, 100 µM). A vehicle control (DMSO) is run in parallel. Cells are incubated for a specified period, typically 48 hours.
-
Reagent Incubation: 10-12 µL of WST-1 reagent is added to each well, and the plates are incubated for 1-4 hours.
-
Data Acquisition: The absorbance of the samples is measured at 450 nm using a microplate reader. The background absorbance is measured at 650 nm and subtracted from the 450 nm readings. Viability is expressed as a percentage relative to the vehicle control.
Apoptosis Detection with Acridine Orange/Ethidium Bromide (AO/EB) Staining
This fluorescent staining method is used to visualize and differentiate between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Preparation: Cells are seeded on coverslips in a 6-well plate and treated with DIZE as described above.
-
Staining: After treatment, the medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS). A staining solution containing Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in PBS is added to the cells, which are then incubated for 5-10 minutes in the dark.
-
Visualization: The coverslips are mounted on microscope slides and immediately observed under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.
-
Late apoptotic/necrotic cells: Orange-to-red fluorescence with condensed or fragmented chromatin.
-
Mitochondrial Membrane Potential Assay (JC-10 Dye)
This assay detects the depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.
-
Cell Treatment: HeLa cells are treated with DIZE in a multi-well plate as previously described.
-
Staining: Following treatment, cells are incubated with a JC-10 dye solution according to the manufacturer's instructions.
-
Analysis: The fluorescence is analyzed using a fluorescence microscope or a plate reader.
-
Healthy cells: JC-10 forms aggregates within the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With a depolarized mitochondrial membrane, JC-10 remains in its monomeric form in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This technique is used to measure the change in mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is isolated from DIZE-treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific to the genes of interest (e.g., c-Myc, FOXM1, Furin, CCNA2, PCNA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in DIZE-treated cells to the vehicle control.
Discussion and Future Directions
The preliminary evidence strongly suggests that diminazene aceturate possesses anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cervical cancer cells.[2][4] Its mechanism, involving the downregulation of well-established oncogenes like c-Myc and FOXM1, presents a compelling case for further investigation.[3][5]
Future research should aim to:
-
Expand Cell Line Screening: Evaluate the efficacy of DIZE across a broader range of cancer types to determine its spectrum of activity.
-
In Vivo Studies: Conduct preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of DIZE for cancer therapy.
-
Mechanism Elucidation: Further investigate the upstream signaling events and direct molecular targets of DIZE to fully understand how it modulates oncogene and cell cycle gene expression.
-
Combination Therapies: Explore the potential synergistic effects of DIZE when combined with standard-of-care chemotherapeutic agents or targeted therapies.
-
Derivative Synthesis: As has been done for its anti-inflammatory properties, synthesizing and screening novel DIZE derivatives may yield compounds with improved potency and reduced toxicity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. "Diminazene aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 5. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and anti-inflammatory effect of a novel diminazene aceturate derivative in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Diminazene Aceturate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate (DIZE), a compound historically used as an anti-trypanosomal agent in veterinary medicine, is gaining significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2] A growing body of research indicates that DIZE can mitigate inflammatory responses through multiple mechanisms, suggesting its potential for repositioning as a therapeutic for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the core anti-inflammatory actions of diminazene aceturate, complete with quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Anti-Inflammatory Action
Diminazene aceturate exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:
-
Activating Angiotensin-Converting Enzyme 2 (ACE2): DIZE is a known activator of ACE2, a critical enzyme in the renin-angiotensin system (RAS).[3] ACE2 counteracts the pro-inflammatory effects of angiotensin II by converting it to the anti-inflammatory peptide angiotensin-(1-7).[3]
-
Inhibiting Pro-inflammatory Signaling Pathways: DIZE has been shown to significantly downregulate key intracellular signaling cascades that are crucial for the production of pro-inflammatory cytokines. This includes the inhibition of Mitogen-Activated Protein Kinases (MAPKs), Signal Transducer and Activator of Transcription (STAT) proteins, and the Nuclear Factor-kappa B (NF-κB) pathway.[4][5]
-
Modulating Macrophage Polarization: Evidence suggests that DIZE can influence the polarization of macrophages, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.
-
Reducing Oxidative Stress: DIZE has been observed to decrease the production of reactive oxygen species (ROS), which are key contributors to inflammation and tissue damage.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of diminazene aceturate on various inflammatory markers, as documented in several key studies.
Table 1: Effect of Diminazene Aceturate on Pro-Inflammatory Cytokine Production in Endotoxin-Induced Uveitis (EIU) in Rats
| Cytokine | Treatment Group | Concentration in Aqueous Humor (pg/mL) | Reference |
| TNF-α | LPS Control | 165.4 ± 59.6 | [6] |
| 0.1% DIZE Eyedrops | 75.4 ± 19.9 | [6] | |
| IL-6 | LPS Control | 155.2 ± 12.8 | [6] |
| 0.1% DIZE Eyedrops | 108.3 ± 31.2 | [6] |
Table 2: Effect of Diminazene Aceturate on Protein Concentration in Aqueous Humor in Endotoxin-Induced Uveitis (EIU) in Rats
| Treatment Group | Protein Concentration (mg/mL) | Reference |
| Control | 2.7 ± 0.5 | [6] |
| LPS Control | 40.2 ± 2.3 | [6] |
| 0.05% DIZE Eyedrops | 34.9 ± 3.2 | [6] |
| 0.1% DIZE Eyedrops | 29.1 ± 3.2 | [6] |
| 0.1% Dexamethasone | 14.4 ± 2.4 | [6] |
Table 3: Effect of Diminazene Aceturate on Serum Cytokine Levels in Trypanosoma congolense-Infected BALB/c Mice
| Cytokine | Treatment Group | Concentration (pg/mL) | Reference |
| IL-10 | Untreated | 348 ± 46 | [1] |
| Berenil (DIZE) | 56 ± 23 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by diminazene aceturate and a general workflow for its experimental evaluation.
Caption: Diminazene aceturate's anti-inflammatory signaling pathways.
Caption: General experimental workflow for studying DIZE's anti-inflammatory effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of diminazene aceturate's anti-inflammatory properties.
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of diminazene aceturate for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Cytokine Measurement (ELISA): Supernatants are collected after a defined incubation period (e.g., 24 hours) and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot for Signaling Proteins: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are then probed with primary antibodies specific for the phosphorylated forms of MAPKs (p-p38, p-ERK, p-JNK) and total protein antibodies for normalization. The expression of NF-κB p65 in nuclear extracts can also be assessed.
In Vivo Endotoxin-Induced Uveitis (EIU) in Rats
-
Induction of EIU: Uveitis is induced in rats (e.g., Lewis rats) by a subcutaneous injection of LPS (e.g., 200 µg).
-
DIZE Administration: Diminazene aceturate is administered topically as eye drops at various concentrations (e.g., 0.025%, 0.05%, 0.1%) before and after the LPS injection.
-
Assessment of Inflammation: Ocular inflammation is scored at different time points (e.g., 24 hours) post-LPS injection. The aqueous humor is collected to measure total protein concentration and the levels of inflammatory cytokines (TNF-α, IL-6) by ELISA.
-
Histology: Eyes are enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration.
In Vitro ACE2 Activity Assay
-
Principle: A fluorogenic substrate for ACE2 is used, which upon cleavage by the enzyme, releases a fluorescent signal.
-
Procedure: Recombinant ACE2 enzyme is incubated with diminazene aceturate at various concentrations. The reaction is initiated by adding the fluorogenic substrate.
-
Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates ACE2 activity. Known ACE2 inhibitors are used as controls.[7]
Macrophage Polarization Assay
-
Cell Culture and Differentiation: Bone marrow-derived macrophages (BMDMs) are cultured and polarized towards M1 (using LPS and IFN-γ) or M2 (using IL-4) phenotypes.
-
DIZE Treatment: Cells are treated with diminazene aceturate during the polarization process.
-
Marker Analysis: The expression of M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, CD206, Ym1) is quantified by qPCR or flow cytometry.
Reactive Oxygen Species (ROS) Measurement
-
Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure: Cells are treated with diminazene aceturate and then stimulated to induce ROS production (e.g., with LPS). The cells are then incubated with DCFDA.
-
Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
Conclusion
The collective evidence strongly supports the significant anti-inflammatory potential of diminazene aceturate. Its ability to modulate key inflammatory pathways, including the ACE2/Ang-(1-7) axis and intracellular signaling cascades like MAPK and NF-κB, positions it as a compelling candidate for further investigation and potential therapeutic development for a range of inflammatory diseases. The detailed protocols provided herein offer a foundation for researchers to further explore and quantify the immunomodulatory effects of this multifaceted compound.
References
- 1. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 2. Diminazene aceturate (this compound) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. josvasmouau.com [josvasmouau.com]
- 4. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical administration of diminazene aceturate decreases inflammation in endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Effect of Berenil on Kinetoplast DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545) aceturate, commercially known as Berenil, is a long-standing trypanocidal agent with a well-documented, yet complex, mechanism of action centered on the parasite's unique mitochondrial DNA, the kinetoplast DNA (kDNA). This technical guide provides an in-depth exploration of the molecular and cellular consequences of this compound treatment on kDNA replication in trypanosomatids. It is intended to serve as a comprehensive resource for researchers in parasitology, molecular biology, and drug development, offering a consolidated view of the quantitative effects, experimental methodologies, and the underlying molecular pathways associated with this compound's trypanocidal activity.
Introduction
Trypanosomatids, a group of protozoan parasites responsible for significant human and veterinary diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, are characterized by a unique mitochondrial genome organization known as the kinetoplast. The kinetoplast DNA (kDNA) is a massive network of thousands of interlocked circular DNA molecules, comprising minicircles and maxicircles. Maxicircles are functionally analogous to mitochondrial DNA in other eukaryotes, encoding ribosomal RNAs and proteins involved in oxidative phosphorylation. Minicircles, the more abundant component, encode guide RNAs (gRNAs) that are essential for the post-transcriptional editing of maxicircle transcripts. The intricate process of kDNA replication and segregation during the cell cycle presents a prime target for chemotherapeutic intervention.
This compound (diminazene aceturate) is an aromatic diamidine that has been used for decades to treat animal trypanosomiasis. Its primary mechanism of action involves binding to the minor groove of DNA, with a marked preference for AT-rich sequences, which are abundant in kDNA minicircles. This interaction disrupts the normal replication process of the kDNA network, ultimately leading to parasite death. This guide will detail the specific effects of this compound on kDNA replication, presenting quantitative data, outlining key experimental protocols, and visualizing the involved pathways.
Mechanism of Action: Interference with kDNA Topology
This compound's trypanocidal activity is primarily attributed to its ability to interfere with the complex topological changes required for kDNA replication. The replication of the kDNA network is a highly orchestrated process that involves the release of individual minicircles from the network, their replication via a theta mechanism, and the reattachment of the progeny minicircles to the network periphery.
The key target of this compound in this process is the mitochondrial type II topoisomerase. This enzyme is crucial for decatenating the interlocked minicircles, allowing them to be released for replication. This compound, by binding to the kDNA, stabilizes the DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands. This effectively traps the topoisomerase on the DNA and leads to an accumulation of linearized minicircles.[1] Consequently, the pool of free minicircles available for replication is depleted, and the entire process of kDNA duplication is halted.[2]
The preferential accumulation of this compound in the kinetoplast and its high affinity for the AT-rich minicircles explain its selective toxicity towards the parasite's mitochondrial genome, with minimal effects on the nuclear DNA.[2]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the impact of this compound on trypanosomes.
Table 1: Effect of this compound on the Growth of Trypanosoma brucei brucei
| This compound Concentration (µg/mL) | Incubation Time | Effect on Drug-Sensitive Strain (CP 2137) | Effect on Drug-Resistant Strain (CP 2469) | Reference |
| 10.0 | < 1 min | Irreversible growth inhibition | Tolerated for up to 6 hours | [3] |
| 1.0 | 15 min | Irreversible growth inhibition | Tolerated for up to 24 hours | [3] |
| 0.1 | 24 hours | Most trypanosomes died; no propagation | Small population survived and established new cultures | [3] |
Table 2: this compound-Induced kDNA Lesions and Dyskinetoplasty
| Trypanosome Species | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| Trypanosoma cruzi | 50 | 72 hours | Approximately 1 kDNA lesion per 10 kb of DNA | [4][5] |
| Leishmania tarentolae | 1.0 (µg/mL) | 96 hours | Approximately 42.5% dyskinetoplasty | [6] |
Table 3: Efficacy of this compound in Animal Models
| Animal Model | Trypanosoma Species | This compound Dose (mg/kg) | Outcome | Reference |
| Mice | Trypanosoma evansi | 10 and 20 | Complete elimination of the parasite | [7] |
| Mice | Trypanosoma evansi | 3.5 | Less effective | [7] |
| Zebu Cattle | Trypanosoma congolense and Trypanosoma vivax | 8 | Effective treatment of infection | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on kDNA replication.
Kinetoplast DNA (kDNA) Isolation
Objective: To isolate intact kDNA networks from trypanosomes for subsequent analysis.
Protocol (adapted from established methods):
-
Cell Culture and Harvest:
-
Culture Trypanosoma species (e.g., T. brucei, T. cruzi) to a density of approximately 1-5 x 10⁷ cells/mL.
-
Harvest the cells by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with an ice-cold buffer (e.g., PBS supplemented with 10 mM glucose).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 10 mM Tris-HCl pH 8.0, containing 1% SDS and 100 µg/mL proteinase K).
-
Incubate the lysate at 50°C for 1-2 hours with gentle agitation to ensure complete lysis and protein digestion.
-
-
kDNA Network Purification:
-
Layer the lysate onto a 20% sucrose (B13894) cushion in a suitable centrifuge tube.
-
Centrifuge at 20,000 x g for 20 minutes at 20°C. The kDNA network will pellet at the bottom of the tube.
-
Carefully aspirate the supernatant.
-
Gently wash the kDNA pellet with a buffer containing 70% ethanol.
-
Resuspend the purified kDNA pellet in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
-
Quantification and Quality Control:
-
Determine the DNA concentration using a spectrophotometer (A260).
-
Assess the integrity of the kDNA networks by agarose (B213101) gel electrophoresis. Intact networks will remain in the loading well.
-
Topoisomerase II Decatenation Assay
Objective: To assess the inhibitory effect of this compound on the decatenation activity of mitochondrial topoisomerase II.
Protocol (adapted from commercial kits and published methods):
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (typically includes Tris-HCl, KCl, MgCl₂, ATP, and DTT)
-
kDNA substrate (isolated as described in 4.1)
-
Purified mitochondrial topoisomerase II enzyme
-
Varying concentrations of this compound (or a vehicle control, e.g., DMSO)
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a final concentration of 0.5% SDS, 25 mM EDTA, and a loading dye (e.g., bromophenol blue).
-
Add proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes to digest the protein.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the reaction products.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, releasing minicircles that will migrate into the gel.
-
In the presence of an effective inhibitor like this compound, the decatenation will be inhibited, and the kDNA will remain as a network in the well. The degree of inhibition can be quantified by measuring the amount of released minicircles.
-
Analysis of kDNA Replication Intermediates by 2D Agarose Gel Electrophoresis
Objective: To visualize and quantify the accumulation of specific kDNA replication intermediates (e.g., theta structures, linearized minicircles) following this compound treatment.
Protocol (adapted from established methods):
-
Sample Preparation:
-
Treat trypanosome cultures with different concentrations of this compound for various time points.
-
Isolate total DNA from the treated and control cells.
-
Digest the total DNA with a restriction enzyme that does not cut within the minicircles to linearize the nuclear DNA and release kDNA networks and replication intermediates.
-
-
First Dimension Gel Electrophoresis:
-
Load the digested DNA onto a low-concentration (e.g., 0.4%) agarose gel without ethidium bromide.
-
Run the gel at a low voltage for a long duration to separate DNA molecules primarily based on their mass.
-
-
Second Dimension Gel Electrophoresis:
-
Excise the lane from the first dimension gel.
-
Place the excised lane at the top of a higher-concentration (e.g., 1%) agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the second dimension electrophoresis at a higher voltage, perpendicular to the first dimension. This separates the DNA molecules based on their shape.
-
-
Southern Blotting and Hybridization:
-
Transfer the DNA from the 2D gel to a nylon membrane.
-
Hybridize the membrane with a radiolabeled or fluorescently labeled probe specific for kDNA minicircles.
-
-
Visualization and Interpretation:
-
Expose the membrane to X-ray film or a phosphorimager.
-
Different replication intermediates will form distinct arcs on the autoradiogram. For example, theta structures will form a characteristic "bubble arc." The accumulation of specific intermediates in this compound-treated samples can be quantified.[10]
-
Quantification of Dyskinetoplasty
Objective: To quantify the percentage of cells that have lost or have a significantly altered kDNA network (dyskinetoplastic cells) after this compound treatment.
Protocol:
-
Cell Treatment and Fixation:
-
Treat trypanosome cultures with this compound.
-
Harvest cells at different time points and wash them with PBS.
-
Fix the cells in a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with PBS and permeabilize them with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Stain the cells with a DNA-binding fluorescent dye that visualizes both the nucleus and the kinetoplast, such as 4',6-diamidino-2-phenylindole (DAPI).
-
-
Microscopy and Analysis:
-
Mount the stained cells on a microscope slide.
-
Observe the cells using a fluorescence microscope.
-
For each sample, count at least 200 cells and categorize them based on their nuclear (N) and kinetoplast (K) content (e.g., 1N1K for normal cells, 1N0K for dyskinetoplastic cells).
-
Calculate the percentage of dyskinetoplastic cells in the population.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes affected by this compound.
References
- 1. Selective cleavage of kinetoplast DNA minicircles promoted by antitrypanosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on growth, mitochondrial DNA and respiration of Leishmania tarentolae promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of this compound (diminazene aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypanosomiasis challenge estimation using the diminazene aceturate (this compound) index in Zebu in Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three Mitochondrial DNA Polymerases Are Essential for Kinetoplast DNA Replication and Survival of Bloodstream Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Berenil (Diminazene Aceturate): A Technical Guide to its Modulation of Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, commercially known as Berenil, is a well-established veterinary trypanocidal agent. Beyond its antiparasitic properties, this compound has emerged as a significant modulator of polyamine metabolism, a critical pathway implicated in cell growth, differentiation, and disease. This technical guide provides an in-depth analysis of this compound's effects on the core enzymes of polyamine biosynthesis and catabolism. It details the inhibitory mechanisms, presents quantitative data on enzymatic activity and polyamine levels, and provides comprehensive experimental protocols for researchers investigating these interactions. Furthermore, this guide illustrates the key signaling pathways influenced by this compound-mediated alterations in polyamine homeostasis, offering a valuable resource for those in drug development and cellular biology research.
Introduction
Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for a myriad of cellular processes, including DNA stabilization, gene transcription and translation, and cell cycle regulation.[1] The intracellular concentration of polyamines is tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. Dysregulation of this metabolic pathway is a hallmark of various pathological conditions, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.[2]
This compound (diminazene aceturate) is an aromatic diamidine that has been demonstrated to interfere with several key enzymes in the polyamine metabolic pathway. Its actions extend beyond its primary use, revealing a potential for broader therapeutic applications. This document serves as a comprehensive technical resource on the role of this compound as a modulator of polyamine metabolism.
Mechanism of Action: Modulation of Key Polyamine Metabolic Enzymes
This compound exerts its influence on polyamine metabolism by targeting several key enzymes, leading to a significant alteration of intracellular polyamine pools. The primary enzymes affected are S-adenosylmethionine decarboxylase (AdoMetDC), spermidine/spermine N1-acetyltransferase (SSAT), and ornithine decarboxylase (ODC).
S-adenosylmethionine Decarboxylase (AdoMetDC)
AdoMetDC is a crucial enzyme in the biosynthesis of spermidine and spermine, catalyzing the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM), the aminopropyl group donor.[3] this compound has been shown to be a potent inhibitor of AdoMetDC.[4] Studies have demonstrated that this compound administration leads to a significant decrease in AdoMetDC activity in vivo.[5] This inhibition is a key mechanism by which this compound disrupts the production of higher polyamines.
Spermidine/Spermine N1-acetyltransferase (SSAT)
SSAT is the rate-limiting enzyme in polyamine catabolism. It acetylates spermidine and spermine, marking them for export from the cell or for oxidation by polyamine oxidase (PAO). This compound acts as a potent competitive inhibitor of human SSAT.[6] This inhibition of polyamine breakdown, coupled with its effects on biosynthesis, contributes to the complex changes in polyamine concentrations observed upon this compound treatment.
Ornithine Decarboxylase (ODC)
ODC is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. The effect of this compound on ODC activity is more complex and appears to be indirect. In vivo studies in rats have shown that this compound administration leads to an increase in ODC activity in the liver.[5] This effect was found to be preventable by cycloheximide, suggesting it is dependent on new protein synthesis, and was not observed in adrenalectomized rats, indicating a potential role for adrenal hormones in this response.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key enzymes and polyamine levels as reported in the literature.
Table 1: Effect of this compound on Polyamine Metabolism Enzyme Activity
| Enzyme | Organism/System | This compound Concentration/Dose | Effect | Reference |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | Rat Liver (in vivo) | 50 mg/kg body wt. | Decreased activity | [5] |
| Ornithine Decarboxylase (ODC) | Rat Liver (in vivo) | 50 mg/kg body wt. | Increased activity | [5] |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Human (in vitro) | Ki = 2 µM | Competitive inhibition | [6] |
| Polyamine Oxidase (PAO) | Murine (in vitro) | Ki = 120 µM | Weak inhibition | [6] |
Table 2: Effect of this compound on Polyamine Levels in Rat Liver (in vivo)
Data extracted and estimated from graphical representations in the cited literature.
| Polyamine | Treatment | Concentration (nmol/g liver) (approx.) | Fold Change (approx.) | Reference |
| Putrescine | Control | 15 | - | [5] |
| This compound (50 mg/kg) | 120 | 8.0 | [5] | |
| N1-acetylspermidine | Control | 5 | - | [5] |
| This compound (50 mg/kg) | 45 | 9.0 | [5] | |
| Spermidine | Control | 800 | - | [5] |
| This compound (50 mg/kg) | 950 | 1.2 | [5] | |
| Spermine | Control | 1100 | - | [5] |
| This compound (50 mg/kg) | 1200 | 1.1 | [5] |
Signaling Pathways and Experimental Workflows
The modulation of polyamine metabolism by this compound has downstream consequences on various cellular signaling pathways, impacting cell proliferation, apoptosis, and inflammation.
Caption: Core Polyamine Metabolism Pathway and Sites of this compound's Action.
Caption: Downstream Signaling Pathways Affected by this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on polyamine metabolism.
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This protocol is adapted from methods designed to measure the release of 14CO2 from L-[1-14C]ornithine.[7]
Materials:
-
L-[1-14C]ornithine
-
Tris-HCl buffer (pH 7.5)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
L-ornithine
-
Cell/tissue lysate
-
Hyamine hydroxide (B78521) or NaOH-impregnated filter paper
-
Scintillation vials
-
Scintillation fluid
-
Sulfuric acid or citric acid (to stop the reaction)
Procedure:
-
Reaction Mixture Preparation: In a sealed reaction vial, prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and unlabeled L-ornithine.
-
Enzyme Addition: Add a known amount of protein from the cell or tissue lysate to the reaction mixture.
-
Initiation of Reaction: Add L-[1-14C]ornithine to initiate the reaction. Immediately seal the vial. A center well or a piece of filter paper impregnated with a CO2 trapping agent (e.g., hyamine hydroxide or NaOH) should be suspended above the reaction mixture.
-
Incubation: Incubate the reaction vials at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Stopping the Reaction: Stop the reaction by injecting an acid (e.g., sulfuric acid or citric acid) into the reaction mixture, taking care not to contaminate the trapping agent.
-
CO2 Trapping: Continue incubation for an additional period (e.g., 60 minutes) to ensure complete trapping of the released 14CO2.
-
Scintillation Counting: Transfer the filter paper or the contents of the center well into a scintillation vial containing scintillation fluid.
-
Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of 14CO2 released is proportional to the ODC activity. Express activity as pmol or nmol of CO2 released per milligram of protein per hour.
S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiometric Method)
This protocol measures the release of 14CO2 from S-adenosyl-L-[carboxyl-14C]methionine.[8][9]
Materials:
-
S-adenosyl-L-[carboxyl-14C]methionine
-
Phosphate (B84403) buffer (pH 7.5)
-
Putrescine
-
Dithiothreitol (DTT)
-
EDTA
-
Cell/tissue lysate
-
Hyamine hydroxide or NaOH-impregnated filter paper
-
Scintillation vials
-
Scintillation fluid
-
Trichloroacetic acid (TCA) (to stop the reaction)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a sealed vial containing phosphate buffer, putrescine (as an allosteric activator), DTT, and EDTA.
-
Enzyme Addition: Add a specified amount of protein from the cell or tissue lysate.
-
Initiation of Reaction: Start the reaction by adding S-adenosyl-L-[carboxyl-14C]methionine. Seal the vial immediately, with a CO2 trapping agent suspended above the mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by injecting TCA into the mixture.
-
CO2 Trapping: Allow the vials to stand for an additional 60 minutes to ensure all released 14CO2 is trapped.
-
Scintillation Counting: Transfer the trapping agent to a scintillation vial with scintillation fluid.
-
Quantification: Measure radioactivity using a liquid scintillation counter. Calculate AdoMetDC activity as pmol or nmol of CO2 produced per milligram of protein per hour.
Polyamine Quantification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Sodium carbonate
-
Putrescine, spermidine, and spermine standards
-
Internal standard (e.g., 1,7-diaminoheptane)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Sample Preparation and Deproteinization:
-
Homogenize cell pellets or tissues in cold PCA.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To an aliquot of the supernatant, add the internal standard.
-
Add sodium carbonate to make the solution alkaline.
-
Add dansyl chloride in acetone and vortex vigorously.
-
Incubate in the dark at room temperature or at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Add an amino acid such as proline or ammonia (B1221849) to react with excess dansyl chloride.
-
-
Extraction of Dansylated Polyamines:
-
Add toluene to the reaction mixture and vortex to extract the dansylated polyamines into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper organic (toluene) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Inject an aliquot into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution on a C18 column. The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 515 nm for dansyl derivatives).
-
-
Quantification:
-
Identify and quantify the polyamines by comparing their retention times and peak areas to those of the standards.
-
Normalize the results to the internal standard and the initial protein concentration of the sample. Express polyamine levels as nmol per milligram of protein.
-
Conclusion
This compound (diminazene aceturate) is a multifaceted compound with significant effects on polyamine metabolism. Its ability to inhibit key enzymes such as AdoMetDC and SSAT, while indirectly influencing ODC activity, leads to a profound disruption of polyamine homeostasis. This guide provides a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in this field. The elucidation of the downstream signaling consequences of this compound's actions opens avenues for exploring its therapeutic potential beyond its current applications, particularly in the context of diseases characterized by dysregulated polyamine metabolism, such as cancer. Further research into the intricate molecular interactions of this compound with the polyamine pathway will undoubtedly provide deeper insights into its mechanism of action and may unveil novel therapeutic strategies.
References
- 1. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity-丁香实验 [biomart.cn]
- 4. Inhibition of diamine oxidase and S-adenosylmethionine decarboxylase by diminacene aceturate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Inhibition of enzymes of polyamine back-conversion by pentamidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Diminazene Aceturate as a Potent Inhibitor of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1) Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spermidine (B129725)/spermine N1-acetyltransferase 1 (SAT1) is a critical rate-limiting enzyme in the polyamine catabolic pathway. Its activity is intricately linked to cellular growth, proliferation, and stress responses. Dysregulation of SAT1 is implicated in various pathological conditions, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of diminazene (B1218545) aceturate, a known competitive inhibitor of SAT1. We consolidate quantitative data on its inhibitory potency, present detailed experimental protocols for assessing SAT1 activity and its inhibition, and illustrate the relevant biological and experimental workflows using signaling pathway and workflow diagrams.
Introduction to SAT1 and Polyamine Catabolism
Polyamines, including spermidine and spermine, are ubiquitous polycationic molecules essential for numerous cellular processes.[1][2] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport.[1][3] SAT1, also known as spermidine/spermine N1-acetyltransferase (SSAT), is the principal enzyme governing the rate-limiting step in polyamine catabolism.[1][3][4] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine.[1][5] This acetylation neutralizes their positive charge, facilitating their export from the cell or their oxidation by N1-acetylpolyamine oxidase (APAO), leading to the back-conversion to putrescine or spermidine.[1][3][6] The induction of SAT1 activity can lead to a rapid depletion of cellular polyamine pools.[1]
Diminazene Aceturate: A Competitive Inhibitor of SAT1
Diminazene aceturate, also known as Berenil, is an aromatic diamidine compound initially developed for its antitrypanosomal properties.[7] Subsequent research has established it as a potent, competitive inhibitor of SAT1.[7][8][9] By binding to the enzyme, diminazene aceturate blocks the acetylation of spermidine and spermine, thereby inhibiting polyamine catabolism.[8] This inhibitory action has been leveraged in various research contexts to study the physiological roles of SAT1 and to explore its therapeutic potential in diseases such as rheumatoid arthritis and Parkinson's disease.[10][11]
Quantitative Analysis of SAT1 Inhibition by Diminazene Aceturate
The inhibitory potency of diminazene aceturate against SAT1 has been quantified in several studies. The following table summarizes the key inhibition constants.
| Inhibitor | Enzyme Source | Substrate | Inhibition Constant (Ki) | Notes | Reference |
| Diminazene Aceturate (this compound) | Human | Spermidine | 2 µM | Competitive inhibitor | [9] |
Further research is needed to identify and tabulate IC50 values from various experimental systems.
Experimental Protocols for Assessing SAT1 Activity and Inhibition
The evaluation of SAT1 inhibitors necessitates robust and reproducible assays. The following are detailed methodologies for commonly employed techniques.
Radiometric Assay for SAT1 Activity
This method quantifies the incorporation of a radiolabeled acetyl group from [14C]-acetyl-CoA into a polyamine substrate.[12]
Materials:
-
Tissue or cell lysate containing SAT1
-
Assay buffer: 100 mM Tris-HCl, pH 7.8
-
[14C]-acetyl-CoA (50–60 mCi/mmol)
-
Spermidine (or other polyamine substrate)
-
Phosphocellulose paper discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, the polyamine substrate, and the enzyme source (cell or tissue lysate).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]-acetyl-CoA.
-
For inhibition studies, pre-incubate the enzyme with diminazene aceturate for a specified time before adding the substrate and [14C]-acetyl-CoA.
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with water to remove unincorporated [14C]-acetyl-CoA.
-
Place the dried discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the SAT1 activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for SAT1 Quantification
ELISA kits are commercially available to measure the concentration of the SAT1 protein in biological samples.[13][14] This method does not directly measure enzyme activity but can be used to assess changes in SAT1 expression levels in response to various stimuli or treatments.
General Procedure (based on a typical sandwich ELISA protocol):
-
Prepare all reagents, samples, and standards as per the kit instructions.
-
Add 100 µL of standard or sample to each well of a microtiter plate pre-coated with an anti-SAT1 antibody. Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and add 100 µL of a biotin-conjugated detection antibody specific for SAT1. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of Horseradish Peroxidase (HRP)-conjugated avidin. Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of a TMB substrate solution and incubate for 15-25 minutes at 37°C in the dark. A color change will be observed in wells containing SAT1.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., sulfuric acid).
-
Measure the optical density (O.D.) at 450 nm using a microplate reader.
-
The concentration of SAT1 in the samples is determined by comparing the O.D. of the samples to a standard curve.
Visualizing Pathways and Workflows
Polyamine Catabolic Pathway and SAT1 Inhibition
The following diagram illustrates the central role of SAT1 in polyamine catabolism and the point of inhibition by diminazene aceturate.
Caption: Polyamine catabolism and SAT1 inhibition.
Experimental Workflow for SAT1 Inhibition Assay
The diagram below outlines a typical workflow for assessing the inhibitory effect of a compound like diminazene aceturate on SAT1 activity.
References
- 1. pnas.org [pnas.org]
- 2. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Polyamine pathway contributes to the pathogenesis of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of enzymes of polyamine back-conversion by pentamidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamine pathway contributes to the pathogenesis of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical activation of SAT1 corrects diet-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Human SAT1(Spermidine/Spermine N1-Acetyltransferase 1) ELISA Kit [elkbiotech.com]
An In-depth Technical Guide to the Cellular Uptake Mechanism of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545) aceturate (DIZE), a diamidine compound, has been a cornerstone in the treatment of animal trypanosomiasis for decades. Its efficacy is critically dependent on its ability to accumulate within the target parasite. While the mechanisms of DIZE uptake in trypanosomes have been extensively studied, its transport into host mammalian cells remains less understood, despite growing interest in its anti-inflammatory, ACE2-activating, and anti-cancer properties. This guide provides a comprehensive overview of the current knowledge on the cellular uptake of DIZE, focusing on the well-characterized pathways in trypanosomes and exploring the putative mechanisms in mammalian cells. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Cellular Uptake of Diminazene Aceturate in Trypanosoma species
The cellular uptake of diminazene aceturate in African trypanosomes is a well-documented process, primarily mediated by specific transporters. The expression and function of these transporters are crucial for the drug's efficacy and are implicated in mechanisms of drug resistance.
Primary Uptake in Trypanosoma brucei brucei
In Trypanosoma brucei brucei, the predominant mechanism for DIZE uptake is through a high-affinity purine (B94841) transporter known as the P2 transporter, which is encoded by the TbAT1 gene.[1][2] This transporter is also responsible for the uptake of adenosine (B11128) and other diamidines like pentamidine.[1]
The uptake of DIZE via the TbAT1/P2 transporter is rapid and can be inhibited by unlabeled diminazene, pentamidine, and adenosine.[1] Studies using radiolabeled [³H]diminazene have been pivotal in elucidating the kinetics of this transport. The process is saturable, indicating a carrier-mediated mechanism.[1] In TbAT1-null mutant trypanosomes, the capacity for [³H]diminazene transport is almost completely lost, demonstrating the central role of this transporter.[1]
While TbAT1 is the principal route of entry, a very low rate of DIZE accumulation has been observed in TbAT1-deficient trypanosomes.[1] This minor uptake pathway is non-saturable and may occur through non-specific processes such as diffusion, endocytosis, or via a transporter with a very low affinity for the drug.[1]
Another transporter, the High-Affinity Pentamidine Transporter (HAPT1), can also transport diminazene.[3][4] The Km for diminazene transport in bloodstream T. b. brucei lacking the TbAT1 transporter was found to be consistent with uptake by HAPT1.[3][4]
Uptake in Trypanosoma congolense
In contrast to T. brucei, the uptake of diminazene in Trypanosoma congolense appears to be mediated by multiple low-affinity transport systems.[5] Studies have shown that the uptake is slow and not easily saturable.[5] Interestingly, folate transporters have been implicated in the uptake of DIZE in this species, as the accumulation of a fluorescent analog of diminazene was inhibited by folate.[5] Resistance to diminazene in T. congolense has been associated with a reduction in the mitochondrial membrane potential rather than significant changes in transporter expression or function.[5]
Quantitative Data on Diminazene Aceturate Uptake in Trypanosoma brucei
The following tables summarize the key quantitative data from studies on DIZE uptake in Trypanosoma brucei brucei.
Table 1: Kinetic Parameters of [³H]Diminazene Transport in T. b. brucei
| Parameter | Value | Cell Type/Condition | Reference |
| Km | 0.45 ± 0.11 µM | Wild-type bloodstream forms | [1] |
| Km (HAPT1) | Consistent with HAPT1 uptake | tbat1-/- bloodstream forms | [3][4] |
Table 2: [³H]Diminazene Uptake Rates in T. b. brucei
| Cell Line | Uptake Rate (pmol/10⁷ cells/s) | Condition | Reference |
| Wild-type (strain 427) | 0.0086 ± 0.0005 | 50 nM [³H]diminazene | [1][2] |
| Tbat1-/- | (9.7 ± 2.7) × 10⁻⁵ | 50 nM [³H]diminazene | [1] |
| Wild-type (strain 427) | Not significantly different from zero | In the presence of 1 mM unlabeled diminazene | [1][2] |
| Tbat1-/- | Not significantly different from the absence of unlabeled diminazene | In the presence of 1 mM unlabeled diminazene | [1] |
Experimental Protocols for Studying Diminazene Aceturate Uptake
The following provides a generalized methodology based on protocols described in the cited literature for measuring radiolabeled diminazene uptake in trypanosomes.
[³H]Diminazene Uptake Assay in T. b. brucei Bloodstream Forms
-
Parasite Isolation: Bloodstream forms of T. b. brucei are isolated from infected rat blood by centrifugation and separation on a DEAE-cellulose column.
-
Cell Preparation: The parasites are washed and resuspended in a suitable assay buffer (e.g., HMI-9 medium without serum) to a final concentration of approximately 1 x 10⁸ cells/mL.
-
Initiation of Uptake: The cell suspension is pre-warmed to 37°C. The uptake experiment is initiated by adding a known concentration of [³H]diminazene (e.g., 50 nM) to the cell suspension. For inhibition studies, potential inhibitors (e.g., unlabeled diminazene, pentamidine, adenosine) are added prior to the radiolabeled substrate.
-
Time Course Sampling: Aliquots of the cell suspension are taken at various time points (e.g., 0, 30, 60, 90, 120 seconds).
-
Termination of Uptake: The uptake is stopped by adding the cell suspension to ice-cold buffer and immediately centrifuging to pellet the cells.
-
Washing: The cell pellet is washed multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The final cell pellet is lysed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]diminazene taken up is calculated and normalized to the cell number and time. Kinetic parameters (Km and Vmax) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows described.
Caption: Cellular uptake pathways of diminazene in T. brucei.
Caption: Workflow for a radiolabeled diminazene uptake assay.
Cellular Uptake of Diminazene Aceturate in Mammalian Cells: A Knowledge Gap
In stark contrast to the detailed understanding of DIZE uptake in trypanosomes, there is a significant lack of direct experimental evidence on how this compound enters mammalian cells. Numerous studies have documented the intracellular effects of DIZE in various mammalian cell types, including macrophages, hepatocytes, cardiomyocytes, and cancer cells, which implies that it does cross the plasma membrane.[3][6][7][8][9] However, the specific transporters or mechanisms involved have not been definitively identified.
Putative Mechanisms of Uptake
Given that diminazene is a dicationic molecule at physiological pH, its passive diffusion across the lipid bilayer is likely to be limited. It is plausible that carrier-mediated transport is involved, and organic cation transporters (OCTs) are strong candidates.[10][11][12][13][14] The OCT family of transporters (SLC22A) is responsible for the uptake and distribution of a wide array of cationic drugs and endogenous compounds.[11][13]
Further research, such as uptake studies in cell lines expressing specific human OCTs (e.g., OCT1, OCT2, OCT3) and inhibition assays with known OCT substrates and inhibitors, is necessary to confirm this hypothesis. Techniques like Caco-2 cell permeability assays could also provide valuable insights into its potential for intestinal absorption and interaction with efflux transporters.[15][16][17][18][19]
The ability of DIZE to cross the blood-brain barrier, although limited, also suggests the involvement of a transport system, which could potentially be modulated by other compounds.[20]
Caption: A hypothetical model for diminazene uptake in mammalian cells.
Conclusion and Future Directions
The cellular uptake of diminazene aceturate is a tale of two distinct narratives. In its primary target, the trypanosome, the process is well-defined, with specific transporters identified and kinetically characterized. This knowledge has been instrumental in understanding the drug's mechanism of action and the development of resistance.
Conversely, the mechanism of DIZE entry into mammalian cells remains an open and critical question. As the therapeutic potential of DIZE is being explored for a range of human diseases, a thorough understanding of its uptake in host cells is paramount for predicting its pharmacokinetics, tissue distribution, potential for drug-drug interactions, and for designing more targeted therapies. Future research should prioritize the identification and characterization of mammalian transporters for diminazene aceturate to bridge this significant knowledge gap. This will be essential for the safe and effective repurposing of this long-standing veterinary drug for human medicine.
References
- 1. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diminazene aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diminazene - Wikipedia [en.wikipedia.org]
- 5. Diminazene resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule drug diminazene aceturate inhibits liver injury and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diminazene aceturate (DIZE) has cellular and in vivo antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Cation Transporters in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Plasma Membrane Monoamine Transporter (PMAT) and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. josvasmouau.com [josvasmouau.com]
Berenil's Immunomodulatory Effects: A Technical Guide to Host Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate, commonly known as Berenil, is a well-established anti-trypanosomal agent.[1][2][3] Beyond its direct parasiticidal activity, a growing body of evidence reveals its potent immunomodulatory properties. This technical guide provides an in-depth analysis of this compound's impact on the host immune response, focusing on its mechanism of action in modulating key inflammatory signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers in immunology and drug development. This compound has been shown to significantly reduce the production of pro-inflammatory cytokines, such as IL-6, IL-12, and TNF, by downregulating the phosphorylation of key signaling molecules including MAPKs (ERK, p38, and JNK), STAT proteins (STAT1 and STAT3), and the NF-κB p65 subunit.[1][3] This document consolidates current knowledge to facilitate further investigation into the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
This compound (Diminazene aceturate) has been a cornerstone in veterinary medicine for the treatment of trypanosomiasis for decades.[1][2][3] While its efficacy against parasitic infections is well-documented, its influence on the host's immune system has emerged as a significant area of research. Studies have demonstrated that this compound can modulate the host's inflammatory response, not just as a secondary effect of parasite clearance, but through direct interaction with immune signaling cascades.[4][5] This has opened avenues for its potential repurposing as an immunomodulatory drug for conditions characterized by excessive inflammation. This guide delves into the core mechanisms of this compound's immunomodulatory action, presenting key data and methodologies to support further research and development.
Core Mechanism of Action: Modulation of Inflammatory Signaling
This compound exerts its primary immunomodulatory effects by inhibiting the activation of critical intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. This action is primarily observed in macrophages, key cells of the innate immune system.
Inhibition of MAP Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammatory signals. This compound has been shown to significantly downregulate the phosphorylation of major MAPK family members: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][3] By inhibiting their phosphorylation, this compound effectively blocks their activation and subsequent downstream signaling that leads to the transcription of pro-inflammatory cytokine genes.
Attenuation of STAT Signaling
The Signal Transducer and Activator of Transcription (STAT) proteins are critical for cytokine signaling. Upon stimulation, STATs are phosphorylated, dimerize, and translocate to the nucleus to activate gene transcription. This compound has been demonstrated to inhibit the phosphorylation of STAT1 and STAT3, two key mediators of pro-inflammatory responses.[1][2] Interestingly, some studies suggest that this compound may up-regulate the phosphorylation of STAT5 and the expression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which act as negative regulators of innate immune responses.[4]
Downregulation of NF-κB Activity
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the activity of the NF-κB p65 subunit, a key component of this pathway.[1][2] This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of a wide range of pro-inflammatory genes.
The following diagram illustrates the inhibitory effect of this compound on these key signaling pathways.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound on cytokine production and immune cell populations as reported in key studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Model System | Stimulus | This compound Treatment | Reduction in Cytokine Level | Reference |
| IL-6 | In vivo (T. congolense infected BALB/c mice) | T. congolense | 14 mg/kg i.p. | Significant reduction (several fold) | [1] |
| TNF-α | In vivo (T. congolense infected BALB/c mice) | T. congolense | 14 mg/kg i.p. | Significant reduction (several fold) | [1] |
| IL-12 | In vivo (T. congolense infected BALB/c mice) | T. congolense | 14 mg/kg i.p. | Significant reduction (several fold) | [1] |
| IFN-γ | In vivo (T. congolense infected BALB/c mice) | T. congolense | 14 mg/kg i.p. | Significant reduction (several fold) | [1] |
| IL-6 | In vitro (Murine macrophages) | LPS, CpG, Poly I:C | Pre-treatment | Dramatic suppression | [4] |
| IL-12 | In vitro (Murine macrophages) | LPS, CpG, Poly I:C | Pre-treatment | Dramatic suppression | [4] |
| TNF-α | In vitro (Murine macrophages) | LPS, CpG, Poly I:C | Pre-treatment | Dramatic suppression | [4] |
Table 2: Effect of this compound on Regulatory T Cell Populations
| Cell Population | Model System | This compound Treatment | Change in Cell Percentage | Reference |
| CD4+Foxp3+ T cells (Tregs) | In vivo (T. congolense infected BALB/c mice) | 14 mg/kg i.p. | Significantly lower | [1] |
| CD25+ Lymphocytes | In vivo (T. congolense infected BALB/c mice) | 14 mg/kg i.p. | Marked (50%) reduction | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of this compound.
Western Blot Analysis of MAPK and STAT Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of MAPK and STAT proteins in macrophages following this compound treatment and stimulation.
-
Cell Culture and Treatment:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with a range of this compound concentrations (e.g., 1-20 µg/mL) for a specified duration (e.g., 12-24 hours).
-
Stimulate the cells with an inflammatory agent such as LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, STAT1, and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
The following diagram illustrates the experimental workflow for Western blot analysis.
ELISA for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants or serum using a sandwich ELISA.
-
Sample Collection:
-
Collect cell culture supernatants from this compound-treated and stimulated macrophages.
-
Alternatively, collect serum from this compound-treated and control animals.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Flow Cytometry for Regulatory T Cell Analysis
This protocol details the identification and quantification of CD4+Foxp3+ regulatory T cells from splenocytes.
-
Cell Preparation:
-
Isolate splenocytes from this compound-treated and control mice.
-
Prepare a single-cell suspension.
-
-
Surface Staining:
-
Stain cells with fluorescently-labeled antibodies against surface markers such as CD4 and CD25.
-
-
Intracellular Staining for Foxp3:
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
-
Stain with a fluorescently-labeled anti-Foxp3 antibody.
-
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ lymphocytes and subsequently analyze the expression of CD25 and Foxp3 to determine the percentage of Tregs.
-
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory activity, primarily through the suppression of pro-inflammatory signaling pathways in immune cells. The data and protocols presented in this guide provide a solid foundation for researchers investigating its therapeutic potential beyond its established use as an anti-parasitic agent. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades, exploring its effects on other immune cell types, and evaluating its efficacy in preclinical models of inflammatory diseases. A deeper understanding of its novel mechanisms, such as the recently proposed involvement of the microbiota-gut-brain-spleen axis, will be crucial for the successful translation of this compound into a novel anti-inflammatory therapy.
References
- 1. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Berenil (Diminazene Aceturate) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berenil, also known as Diminazene aceturate (DIZE), is a diamidine compound traditionally used as an anti-trypanosomal agent in veterinary medicine.[1] Recent research has unveiled its potent anti-inflammatory and anti-cancer properties, making it a molecule of significant interest for broader biomedical research and drug development.[1] this compound exerts its effects through multiple mechanisms, including the modulation of key inflammatory signaling pathways and the induction of cytotoxicity in cancer cells.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, covering essential protocols, data presentation, and visualization of its molecular mechanisms.
Mechanism of Action
This compound's primary mechanism of action in mammalian cells involves the downregulation of pro-inflammatory signaling cascades. It has been shown to significantly inhibit the phosphorylation of key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor (TNF).[1]
In the context of cancer cell biology, this compound has been demonstrated to induce cytotoxicity, inhibit cell viability in a dose-dependent manner, and promote apoptosis.[2] This is associated with the downregulation of cell proliferation markers and key oncogenes.[2]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in various cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 | Cytotoxicity (Resazurin assay) | CC50 | 38.5 µM | [3] |
| HeLa | Cell Viability (WST-1 assay) | IC50 | Not explicitly quantified, but dose-dependent inhibition observed. | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Western Blot | p-p38, p-STAT1, p-STAT3 | Significant downregulation at 10 µg/ml. | [4] |
| Trypanosoma congolense | Viability (ATP-based luciferase assay) | IC50 | 55.98 ± 13.15 ng/ml (108.65 ± 25.25 nM) | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (Diminazene aceturate) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile, single-use aliquots tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and proliferation.
A. WST-1 Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL of each in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound as described above.
-
Wash the cells twice with ice-cold PBS.
-
Add the AO/EB staining solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Wash the cells gently with PBS.
-
Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green condensed or fragmented chromatin.
-
Late apoptotic/necrotic cells: Orange to red fluorescence with condensed or fragmented chromatin.
-
Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation of MAPK and STAT proteins and the nuclear translocation of NF-κB.
A. Western Blotting for Phosphorylated Proteins
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time. For some experiments, cells may be co-stimulated with an agonist (e.g., LPS) to induce pathway activation.[1]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels. Normalize phosphorylated protein levels to the total protein levels.
B. Immunofluorescence for NF-κB p65 Nuclear Translocation
Materials:
-
Cells grown on coverslips
-
This compound-treated and control cells (with or without a stimulator like TNF-α)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or a stimulator.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-NF-κB p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Mandatory Visualizations
Caption: General experimental workflow for using this compound in cell culture.
Caption: this compound's inhibition of key inflammatory signaling pathways.
References
- 1. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Diminazene Aceturate: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of diminazene (B1218545) aceturate in various in vitro assays. It includes a summary of effective concentrations, comprehensive experimental procedures, and visual representations of associated signaling pathways.
Diminazene aceturate, a diamidine compound, has long been utilized in veterinary medicine as a trypanocidal agent. Beyond its antiparasitic properties, recent research has unveiled its potential as a modulator of key biological pathways, sparking interest in its application in other research areas, particularly for its anti-inflammatory effects and its debated role as an activator of Angiotensin-Converting Enzyme 2 (ACE2).
Data Presentation: Effective Concentrations and IC50 Values
The effective concentration of diminazene aceturate in vitro is highly dependent on the specific application and cell type. The following tables summarize reported concentrations for various assays.
Table 1: Effective Concentrations of Diminazene Aceturate in Various In Vitro Assays
| Assay Type | Cell/System | Concentration Range | Observed Effect |
| ACE2 Enzyme Activity | Recombinant human and mouse ACE2 | 10 µM - 50 µM | No significant activation of ACE2 observed.[1] |
| Anti-inflammatory | LPS-stimulated murine macrophages | Pre-treatment | Significant reduction in IL-6, IL-12, and TNF-α production. |
| Anti-inflammatory | Bovine Mammary Epithelial Cells (BMECs) | 20 µg/mL | Inhibition of pro-inflammatory factor secretion. |
| Antiparasitic (Trypanosoma) | Trypanosoma brucei brucei | 0.1 µg/mL - 10 µg/mL | Irreversible damage to drug-sensitive trypanosomes.[2] |
| Antiparasitic (Ichthyophthirius multifiliis) | Trophonts | 0.8 ppm - 100 ppm | Time- and concentration-dependent killing of parasites.[3] |
Table 2: IC50 and CC50 Values of Diminazene Aceturate
| Organism/Cell Line | Assay | IC50/CC50 Value |
| Trypanosoma congolense | In vitro growth inhibition | 55.98 ± 13.15 ng/mL (108.65 ± 25.25 nM)[4] |
| Babesia bovis | In vitro growth inhibition | Varies with culture conditions |
| Theileria equi | In vitro growth inhibition | Varies with culture conditions |
| Human Embryonic Kidney (HEK293) cells | Cytotoxicity (Resazurin assay, 48h) | CC50: 38.5 µM[5] |
| Human Cervical Carcinoma (HeLa) cells | Cytotoxicity (WST-1 assay) | Dose-dependent inhibition of viability |
Experimental Protocols
Protocol 1: In Vitro ACE2 Enzyme Activity Assay
This protocol is designed to assess the direct effect of diminazene aceturate on the enzymatic activity of recombinant ACE2.
Materials:
-
Recombinant human or mouse ACE2
-
Diminazene aceturate
-
ACE2 fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH)
-
Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 50 µM ZnCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of diminazene aceturate in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the assay is below 1%.
-
Assay Setup: To the wells of the 96-well plate, add 50 µL of the diluted diminazene aceturate solutions. Include a vehicle control (assay buffer with DMSO) and a positive control (a known ACE2 inhibitor).
-
Enzyme Addition: Add 25 µL of recombinant ACE2, diluted in assay buffer, to each well.
-
Substrate Addition: Add 25 µL of the ACE2 fluorogenic substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 400 nm emission for Mca-based substrates).
-
Data Analysis: Compare the fluorescence in the diminazene aceturate-treated wells to the vehicle control to determine the effect on ACE2 activity.
Caption: Workflow for the in vitro ACE2 enzyme activity assay.
Protocol 2: Anti-Inflammatory Activity in Macrophages
This protocol assesses the ability of diminazene aceturate to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Diminazene aceturate
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
24-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-12
-
Cell lysis buffer
-
Western blot reagents and antibodies for p-MAPK, MAPK, p-NF-κB, NF-κB
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of diminazene aceturate (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control and a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-12 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Lysis and Western Blotting (Optional): To investigate the mechanism of action, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol determines the cytotoxic effect of diminazene aceturate on a chosen cell line using a standard MTT assay.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Diminazene aceturate
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of diminazene aceturate concentrations for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathways
Contested ACE2 Activation Pathway
While initially proposed as an ACE2 activator, recent studies suggest that diminazene aceturate does not directly activate ACE2.[1] The proposed, though now contested, mechanism involved the conversion of Angiotensin II to the protective Angiotensin-(1-7).
Caption: Contested ACE2 activation pathway by diminazene aceturate.
Anti-Inflammatory Signaling Pathway
Diminazene aceturate has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.[5]
Caption: Inhibition of MAPK and NF-κB pathways by diminazene aceturate.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (Berenil) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Preparation of Berenil (Diminazene Aceturate) Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of Berenil (diminazene aceturate) stock solutions for laboratory applications. This compound, a diamidine compound, is a well-established anti-trypanosomal agent and has garnered recent interest as an activator of angiotensin-converting enzyme 2 (ACE2) with potent anti-inflammatory properties.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing and storing these solutions, and includes a summary of its relevant biochemical properties and mechanisms of action.
Physicochemical Properties and Solubility
Diminazene (B1218545) aceturate is a yellow crystalline powder.[3] Its solubility is a critical factor in the preparation of stock solutions. The table below summarizes the solubility of diminazene aceturate in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Soluble in 14 parts at 20°C; ~50 mg/mL | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ~15-20 mg/mL | [5][6][7] |
| Ethanol | ~5 mg/mL; Slightly soluble | [3][4][6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [6] |
Note: The solubility in aqueous solutions can be influenced by pH and temperature.[8] Diminazene aceturate is known to be unstable in acidic aqueous solutions, with degradation occurring via first-order kinetics.[9][10][11]
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. Classically, its trypanocidal activity is attributed to its ability to bind to the minor groove of kinetoplast DNA (kDNA), particularly at adenine-thymine rich regions, thereby inhibiting DNA replication.[1][2][12] More recently, diminazene aceturate has been identified as an activator of angiotensin-converting enzyme 2 (ACE2), a key negative regulator of the renin-angiotensin system (RAS).[1][2] This activation leads to anti-inflammatory effects. Additionally, this compound has been shown to modulate host immune responses by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[13][14] This is achieved through the inhibition of key signaling pathways including MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and the NFκB p65 subunit.[13]
Experimental Protocols
Materials
-
Diminazene aceturate powder (Purity ≥98%)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle diminazene aceturate powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17]
-
Avoid contact with skin and eyes.[16][17] In case of contact, flush immediately with copious amounts of water.[17][18]
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[18][19]
Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro applications, including cell culture experiments.
-
Calculate the required mass: The molecular weight of diminazene aceturate is 515.52 g/mol .[5] To prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of diminazene aceturate powder.
-
Dispense the powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of diminazene aceturate.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.[8]
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved.[8] If necessary, briefly sonicate the solution in a water bath to aid dissolution.[8] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5][8]
-
Storage: Store the aliquots at -20°C, protected from light.[20] When stored properly, the DMSO stock solution is stable for at least one month.[5]
Preparation of an Aqueous Stock Solution
For experiments where DMSO is not desired, an aqueous stock solution can be prepared. However, be mindful of the lower stability of this compound in aqueous solutions.[9][21]
-
Weigh the powder: Calculate and weigh the desired amount of diminazene aceturate.
-
Add solvent: Add sterile, nuclease-free water to the powder.
-
Dissolve: Vortex thoroughly to dissolve.
-
Use immediately: It is highly recommended to prepare aqueous solutions fresh for each experiment and use them on the same day.[6] Storing aqueous solutions is not recommended due to the compound's instability.[6] Reconstituted aqueous solutions should be stored in a refrigerator, protected from light, and discarded after a maximum of 15 days, although shorter timeframes are preferable for research applications.[20]
Application Notes
-
Final Concentration in Cell Culture: When diluting the DMSO stock solution into cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%).[8]
-
Preventing Precipitation: To avoid precipitation when diluting the stock solution, it is advisable to add the stock solution to the pre-warmed culture medium while gently vortexing.[8] Performing serial dilutions in the culture medium can also help prevent the compound from crashing out of solution.[8]
-
Stability Considerations: Diminazene aceturate is unstable in acidic aqueous solutions.[9][11] The half-life can be as short as 35 minutes at pH 3.[11] Therefore, the pH of the experimental buffer or medium should be considered.
-
Light Sensitivity: Protect both the solid compound and solutions from direct sunlight.[20]
Storage and Stability Summary
| Form | Storage Temperature | Stability | Reference |
| Powder | Room temperature or 4°C, in a cool, dry, well-ventilated area | ≥ 4 years | [6][15][16][17] |
| DMSO Stock Solution | -20°C, in tightly sealed vials | Recommended use within 1 month | [5] |
| Reconstituted Aqueous Solution | 2-8°C, protected from light | Not recommended for long-term storage; use immediately. Discard after a maximum of 15 days. | [6][20] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Diminazene Aceturate - LKT Labs [lktlabs.com]
- 4. fao.org [fao.org]
- 5. abmole.com [abmole.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Diminazene - Wikipedia [en.wikipedia.org]
- 13. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. aksci.com [aksci.com]
- 18. abmole.com [abmole.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. vetlexicon.com [vetlexicon.com]
- 21. journal.umpr.ac.id [journal.umpr.ac.id]
Application of Berenil in DNA Footprinting Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berenil (Diminazene Aceturate) is a well-established antitrypanosomal agent known for its interaction with DNA.[1] It functions as a minor groove binder, showing a strong preference for AT-rich sequences of B-form DNA.[2][3] This sequence-specific binding makes this compound a valuable tool in molecular biology, particularly in DNA footprinting assays. DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules like this compound, on a DNA fragment.[4] The principle of the assay lies in the ability of a bound ligand to protect the DNA from cleavage by a nuclease (like DNase I) or a chemical agent (like hydroxyl radicals).[4][5] The resulting protected region, or "footprint," is visualized by gel electrophoresis, revealing the precise location and size of the ligand's binding site.[5]
This document provides detailed application notes and protocols for the use of this compound in DNA footprinting assays, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Principle of this compound-DNA Footprinting
This compound binds to the minor groove of DNA, primarily at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) bases.[2] This binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.[2][6] Once bound, the this compound molecule physically shields the DNA phosphodiester backbone from enzymatic or chemical cleavage.
In a typical DNA footprinting experiment, a DNA fragment of interest is first labeled at one end, usually with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[7] The labeled DNA is then incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. Subsequently, the DNA-Berenil complexes are subjected to limited cleavage by either DNase I or hydroxyl radicals.
-
DNase I is a relatively large endonuclease that binds to the minor groove and introduces single-stranded nicks.[8] Its size makes it sterically hindered from cleaving DNA that is occupied by a ligand.
-
Hydroxyl radicals , generated via the Fenton reaction, are much smaller and cleave the DNA backbone with little sequence preference.[9][10] This allows for a higher-resolution footprint, detailing the solvent-accessible surface of the DNA.[9]
The resulting DNA fragments are then denatured and separated by size using high-resolution polyacrylamide gel electrophoresis. When the gel is visualized (e.g., by autoradiography), a "ladder" of bands representing the cleavage at each nucleotide position is observed. In the lanes containing this compound, a gap in the ladder—the footprint—will appear at the this compound binding sites. The intensity of the footprint can be correlated with the concentration of this compound, allowing for the quantitative determination of binding affinity.
Applications in Research and Drug Development
-
Sequence Specificity Determination: DNA footprinting with this compound can precisely map its preferred binding sequences on a given DNA template.
-
Binding Affinity and Kinetics: By titrating the concentration of this compound, one can estimate the dissociation constant (Kd) for its interaction with specific DNA sites, providing a measure of binding affinity.[11]
-
Mechanism of Action Studies: Understanding how drugs like this compound interact with DNA is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents with improved sequence specificity and affinity.[2][3]
-
Competitive Binding Assays: this compound can be used as a reference compound in competitive footprinting assays to screen for and characterize other novel DNA-binding molecules.
Quantitative Data Presentation
The binding affinity of this compound to different DNA sequences can be quantified by determining the dissociation constant (Kd). The following table summarizes thermodynamic data from Isothermal Titration Calorimetry (ITC) studies of this compound binding to specific DNA dodecamers. The binding constant (Kb) has been converted to the dissociation constant (Kd = 1/Kb) for easier comparison.
| DNA Sequence | Binding Constant (Kb) (M⁻¹) | Dissociation Constant (Kd) (µM) | Stoichiometry (n) (this compound:DNA) |
| d(CGCGAATTCGCG)₂ | 1.5 x 10⁶ | 0.67 | 1.53 |
| d(CGCAAATTTGCG)₂ | 1.2 x 10⁶ | 0.83 | 1.45 |
Data adapted from "Binding Study of this compound and d(CGCGAATTCGCG)2 and d(CGCAAATTTGCG)2 DNA Dodecamers by Isothermal Titration Calorimetry and Molecular Docking Simulations". Note that this data was obtained via ITC, not footprinting, but provides a quantitative measure of binding affinity.[12]
Experimental Protocols
Protocol 1: DNase I Footprinting of this compound-DNA Interaction
This protocol is a synthesized methodology based on standard DNase I footprinting procedures and knowledge of this compound's properties. Optimization of this compound and DNase I concentrations is recommended for specific DNA sequences and experimental conditions.
1. Preparation of End-Labeled DNA Probe
a. Select a DNA fragment of interest (typically 100-400 bp) containing potential this compound binding sites.[5] b. Uniquely label one end of the DNA fragment. A common method is 3'-end labeling using [α-³²P]dATP and the Klenow fragment of DNA polymerase I.[11] c. Purify the end-labeled DNA probe using gel electrophoresis or column chromatography to remove unincorporated nucleotides.[13]
2. This compound-DNA Binding Reaction
a. In a microcentrifuge tube, prepare a reaction mixture containing:
- End-labeled DNA probe (~10,000-20,000 cpm)[8]
- Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
- Non-specific competitor DNA (e.g., poly(dG-dC)·poly(dG-dC)) to reduce non-specific binding. b. Add varying concentrations of this compound to different tubes. A suggested starting range is 0.1 µM to 100 µM.[11] Include a "no this compound" control. c. Incubate the reactions at room temperature for 30 minutes to allow this compound to bind to the DNA.[11]
3. DNase I Digestion
a. Prepare fresh dilutions of DNase I in a buffer containing Mg²⁺ and Ca²⁺. The optimal concentration needs to be determined empirically but is typically in the range of 0.01-0.1 U/µL.[14] b. Add the diluted DNase I to each binding reaction and incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.[14] c. Stop the reaction by adding a stop solution containing EDTA (to chelate divalent cations essential for DNase I activity) and a loading dye (e.g., 80% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).[8]
4. Gel Electrophoresis and Visualization
a. Denature the DNA fragments by heating the samples at 90-95°C for 5 minutes, then rapidly chill on ice. b. Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel. c. Run the gel until the desired separation of fragments is achieved. d. Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radioactive bands. e. The footprint will appear as a region of protection from DNase I cleavage in the lanes containing this compound compared to the control lane.
Protocol 2: Hydroxyl Radical Footprinting of this compound-DNA Interaction
This protocol offers higher resolution and is particularly useful for detailing minor groove interactions.
1. Preparation of End-Labeled DNA Probe
a. Follow the same procedure as for DNase I footprinting (Protocol 1, Step 1).
2. This compound-DNA Binding Reaction
a. Follow the same procedure as for DNase I footprinting (Protocol 1, Step 2).
3. Hydroxyl Radical Cleavage
a. Prepare the following fresh solutions for generating hydroxyl radicals:
- (NH₄)₂Fe(SO₄)₂·6H₂O
- EDTA
- Sodium Ascorbate
- Hydrogen Peroxide (H₂O₂) b. To each binding reaction, add the hydroxyl radical reagents in the correct order and concentrations as described in established protocols.[11] c. Allow the cleavage reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature. d. Quench the reaction by adding a quenching/stop solution (e.g., containing thiourea (B124793) or glycerol).
4. Sample Processing and Analysis
a. Purify the DNA fragments, for example, by ethanol (B145695) precipitation. b. Resuspend the DNA in a formamide-based loading buffer. c. Denature, separate, and visualize the fragments as described for DNase I footprinting (Protocol 1, Step 4). d. The footprint will appear as a region of protection from hydroxyl radical cleavage.
Visualizations
Caption: Workflow for this compound DNA Footprinting Assay.
Caption: this compound's Interaction with DNA in Footprinting.
References
- 1. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Combining Gel Retardation and Footprinting to Determine Protein-DNA Interactions of Specific and/or Less Stable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
- 9. Hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols: Diminazene Aceturate for G-quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate (DMZ), also known as Berenil, is a well-established anti-trypanosomal agent.[1] Recent research has unveiled its potent ability to bind and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[2][3][4] These G4 structures are notably prevalent in telomeres and the promoter regions of various oncogenes, including c-MYC, BCL-2, KRAS, c-kit, and VEGF.[3][5] The stabilization of these G4s can interfere with key cellular processes such as telomere elongation and oncogene transcription, making G4s promising targets for anticancer therapies.[2][4]
Diminazene aceturate has been shown to bind to G-quadruplexes with a significantly higher affinity than to traditional duplex DNA, exhibiting dissociation constants in the low nanomolar range.[2][3][4] This preferential binding, driven by electrostatic and van der Waals interactions, offers a scaffold for the development of novel G4-targeted therapeutics.[5][6] These application notes provide an overview of the quantitative data, experimental protocols, and cellular pathways associated with the use of diminazene aceturate for G-quadruplex stabilization.
Quantitative Data Summary
The following tables summarize the binding affinity and selectivity of diminazene aceturate for G-quadruplex structures compared to duplex DNA.
| Parameter | G-Quadruplex (c-kit1) | AT-rich Duplex DNA | Reference |
| Dissociation Constant (Kd) | ~1 nM | ~1 µM | [2][3][4] |
| G-Quadruplex Target | Observed Effect | Reference |
| c-MYC | Downregulation of transcription | [7] |
| Telomeres | Inhibition of telomerase activity | [7] |
Signaling Pathways and Cellular Effects
The stabilization of G-quadruplexes by diminazene aceturate can impact cellular signaling and function in several ways:
-
Transcriptional Regulation of Oncogenes: By stabilizing G4 structures in the promoter regions of oncogenes like c-MYC, diminazene aceturate can inhibit the binding of transcription factors, leading to the downregulation of gene expression.[3][7] This can, in turn, suppress cancer cell proliferation.
-
Telomerase Inhibition: G-quadruplexes at the ends of telomeres can be stabilized by diminazene aceturate, which blocks the action of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[8] Inhibition of telomerase can lead to telomere shortening and eventual cell death.
-
Modulation of Inflammatory Responses: Diminazene aceturate has been observed to downregulate the production of pro-inflammatory cytokines by altering the phosphorylation of key signaling proteins in the MAPK and STAT pathways.[9]
Below are diagrams illustrating these processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyne-substituted diminazene as G-quadruplex binders with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Berenil (Diminazene Aceturate) Treatment of Trypanosoma congolense Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosoma congolense is a significant pathogen responsible for African Animal Trypanosomiasis (AAT), a debilitating disease in livestock that causes substantial economic losses. Research into the efficacy of trypanocidal drugs is crucial for disease management. Berenil (diminazene aceturate) has been a widely used therapeutic agent against T. congolense for decades. These application notes provide detailed protocols for the use of this compound in experimental infection models of T. congolense in both murine and bovine systems. The provided methodologies are synthesized from various scientific studies to offer a comprehensive guide for researchers.
Diminazene (B1218545) aceturate's primary mechanism of action is the binding to the kinetoplast DNA (kDNA) of the trypanosome, which inhibits DNA replication.[1] More recent studies also suggest that this compound has immunomodulatory effects, reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF, which can contribute to the pathology of the disease.[2]
Experimental Animal Models
The most common animal models for studying T. congolense infection and the efficacy of this compound are mice (specifically BALB/c and C57BL/6 strains) and cattle (such as Boran and Zebu).[2][3] Mice are often used for initial screening and mechanistic studies due to their cost-effectiveness and ease of handling, while cattle models are essential for studies that more closely mimic the natural disease and for testing treatments under field conditions.
Quantitative Data Summary
The following tables summarize quantitative data on this compound treatment protocols and their efficacy in T. congolense infection models, compiled from various research findings.
Table 1: this compound Treatment Protocols and Efficacy in Murine Models of T. congolense Infection
| Mouse Strain | Route of Infection | Inoculum Size | Treatment Dosage (mg/kg) | Route of Administration | Treatment Schedule | Outcome | Reference |
| BALB/c | Intraperitoneal | 1 x 10³ trypanosomes | 14 | Intraperitoneal | Single dose on day 5 post-infection | Clearance of parasitemia by day 7, indefinite survival | [4] |
| C57BL/6 | Intraperitoneal | 1 x 10³ trypanosomes | 14 | Intraperitoneal | Single dose on day 5 post-infection | Significant reduction in pro-inflammatory cytokines | [2] |
| Swiss White | Intraperitoneal | Not specified | Not specified | Not specified | Not specified | Pre-patent period of 6.5 ± 0.0 days | [5] |
Table 2: this compound Treatment Protocols and Efficacy in Bovine Models of T. congolense Infection
| Cattle Breed | Route of Infection | Treatment Dosage (mg/kg) | Route of Administration | Treatment Schedule | Outcome | Reference |
| Boran | Natural (tsetse fly) | 3.5 | Deep Intramuscular | Every 2 weeks | Improved growth rates compared to individual treatment upon clinical signs | [6] |
| Boran | Natural (tsetse fly) | 3.5 | Deep Intramuscular | Upon clinical signs or PCV < 20% | Effective in managing clinical disease | [6] |
| Zebu | Natural (tsetse fly) | 8 | Intramuscular | Single dose upon positive diagnosis | 90% of animals were positive at least once over 24 weeks, indicating high challenge | [3] |
| Not specified | Natural (tsetse fly) | 3.5 - 14.0 | Intramuscular | Single dose | 14 out of 29 animals recovered; 6 were refractory to treatment at 7.0-14.0 mg/kg | [7] |
Experimental Protocols
Protocol 1: Murine Model of Trypanosoma congolense Infection and this compound Treatment
1. Materials:
-
Trypanosoma congolense stabilate
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate Saline Glucose (PSG) buffer
-
Diminazene aceturate (this compound)
-
Sterile saline solution
-
Neubauer counting chamber or similar hemocytometer
-
Microscope
-
Heparinized capillary tubes and microhematocrit centrifuge (for PCV)
2. Procedure:
a. Preparation of T. congolense Inoculum:
-
Thaw a cryopreserved stabilate of T. congolense.
-
Inject the stabilate intraperitoneally into a donor mouse.
-
Monitor the donor mouse for parasitemia daily by examining a drop of tail blood under a microscope.
-
When a high level of parasitemia is reached (e.g., 1x10⁸ parasites/mL), euthanize the donor mouse and collect blood via cardiac puncture into a heparinized tube.
-
Dilute the infected blood in PSG buffer to achieve the desired concentration for infection (e.g., 1 x 10⁴ parasites/mL). The number of parasites can be determined using a Neubauer counting chamber.[8]
b. Infection of Mice:
-
Inject each mouse intraperitoneally with 0.1 mL of the prepared inoculum, resulting in an infection of 1 x 10³ trypanosomes per mouse.[4]
-
Maintain a control group of uninfected mice.
c. Monitoring of Parasitemia and Clinical Signs:
-
Starting from day 3 post-infection, monitor parasitemia daily.
-
Collect a small drop of blood from the tail vein.
-
Estimate the number of parasites per milliliter of blood using a hemocytometer or by the rapid matching method.[5]
-
Record clinical signs such as ruffled fur, lethargy, and weight loss.
d. Preparation and Administration of this compound:
-
Prepare a stock solution of Diminazene aceturate in sterile saline. For example, to achieve a 14 mg/kg dose for a 20g mouse (0.28 mg), a 1.4 mg/mL solution can be prepared to inject 0.2 mL.
-
On day 5 post-infection, administer a single intraperitoneal injection of this compound at a dosage of 14 mg/kg.[4]
-
Administer an equivalent volume of sterile saline to the infected control group.
e. Assessment of Efficacy:
-
Continue to monitor parasitemia daily until parasites are no longer detectable in the treated group.
-
Monitor the survival of all mice for a designated period (e.g., 60-90 days) to check for relapses.
-
Packed Cell Volume (PCV) can be measured weekly from tail blood to assess anemia.
Protocol 2: Bovine Model of Trypanosoma congolense Infection and this compound Treatment
1. Materials:
-
Trypanosoma congolense infected tsetse flies or cryopreserved stabilate
-
Boran or Zebu cattle
-
Diminazene aceturate (this compound) as a commercial 7% solution or granules for reconstitution[9]
-
Sterile water for injection
-
Syringes and needles for intramuscular injection
-
Microscope slides and Giemsa stain
-
Buffy coat method supplies (capillary tubes, centrifuge)
-
PCV reader
2. Procedure:
a. Infection of Cattle:
-
For natural infection, expose cattle to a known tsetse fly challenge in an endemic area.
-
For experimental infection, use a cryopreserved stabilate to infect the animals, typically via subcutaneous or intravenous injection.
b. Diagnosis and Monitoring:
-
Collect blood samples from the jugular or ear vein weekly.
-
Examine blood for the presence of trypanosomes using the buffy-coat method or by preparing a Giemsa-stained thick and thin blood smear.[3]
-
Measure Packed Cell Volume (PCV) to monitor the level of anemia. A PCV below 20% is often an indicator for treatment.[6]
c. Preparation and Administration of this compound:
-
If using a commercial 7% ready-to-use solution, each mL contains 70 mg of diminazene aceturate.[10]
-
If using granules, reconstitute with sterile water according to the manufacturer's instructions. For example, dissolving 2.36 g of this compound granules in 12.5 mL of water yields 15 mL of a 7% solution.[9]
-
Administer this compound via deep intramuscular injection.
-
The standard therapeutic dose is 3.5 mg/kg body weight.[1] For a 200 kg animal, this would be 700 mg, which is equivalent to 10 mL of a 7% solution.
-
For suspected drug-resistant strains, the dosage can be increased to 8 mg/kg.[3][10]
d. Treatment Schedule and Efficacy Assessment:
-
Therapeutic Treatment: Treat individual animals upon positive diagnosis of trypanosomiasis and/or the appearance of clinical signs (e.g., weight loss, lethargy, low PCV).
-
Block Treatment: In high-challenge areas, treat all animals in a herd at regular intervals (e.g., every 2 months).[1]
-
Monitor treatment efficacy by checking for the clearance of parasites from the blood within a few days of treatment and observing the recovery of the PCV.
-
Monitor for relapses by continued surveillance of blood samples.
Visualizations
Caption: Experimental workflow for this compound treatment in a T. congolense infection model.
Caption: Logical flow for this compound treatment based on diagnostic outcomes.
References
- 1. 3. The need for trypanocidal drugs at Mkwaja [fao.org]
- 2. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 3. Trypanosomiasis challenge estimation using the diminazene aceturate (this compound) index in Zebu in Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Route of inoculation influences Trypanosoma congolense and Trypanosoma brucei brucei virulence in Swiss white mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the use of this compound and samorin for the treatment and control of bovine trypanosomiasis in a medium challenge area [erepository.uonbi.ac.ke]
- 7. This compound (diminazene aceturate)-resistant Trypanosoma congolense in cattle under natural tsetse challenge at Kibaha, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ECG Marker Evaluation for the Machine-Learning-Based Classification of Acute and Chronic Phases of Trypanosoma cruzi Infection in a Murine Model | MDPI [mdpi.com]
- 9. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 10. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
Application Notes and Protocols: Diminazene Aceturate as a Tool for Studying DNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Diminazene (B1218545) aceturate, also known under the trade name Berenil, is a di-amidine compound historically used as an anti-trypanosomal agent in veterinary medicine.[1][2] Its mechanism of action involves strong, non-intercalative binding to the minor groove of DNA, showing a particular affinity for Adenine-Thymine (A-T) rich sequences.[2][3][4] More recent studies have revealed that diminazene aceturate also binds with exceptionally high affinity to G-quadruplex DNA structures, which are implicated in critical cellular processes such as telomere maintenance and oncogene expression.[5] This dual-binding capability makes diminazene aceturate a valuable and versatile tool for researchers studying DNA-protein interactions.
These application notes provide a comprehensive guide for utilizing diminazene aceturate as a competitive ligand to probe, characterize, and validate the binding sites of DNA-binding proteins. By competing with proteins for binding to A-T rich regions or G-quadruplexes, diminazene can help elucidate the sequence or structural specificity of a protein of interest. Detailed protocols for key biochemical and biophysical assays, including Electrophoretic Mobility Shift Assay (EMSA), DNase I Footprinting, and Surface Plasmon Resonance (SPR), are presented.
Mechanism of Action: A Dual-Mode DNA Binder
The primary biochemical action of diminazene aceturate is its ability to bind to DNA.[6] This binding occurs in two distinct modes:
-
Minor Groove Binding: Diminazene binds to the minor groove of B-DNA, with a pronounced preference for sequences containing four or more consecutive A-T base pairs.[2][4] This interaction is non-intercalative.[3]
-
G-Quadruplex Binding: Diminazene has been shown to be a potent G-quadruplex ligand, binding with a dissociation constant (Kd) in the low nanomolar range.[5] This affinity is approximately 1,000 times stronger than its binding to conventional A-T rich duplex DNA, suggesting that some of its biological effects may be mediated through G-quadruplex interactions.[5]
This dual-binding specificity allows it to be used as a strategic tool to differentiate the nature of a protein's DNA binding site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Diminazene Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Use of Berenil to Induce DNA Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berenil (diminazene aceturate) is a well-established antitrypanosomal agent that has been used in veterinary medicine since 1955.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, with a preference for AT-rich sequences.[1][4] This interaction can interfere with DNA replication and transcription, leading to DNA damage and cytotoxicity, particularly in organisms with high replicative rates such as trypanosomes.[2][5][6][7] While its primary application is in treating parasitic infections, this compound's ability to interact with DNA makes it a useful tool in experimental settings to induce DNA damage and study the cellular responses. These notes provide an overview of this compound's mechanism of DNA damage, protocols for its experimental use, and a summary of its effects.
Mechanism of DNA Damage
This compound's primary mode of interaction with DNA is through non-intercalative binding to the minor groove, particularly at sites rich in adenine-thymine (A-T) base pairs.[4][8] This binding can alter the local DNA structure, causing stiffening, bending, or unbending of the DNA helix.[4] Depending on the DNA sequence, this compound can also exhibit intercalative properties.[9]
The binding of this compound to DNA can lead to several downstream effects that contribute to DNA damage:
-
Inhibition of DNA Replication: By binding to the DNA template, this compound can physically obstruct the progression of DNA polymerase, leading to stalled replication forks.[5][6][7] This is particularly evident in DNA regions containing poly(dA)poly(dT) sequences.[7]
-
Induction of DNA Strand Breaks: While the precise mechanism is not fully elucidated, this compound has been shown to induce double-strand breaks (DSBs).[10] This may be a consequence of replication fork collapse or through the inhibition of type II topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[11] In some contexts, this compound has been shown to promote the linearization of kinetoplast DNA (kDNA) minicircles in trypanosomes, a process characteristic of type II topoisomerase inhibitors.[11]
-
Chromosomal Aberrations: Experimental evidence in river buffalo lymphocytes has demonstrated that this compound can induce various structural chromosomal aberrations, including breaks, gaps, deletions, and fragments in a dose-dependent manner.[12] It has also been shown to increase the frequency of sister chromatid exchanges and micronuclei formation.[12]
Cellular Response to this compound-Induced DNA Damage
Cells respond to DNA damage through a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that orchestrate the DDR are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[13][14][15]
-
ATM and ATR Activation: ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA (ssDNA) regions that can arise from stalled replication forks or the processing of other DNA lesions.[13][14][15] Given that this compound can induce both DSBs and replication stress, it is plausible that both ATM and ATR pathways are activated in response to this compound treatment.
-
Cell Cycle Arrest: A key outcome of DDR activation is the transient arrest of the cell cycle to allow time for DNA repair.[16] this compound has been observed to cause a G2/M phase cell cycle arrest in DNA repair-deficient cells, a common checkpoint activated in response to DNA damage.[10] This arrest is often mediated by the ATR-Chk1 and ATM-Chk2 signaling pathways, which inactivate the CDK1/Cyclin B complex required for mitotic entry.[17][18]
Experimental Protocols
The following are generalized protocols for using this compound to induce DNA damage in cell culture. Specific concentrations and incubation times will need to be optimized for different cell types and experimental goals.
Protocol 1: Induction of DNA Double-Strand Breaks and Cell Cycle Arrest
Objective: To induce DNA double-strand breaks and observe subsequent cell cycle arrest.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (Diminazene aceturate) stock solution (e.g., 10 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Antibodies for immunofluorescence (e.g., anti-γH2AX, anti-53BP1)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound in complete culture medium. A starting range of 10-100 µM can be used, with a dose-response experiment recommended for optimization. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).
-
Analysis of DNA Damage (Immunofluorescence):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibody (e.g., anti-γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain with DAPI.
-
Visualize and quantify foci using a fluorescence microscope.
-
-
Analysis of Cell Cycle (Flow Cytometry):
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 2: Assessment of DNA Damage via Comet Assay
Objective: To detect DNA strand breaks at the single-cell level.
Materials:
-
This compound-treated and control cells
-
Comet Assay kit (including low melting point agarose (B213101), lysis solution, alkaline unwinding solution, and electrophoresis buffer)
-
Microscope slides
-
Fluorescence microscope with appropriate filters for DNA stain (e.g., SYBR Green, PI)
Procedure:
-
Cell Preparation: Harvest this compound-treated and control cells.
-
Slide Preparation: Mix a small number of cells with low melting point agarose and spread onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Incubate the slides in alkaline unwinding solution to denature the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Data Presentation
Table 1: Quantitative Effects of this compound on DNA Damage Markers
| Cell Line | This compound Concentration | Treatment Duration | DNA Damage Marker | Fold Increase vs. Control | Reference |
| River Buffalo Lymphocytes | 0.25 mg/ml | In vitro culture | Chromosomal Aberrations | Significant increase | [12] |
| River Buffalo Lymphocytes | 0.50 mg/ml | In vitro culture | Chromosomal Aberrations | Dose-dependent increase | [12] |
| River Buffalo Lymphocytes | 1.0 mg/ml | In vitro culture | Chromosomal Aberrations | Dose-dependent increase | [12] |
| River Buffalo Lymphocytes | 0.25 - 1.0 mg/ml | In vitro culture | Sister Chromatid Exchanges | Significant, dose-dependent increase | [12] |
| River Buffalo Lymphocytes | 0.25 - 1.0 mg/ml | In vitro culture | Micronuclei Formation | Significant, dose-dependent increase | [12] |
| Trypanosoma cruzi | 50 µM | 72 hours | kDNA Lesions (qPCR-based) | ~1 lesion per 10 kb | [6][19] |
Table 2: Reported Concentrations of this compound in Experimental Systems
| Organism/System | Application | This compound Concentration | Route/Method | Reference |
| Trypanosoma brucei brucei (drug-sensitive) | In vitro growth inhibition | 1.0 µg/ml | Incubation | [20] |
| Trypanosoma brucei brucei (drug-sensitive) | In vitro growth inhibition | 10.0 µg/ml | Incubation | [20] |
| Trypanosoma brucei brucei (drug-resistant) | In vitro growth inhibition | 1.0 - 10.0 µg/ml | Incubation | [20] |
| Cattle (T. brucei infected) | Treatment | 7 mg/kg | Intramuscular injection | [21] |
| Dogs | Toxicity study | 10 - 60 mg/kg | Intramuscular injection | [22] |
| HL-60 and U-937 cells | Cytotoxicity of Pt-Berenil | LC70 values determined | In vitro treatment | [23] |
Visualizations
References
- 1. nvpublicationhouse.com [nvpublicationhouse.com]
- 2. researchgate.net [researchgate.net]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA multimode interaction with this compound and pentamidine; double helix stiffening, unbending and bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminazene - Wikipedia [en.wikipedia.org]
- 6. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA replication by this compound in plasmids containing Poly(dA)poly(dT) sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthetic DNA minor groove-binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine induces double-strand DNA breaks in Rev3 deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective cleavage of kinetoplast DNA minicircles promoted by antitrypanosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 18. Pseudolaric acid B induces G2/M phase arrest in canine mammary tumor cells by targeting CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymerase chain reaction and DNA probe hybridization to assess the efficacy of diminazene treatment in Trypanosoma brucei-infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 23. Synthesis, characterization, and DNA modification induced by a novel Pt-berenil compound with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Berenil (Diminazene Aceturate) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate, commercially known as Berenil, is an aromatic diamidine compound with a long history of use as an anti-protozoal agent, particularly against Trypanosoma and Babesia species in livestock.[1][2][3] Its primary mechanism of action as a trypanocide involves binding to the kinetoplast DNA of the parasite, which leads to the complete and irreversible loss of this essential genetic material in certain strains.[4] Beyond its direct anti-parasitic effects, recent research has unveiled its potent immunomodulatory and anti-inflammatory properties.[5][6] this compound has been shown to downregulate major intracellular signaling pathways that lead to the production of pro-inflammatory cytokines.[5][7] This is achieved by inhibiting the phosphorylation of key signaling molecules such as mitogen-activated protein kinases (MAPKs), signal transducer and activator of transcription (STAT) proteins, and the NF-κB p65 subunit.[5][8] Furthermore, diminazene aceturate is recognized as an activator of the angiotensin-converting enzyme 2 (ACE2), which plays a crucial role in counter-regulating the renin-angiotensin system, further contributing to its anti-inflammatory effects.[6][9][10]
These dual functionalities make this compound a valuable tool for in vivo animal studies, not only for modeling infectious diseases but also for investigating inflammatory conditions. This document provides detailed application notes and protocols for its administration in a research setting.
Data Presentation: Efficacy and Dosage
The efficacy of this compound can vary depending on the animal model, the parasite strain's resistance, and the dosage administered. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of Diminazene Aceturate in Murine Models of Trypanosomiasis
| Animal Model | Parasite Strain | Treatment Protocol | Efficacy/Outcome | Reference(s) |
| Albino Rats | Trypanosoma brucei brucei | 3.5 mg/kg IM, 4 days post-infection | Cleared parasites from blood more effectively than Samorin (isometamidium chloride) | [11] |
| Albino Mice | Trypanosoma evansi | 10 mg/kg or 20 mg/kg IP or IM (single dose) | Complete elimination of the protozoan | [1][12] |
| Albino Mice | Trypanosoma evansi | 3.5 mg/kg IP or IM (single dose) | Less effective than higher doses | [1] |
| BALB/c Mice | Trypanosoma congolense | 14 mg/kg IP, 5 days post-infection | Clearance of parasitemia by day 7; indefinite survival | [4] |
| Mice | T. congolense / T. b. brucei (susceptible strains) | 3.5 mg/kg or 7 mg/kg | Curative | [13] |
| Mice | T. congolense / T. b. brucei (resistant strains) | 40 mg/kg to 45 mg/kg | Curative dose required for resistant strains | [13] |
Table 2: General Dosage and Administration Guidelines
| Animal Species | Recommended Dose (Diminazene) | Administration Route | Notes | Reference(s) |
| Cattle, Horses, Sheep | 3.5 mg/kg | Deep Intramuscular (IM) | For T. brucei or T. evansi, the dose may be doubled. Do not exceed a total dose of 4.0 g per animal. | [2][3][14] |
| Dogs | 3.5 mg/kg (1 ml/10 kg of a 7% solution) | Deep Intramuscular (IM) | Overdosing or repeated administration may cause central nervous system toxicity. The prescribed dose should not be exceeded or repeated. | [2][14] |
| Mice | 3.5 - 45 mg/kg | Intramuscular (IM) or Intraperitoneal (IP) | Dose is highly dependent on the parasite strain and experimental goal. | [1][13] |
| Rats | 3.5 mg/kg | Intramuscular (IM) | Effective for clearing T. brucei brucei. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This compound is commercially available as a ready-to-use (RTU) solution or as granules for reconstitution.
A. Using Ready-To-Use (RTU) Solution (e.g., 7% w/v): A 7% solution contains 70 mg of diminazene aceturate per ml.[14][15]
-
Aseptic Technique: Work in a laminar flow hood or use appropriate aseptic techniques to prevent contamination.
-
Withdrawal: Use a sterile syringe and needle to withdraw the required volume from the vial.
-
Dilution (if necessary): For smaller animals like mice, the 70 mg/ml solution may be too concentrated for accurate dosing. Dilute the stock solution with a sterile vehicle such as sterile water for injection or phosphate-buffered saline (PBS) to a final concentration that allows for a reasonable injection volume (e.g., 0.1-0.2 ml for a mouse).
B. Reconstituting from Granules: Commercial preparations often come in sachets (e.g., 2.36 g containing 1.05 g of active diminazene).[2][3]
-
Read Manufacturer's Instructions: Always follow the specific instructions provided by the manufacturer.
-
Reconstitution for Large Animals (Cattle/Horses): Typically, a 2.36 g sachet is dissolved in 15 ml of sterile water to yield a solution where 1 ml contains approximately 70 mg of diminazene.[3]
-
Reconstitution for Small Animals (Dogs/Lab Animals): A 2.36 g sachet can be dissolved in 25 ml of sterile water.[2] This results in a concentration of 42 mg/ml.[6]
-
Dissolution: Ensure the granules are completely dissolved by mixing thoroughly.
-
Storage: Store the reconstituted solution in a closed glass container, protected from light. It can be stored for up to 14 days in a cool place (refrigerator) or for 5 days at room temperature.[2]
Protocol 2: Administration of this compound to Mice (Trypanosomiasis Model)
This protocol is a general guideline for treating a Trypanosoma infection in mice. Doses and timing should be optimized based on the specific parasite strain and experimental design.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
25-27G needles[16]
-
1 ml syringes
-
Animal scale
-
Appropriate mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the correct dose.
-
Handle the mouse gently to minimize stress.[17]
-
-
Dose Calculation:
-
Example: For a 25g mouse and a target dose of 10 mg/kg:
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
-
Example: If using a diluted this compound solution of 2 mg/ml:
-
Injection volume = 0.25 mg / 2 mg/ml = 0.125 ml
-
-
-
Administration (Intramuscular - IM):
-
The IM route is common for this compound. The posterior thigh (quadriceps) muscle is the recommended site.[16] The maximum recommended volume per site is 0.05 ml.[16] If the calculated volume exceeds this, split the dose between two sites.
-
Restraint: Restrain the mouse securely. This can be done manually by a trained handler or using a restraint tube.[16][18]
-
Injection: Extend the hind limb. Insert a 27G or smaller needle into the quadriceps muscle, parallel to the femur.[16][19] Aspirate briefly by pulling back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).[18] Inject the solution slowly and steadily.[17]
-
Withdraw the needle and apply gentle pressure to the site.
-
-
Administration (Intraperitoneal - IP):
-
Restraint: Hold the mouse securely with its head tilted downwards to move the abdominal organs away from the injection site.[16]
-
Injection: Insert a 25-27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[16][20]
-
Aspirate to check for blood or urine. If none appears, inject the substance.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions, especially within the first few hours post-injection.
-
Observe the injection site for signs of irritation or swelling.
-
For efficacy studies, monitor parasitemia levels in the blood at regular intervals (e.g., daily) and track survival rates.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The efficacy of this compound (diminazene aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 3. VERIBEN® / Product list / Products / Ceva Africa [ceva-africa.com]
- 4. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. josvasmouau.com [josvasmouau.com]
- 7. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 13. Therapeutic effect of this compound and Samorin in mice infected with four trypanosome populations isolated from Zambian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 15. msd-animal-health.co.in [msd-animal-health.co.in]
- 16. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 17. assaygenie.com [assaygenie.com]
- 18. research.unc.edu [research.unc.edu]
- 19. staff.flinders.edu.au [staff.flinders.edu.au]
- 20. ichor.bio [ichor.bio]
Visualizing the Cellular Localization of Berenil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berenil (diminazene aceturate) is a well-established antitrypanosomal agent with a primary mechanism of action involving binding to the minor groove of AT-rich DNA sequences. Understanding the subcellular localization of this compound is crucial for elucidating its full range of cellular effects, including its impact on nuclear and mitochondrial DNA, as well as its recently discovered immunomodulatory activities. These application notes provide detailed protocols for visualizing the localization of this compound in cells using various direct and indirect techniques.
Challenges in Visualizing this compound
Direct visualization of small molecules like this compound presents a significant challenge as it is not inherently fluorescent. To date, there are no commercially available fluorescently labeled derivatives of this compound. Therefore, a combination of indirect and advanced imaging techniques is required to infer its subcellular distribution.
Section 1: Indirect Visualization via Co-localization with DNA Stains
This approach leverages this compound's known affinity for DNA. By co-staining cells with a fluorescent DNA dye, the potential co-localization of this compound with nuclear and mitochondrial DNA can be inferred.
Experimental Protocol: Co-localization of this compound with Hoechst 33342
Objective: To indirectly visualize the potential localization of this compound in the nucleus and mitochondria of cultured cells using fluorescence microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293) or trypanosomes
-
This compound (Diminazene aceturate)
-
Hoechst 33342 stain (cell-permeable)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI/Hoechst (Ex/Em: ~350/461 nm)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µg/mL) in a complete culture medium for a specified time (e.g., 1-4 hours). Include an untreated control group.
-
Hoechst Staining (Live Cells):
-
Prepare a working solution of Hoechst 33342 at 1 µg/mL in a complete culture medium.[2]
-
Replace the this compound-containing medium with the Hoechst 33342 working solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.[2]
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium before imaging.
-
-
Hoechst Staining (Fixed Cells):
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Prepare a working solution of Hoechst 33342 at 1 µg/mL in PBS.
-
Incubate the fixed cells with the Hoechst solution for 5-10 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images using the DAPI/Hoechst filter set.
-
Analyze the fluorescence intensity and distribution of the Hoechst stain in both control and this compound-treated cells. A change in the fluorescence pattern or intensity in the presence of this compound may suggest competitive binding or alterations in DNA accessibility.
-
Expected Results: An alteration in the Hoechst staining pattern or intensity in this compound-treated cells compared to controls could suggest that this compound is occupying DNA binding sites, potentially indicating its localization in DNA-rich compartments like the nucleus and mitochondria.
Section 2: Direct Visualization Techniques
While more technically demanding, these methods offer the potential for direct visualization of this compound within cellular structures.
Transmission Electron Microscopy (TEM)
TEM can visualize heavy atoms, and while this compound itself is composed of light atoms, its accumulation in specific cellular regions might be detectable. Staining protocols can enhance contrast.
Experimental Protocol: TEM for this compound Localization
Objective: To directly visualize the subcellular localization of this compound using Transmission Electron Microscopy.
Materials:
-
Cultured cells or tissue samples
-
This compound
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Osmium tetroxide (OsO4)
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Ethanol (B145695) series (for dehydration)
-
Epoxy resin (for embedding)
-
Ultramicrotome
-
TEM instrument
Procedure:
-
Sample Preparation: Treat cells or tissues with this compound as described previously.
-
Fixation: Fix the samples in 2.5% glutaraldehyde for 2 hours at room temperature.
-
Post-fixation: Wash the samples and post-fix with 1% OsO4 for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections under a transmission electron microscope. Look for electron-dense deposits or alterations in the ultrastructure of organelles, particularly the nucleus and mitochondria, in this compound-treated samples compared to controls.
Expected Results: Accumulations of this compound might appear as electron-dense regions, particularly in association with DNA-containing structures.
Autoradiography
This technique requires the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C). The radiolabeled compound is administered to cells, and its location is detected by the exposure of a photographic emulsion.
Experimental Protocol: Autoradiography for this compound Localization
Objective: To determine the subcellular localization of this compound using autoradiography with a radiolabeled analog.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Berenil)
-
Cultured cells or tissue samples
-
Appropriate buffers and fixatives
-
Photographic emulsion
-
Microscope slides
-
Developing and fixing solutions for autoradiography
Procedure:
-
Synthesis of Radiolabeled this compound: This is a specialized process that involves incorporating a radioactive isotope into the this compound molecule.
-
Cell Treatment: Incubate cells or administer to an animal the radiolabeled this compound.
-
Sample Preparation: Prepare cell smears or tissue sections on microscope slides.
-
Emulsion Coating: In a darkroom, coat the slides with a thin layer of photographic emulsion.
-
Exposure: Store the slides in a light-tight box at 4°C for a period of days to weeks to allow the radiation to expose the emulsion.
-
Development: Develop the slides using photographic developer and fixer.
-
Staining and Imaging: Counterstain the cells (e.g., with hematoxylin (B73222) and eosin) and visualize under a light microscope. The location of silver grains in the emulsion indicates the location of the radiolabeled this compound.
Expected Results: The distribution of silver grains will reveal the subcellular compartments where this compound accumulates.
References
- 1. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound ligand directs the DNA binding of the cytotoxic drug Pt-berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diminazene Aceturate in Macrophage Pro-Inflammatory Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate (DIZE), also known commercially as Berenil, is a well-established antitrypanosomal agent.[1] Emerging evidence has revealed its potent anti-inflammatory properties, particularly its ability to inhibit the production of pro-inflammatory cytokines in macrophages.[2][3] This makes DIZE a compound of significant interest for repositioning in therapeutic areas driven by excessive inflammation. These application notes provide a comprehensive overview of the use of diminazene aceturate to inhibit pro-inflammatory cytokine production in macrophages, including detailed protocols for key experiments and a summary of its effects.
The primary mechanism of DIZE's anti-inflammatory action involves the downregulation of key signaling pathways within macrophages. Upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), macrophages activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[2][3] These pathways converge on the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1][2] Diminazene aceturate has been shown to inhibit the phosphorylation of key components of the MAPK (p38, ERK, JNK) and STAT (STAT1, STAT3) pathways, thereby suppressing cytokine production.[2][4]
Data Presentation: Quantitative Effects of Diminazene Aceturate on Cytokine Production
The following tables summarize the reported effects of diminazene aceturate on the production of key pro-inflammatory cytokines by macrophages. While many studies report significant or dramatic suppression, specific quantitative dose-response data is limited in publicly available literature.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Diminazene Aceturate in Macrophages
| Cytokine | Cell Type | Stimulant | DIZE Concentration | Observed Effect | Reference |
| TNF-α | Murine Macrophages | LPS, CpG, Poly I:C | Not specified | Dramatic suppression | [2][3] |
| IL-6 | Murine Macrophages | LPS, CpG, Poly I:C | Not specified | Dramatic suppression | [2][3] |
| IL-12 | Murine Macrophages | LPS, CpG, Poly I:C | Not specified | Dramatic suppression | [2][3] |
| IL-1β | THP-1 Macrophages | LPS | 10 µM | Significant elevation of mRNA expression* | [5] |
*Note: One study reported an increase in IL-1β mRNA in THP-1 macrophages, which contrasts with the general anti-inflammatory profile observed in other studies with different macrophage types. Further investigation is warranted.
Table 2: In Vivo Inhibition of Pro-Inflammatory Cytokines by Diminazene Aceturate
| Cytokine | Animal Model | Treatment | Cytokine Level Change | Reference |
| TNF-α | T. congolense-infected mice | DIZE | Significant reduction in serum | [4][5] |
| IL-6 | T. congolense-infected mice | DIZE | Significant reduction in serum | [4][5] |
| IL-12 | T. congolense-infected mice | DIZE | Significant reduction in serum | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of diminazene aceturate on pro-inflammatory cytokine production in macrophages.
Protocol 1: In Vitro Macrophage Stimulation and Cytokine Measurement by ELISA
This protocol describes the treatment of a macrophage cell line (e.g., RAW 264.7) with diminazene aceturate followed by stimulation with LPS to induce pro-inflammatory cytokine production. Cytokine levels in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Diminazene aceturate (DIZE)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-12
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
DIZE Pre-treatment: Prepare a stock solution of diminazene aceturate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of DIZE in complete DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old media from the cells and add 100 µL of the DIZE-containing media to the respective wells. For the control wells, add media with the vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in complete DMEM (e.g., 1 µg/mL). Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-12 on the collected supernatants according to the manufacturer's instructions provided with the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by plotting a standard curve. Determine the percentage inhibition of cytokine production by DIZE compared to the LPS-stimulated control.
Protocol 2: Analysis of Cytokine Gene Expression by qPCR
This protocol details the measurement of TNF-α, IL-6, and IL-12 mRNA levels in macrophages treated with diminazene aceturate and stimulated with LPS, using quantitative Polymerase Chain Reaction (qPCR).
Materials:
-
Treated macrophage cell pellets (from a scaled-up version of Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TNF-α, IL-6, IL-12, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the macrophage cell pellets and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit following the manufacturer's instructions.
-
qPCR: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target cytokine or housekeeping gene, and the synthesized cDNA. Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Western Blot Analysis of MAPK and STAT Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of key signaling proteins (e.g., p38 MAPK, STAT3) in macrophages treated with diminazene aceturate and stimulated with LPS.
Materials:
-
Treated macrophage cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the macrophage cell pellets in ice-cold RIPA buffer. Centrifuge the lysates to remove cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of diminazene aceturate on protein phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in pro-inflammatory cytokine production in macrophages and the general experimental workflow for studying the effects of diminazene aceturate.
References
- 1. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate (this compound) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Berenil (Diminazene Aceturate) in Studies of Drug Resistance in Trypanosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Berenil (diminazene aceturate) as a tool in the study of drug resistance in trypanosomes, the causative agents of African trypanosomiasis. This document outlines the mechanisms of action and resistance to this compound, and provides detailed protocols for inducing and characterizing this compound-resistant trypanosome strains, both in vitro and in vivo.
Introduction
Diminazene (B1218545) aceturate, commercially known as this compound, has been a widely used veterinary trypanocide for decades.[1][2] Its primary mode of action is binding to the kinetoplast DNA (kDNA) of trypanosomes, which leads to a complete and irreversible loss of this essential genetic material in susceptible strains.[1][2][3] this compound exhibits a particular affinity for A-T rich regions within the circular kDNA.[1][3] However, the emergence and spread of drug-resistant trypanosomes pose a significant threat to the effective control of trypanosomiasis.[4] Understanding the mechanisms of resistance is crucial for the development of new therapeutic strategies and diagnostic tools. This compound serves as an important compound in these research efforts.
Mechanisms of Action and Resistance
The primary mechanism of resistance to diminazene aceturate in Trypanosoma brucei involves reduced uptake of the drug. This is often attributed to mutations or the complete loss of the P2/TbAT1 adenosine (B11128) transporter, which is the main portal for diminazene entry into the parasite.[5] Studies have shown that TbAT1-null mutants exhibit a significant reduction in diminazene accumulation.[5]
Data Presentation
Table 1: In Vitro Susceptibility of Trypanosoma brucei Strains to Diminazene Aceturate
| Trypanosome Strain | Resistance Status | IC₅₀ (nM) | Reference(s) |
| T. b. brucei BS427 (Wild-Type) | Sensitive | 65.2 | [6] |
| T. b. brucei (TbAT1 Knockout) | Resistant | Significantly Increased | [7] |
| T. b. brucei CP 2137 (clone 1) | Sensitive | - | [1][8] |
| T. b. brucei CP 2469 (clone 1) | Resistant | - | [1][8] |
Note: IC₅₀ values can vary between laboratories and specific assay conditions.
Table 2: Time-Dose Response of Drug-Sensitive and -Resistant T. b. brucei to Diminazene Aceturate in vitro
| Strain | Diminazene Aceturate Concentration (µg/mL) | Incubation Time Resulting in Irreversible Growth Inhibition | Reference(s) |
| Drug-Sensitive (CP 2137) | 10.0 | < 1 minute | [1][8] |
| Drug-Sensitive (CP 2137) | 1.0 | 15 minutes | [1][8] |
| Drug-Resistant (CP 2469) | 10.0 | > 6 hours | [1][8] |
| Drug-Resistant (CP 2469) | 1.0 | > 24 hours | [1][8] |
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance in Trypanosoma brucei
This protocol describes a method for generating this compound-resistant trypanosomes in the laboratory through continuous exposure to escalating drug concentrations.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., strain 427)
-
Complete HMI-9 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Diminazene aceturate) stock solution (in DMSO or water)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Initial Susceptibility Testing: Determine the initial IC₅₀ of the wild-type T. brucei strain to this compound using the Alamar Blue assay (see Protocol 2).
-
Initiation of Drug Pressure: Culture the trypanosomes in complete HMI-9 medium containing this compound at a concentration of approximately 0.5 x IC₅₀.
-
Monitoring and Passaging: Monitor the parasite culture daily. When the parasites resume normal growth, subculture them into fresh medium containing the same concentration of this compound.
-
Stepwise Increase in Drug Concentration: Once the parasite population is stable at a given drug concentration, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Selection of Resistant Population: Continue this process of stepwise increases in drug concentration until the parasites are able to grow in concentrations significantly higher than the initial IC₅₀.
-
Cloning and Characterization: Clone the resistant population by limiting dilution to obtain a clonal line. Characterize the resistance level of the clonal line by determining its IC₅₀ value.
Protocol 2: Determination of this compound IC₅₀ using the Alamar Blue Assay
This assay is a common method for assessing the viability of trypanosomes and determining the 50% inhibitory concentration (IC₅₀) of a drug.[9][10]
Materials:
-
Log-phase Trypanosoma brucei culture
-
Complete HMI-9 medium
-
This compound (Diminazene aceturate) stock solution
-
Alamar Blue reagent
-
96-well microtiter plates (black, clear bottom)
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Preparation of Drug Dilutions: Prepare a serial dilution of this compound in complete HMI-9 medium in a 96-well plate. A 2-fold dilution series is common. Include a "no drug" control (medium only).
-
Cell Seeding: Adjust the concentration of a log-phase T. brucei culture to 2 x 10⁴ cells/mL in complete HMI-9 medium. Add 100 µL of the cell suspension to each well of the plate containing the drug dilutions. This results in a final volume of 200 µL and a starting density of 1 x 10⁴ cells/mL.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Addition of Alamar Blue: After 48 hours, add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate the plate for an additional 4-24 hours. The incubation time may need to be optimized for your specific trypanosome strain.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the "no drug" control. Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Protocol 3: In Vivo Induction of this compound Resistance in a Murine Model
This protocol outlines the generation of this compound-resistant trypanosomes by repeated sub-curative treatment of infected mice.[10]
Materials:
-
Trypanosoma species (e.g., T. evansi, T. b. brucei)
-
Laboratory mice (e.g., Swiss albino)
-
This compound (Diminazene aceturate) solution for injection
-
Syringes and needles
-
Microscope and slides for parasitemia determination
Procedure:
-
Infection: Infect a group of mice with the wild-type trypanosome strain.
-
Monitoring Parasitemia: Monitor the parasitemia in the blood of the infected mice daily.
-
Sub-curative Treatment: When a detectable parasitemia is established, treat the mice with a sub-curative dose of this compound. The dose will depend on the trypanosome species and strain but should be lower than the standard therapeutic dose (e.g., 3.5 mg/kg).[11]
-
Relapse and Passage: Monitor the mice for relapse of parasitemia. Once parasites reappear in the blood, collect a blood sample and use it to infect a new group of naive mice.
-
Repeated Cycles: Repeat the process of infection, sub-curative treatment, and passage of relapsed parasites to a new cohort of mice.
-
Assessment of Resistance: After several passages, isolate the trypanosomes from a relapsed mouse and assess their resistance level in vivo by challenging infected mice with a standard therapeutic dose of this compound or in vitro by determining the IC₅₀.
Protocol 4: Molecular Detection of TbAT1 Gene Mutations using PCR-RFLP
This method can be used to screen for specific mutations in the TbAT1 gene that are associated with diminazene resistance.[4][12]
Materials:
-
Genomic DNA extracted from wild-type and potentially resistant trypanosomes
-
PCR primers specific for the TbAT1 gene
-
Taq DNA polymerase and PCR buffer
-
Restriction enzyme (e.g., DpnII)[4]
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
PCR Amplification: Amplify the TbAT1 gene or a specific region of interest from the genomic DNA of both wild-type and test trypanosome populations using specific primers.
-
Restriction Digestion: Digest the PCR products with a restriction enzyme that has a recognition site that is altered by a known resistance-conferring mutation.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments by agarose gel electrophoresis.
-
Analysis: Compare the restriction fragment length polymorphism (RFLP) patterns of the wild-type and test samples. A change in the banding pattern (e.g., loss of a restriction site) in the test sample compared to the wild-type indicates a mutation in the restriction site, which may be associated with drug resistance.
Visualizations
References
- 1. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variants of the TbAT1 adenosine transporter from African trypanosomes in relapse infections following melarsoprol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Improved PCR-RFLP for the Detection of Diminazene Resistance in Trypanosoma congolense under Field Conditions Using Filter Papers for Sample Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Improved PCR-RFLP for the Detection of Diminazene Resistance in Trypanosoma congolense under Field Conditions Using Filter Papers for Sample Storage | Semantic Scholar [semanticscholar.org]
- 8. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved PCR-RFLP for the detection of diminazene resistance in Trypanosoma congolense under field conditions using filter papers for sample storage [ilri.org]
Application Notes & Protocols: Employing Berenil in High-Throughput Screening for G-Quadruplex Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in biologically significant regions, such as human telomeres and the promoter regions of oncogenes like c-MYC, KRAS, and BCL2.[1][2][3][4] The formation and stabilization of G4s can modulate gene expression and inhibit telomerase activity, an enzyme up-regulated in the majority of cancer cells.[4][5] This makes G-quadruplexes attractive targets for the development of novel anti-cancer therapeutics.[3][6]
Berenil (also known as Diminazene Aceturate or DMZ) is a well-known DNA minor groove binding agent traditionally used to treat animal trypanosomiasis.[1][5] Recent biophysical studies have revealed that this compound binds with exceptionally high affinity to G-quadruplex structures, with a dissociation constant (Kd) in the low nanomolar range (~1 nM).[5][6] This binding affinity is approximately 1000-fold tighter than its interaction with AT-rich duplex DNA.[1][5] Given its potent G4 binding and known toxicological profile, this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns and a valuable scaffold for the design of new, more selective G-quadruplex ligands.[1][5][6]
These application notes provide an overview and detailed protocols for utilizing this compound in the discovery and characterization of novel G-quadruplex ligands, with a focus on a Fluorescence Resonance Energy Transfer (FRET)-based HTS assay.
Data Presentation: Biophysical Characterization of this compound
The interaction of this compound (DMZ) with various G-quadruplex structures has been characterized using multiple biophysical techniques. The data highlights its high affinity and provides a benchmark for comparing newly discovered ligands.
| G-Quadruplex Target | Technique | Binding Stoichiometry (Ligand:G4) | Dissociation Constant (Kd) | Thermodynamic Parameters (Method) | Reference |
| Various G-quadruplexes | MS, ITC, UV, NMR | - | ~1 nM | - | [5][6] |
| c-MYC (mutant) | ITC | Up to 8:1 (multiple modes) | Mode 1: High Affinity | Enthalpy and Entropy driven (ΔH < 0, -TΔS < 0) | [2] |
| BCL2 (mutant) | ITC | Up to 8:1 (multiple modes) | Mode 1: High Affinity | Enthalpy driven (ΔH < 0) | [2] |
| KRAS (mutant) | ITC | Up to 8:1 (multiple modes) | Mode 1: High Affinity | Enthalpy driven (ΔH < 0) | [2] |
| hTel (K+) | ITC | Up to 8:1 (multiple modes) | Mode 1: High Affinity | Enthalpy driven (ΔH < 0) | [2] |
| hTel (Na+) | ITC | Up to 8:1 (multiple modes) | Mode 1: High Affinity | Enthalpy driven (ΔH < 0) | [2] |
Experimental Protocols
Protocol 1: Primary Screening via FRET Melting Assay
Fluorescence Resonance Energy Transfer (FRET) assays are highly suitable for HTS due to their sensitivity and compatibility with automation.[7][8][9] This protocol describes a FRET melting assay to identify compounds that stabilize G-quadruplex structures. This compound should be used as a positive control for G4 stabilization.
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a donor fluorophore (e.g., FAM) at one end and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other. In the folded G4 conformation, the donor and acceptor are in close proximity, leading to efficient FRET (and low donor fluorescence). A ligand that binds and stabilizes the G4 structure will increase its melting temperature (Tm). This thermal stabilization is detected as a shift in the temperature at which the oligonucleotide unfolds, separating the donor and acceptor and causing a sharp increase in donor fluorescence.
Materials:
-
Dually-labeled G-quadruplex oligonucleotide (e.g., F-Pu22-T, where F is FAM and T is TAMRA)
-
Screening Buffer: 10 mM Lithium Cacodylate buffer, pH 7.2, supplemented with 10 mM KCl and 90 mM LiCl.
-
Compound Library (typically 1 mM in DMSO)
-
This compound (Diminazene Aceturate) solution (for positive control)
-
Nuclease-free water
-
384-well optical bottom black plates
-
Real-Time PCR system or a fluorescence plate reader with temperature control.
Methodology:
-
Oligonucleotide Preparation: Dissolve the lyophilized dually-labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM. For the assay, prepare a 0.2 µM working solution in the Screening Buffer.
-
Plate Setup:
-
Dispense 19 µL of the 0.2 µM oligonucleotide working solution into each well of a 384-well plate.
-
Add 1 µL of test compound from the library to the sample wells (final compound concentration: e.g., 5-10 µM).
-
Positive Control: Add 1 µL of a this compound solution to designated wells (final concentration ~1-5 µM).
-
Negative Control: Add 1 µL of DMSO to designated wells.
-
-
Assay Execution:
-
Seal the plate and centrifuge briefly to mix.
-
Incubate the plate at room temperature for a minimum of 1 hour to allow for ligand binding.
-
Place the plate in a Real-Time PCR instrument.
-
Melting Program:
-
Initial hold at 25°C for 5 minutes.
-
Increase temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Acquire fluorescence readings (FAM channel) at each 0.5°C increment.
-
-
-
Data Analysis:
-
Plot the negative first derivative of fluorescence versus temperature (-dF/dT).
-
The peak of this curve corresponds to the melting temperature (Tm) of the G-quadruplex.
-
Calculate the change in melting temperature (ΔTm) for each compound: ΔTm = Tm (compound) - Tm (DMSO control).
-
Compounds that induce a significant ΔTm (e.g., > 3-5°C) are considered primary hits. This compound should produce a robust and reproducible ΔTm.
-
Protocol 2: Secondary Validation via Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of interactions in real-time.[10][11] It is an excellent secondary assay to confirm hits from the primary screen and eliminate false positives.
Principle: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip. A solution containing the analyte (the "hit" compound or this compound) is flowed over the surface. Binding of the analyte to the immobilized G4-DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Materials:
-
SPR instrument and streptavidin-coated sensor chips (e.g., Biacore SA chip).
-
5'-biotinylated G-quadruplex oligonucleotide.
-
SPR Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 100 mM KCl to ensure G4 folding.
-
Hit compounds and this compound, serially diluted in Running Buffer.
-
Regeneration solution (e.g., a pulse of 50 mM NaOH or a high salt buffer, to be optimized).
Methodology:
-
G4-DNA Immobilization:
-
Pre-fold the biotinylated oligonucleotide by heating to 95°C for 5 minutes in SPR running buffer (containing KCl) and slowly cooling to room temperature.
-
Prime the SPR system with Running Buffer.
-
Inject the folded biotinylated G4-DNA solution over the streptavidin chip surface until the desired immobilization level is reached (e.g., 500-1000 RU).
-
-
Binding Analysis:
-
Inject a series of concentrations of the hit compound (or this compound) over the immobilized G4 surface. Start with a blank injection (Running Buffer only) for baseline subtraction.
-
Each injection cycle consists of:
-
Association Phase: Flow the analyte solution for a defined period (e.g., 120-180 seconds).
-
Dissociation Phase: Flow Running Buffer for a defined period (e.g., 300-600 seconds) to monitor dissociation.
-
-
Regeneration: After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the blank injection signal from the raw data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The results for hit compounds can be directly compared to those obtained for this compound.
-
Visualizations
Logical and Experimental Workflows
References
- 1. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 2. This compound Binds Tightly to Parallel and Mixed Parallel/Antiparallel G-Quadruplex Motifs with Varied Thermodynamic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance for probing quadruplex folding and interactions with proteins and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Diminazene Aceturate Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diminazene (B1218545) aceturate, a compound of significant interest for its therapeutic potential, often presents solubility challenges that can impede experimental progress. This technical support center provides essential guidance on navigating these issues, offering troubleshooting strategies and clear protocols to ensure the successful preparation and application of diminazene aceturate solutions in your research.
Troubleshooting Guide: Addressing Common Solubility Issues
This guide addresses specific problems researchers may encounter when working with diminazene aceturate.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution. It can also occur if the final concentration exceeds the aqueous solubility limit.[1] | Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in a solvent miscible with both DMSO and water (e.g., ethanol), if your experiment allows. Alternatively, add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[1] |
| Cloudiness or precipitation in the prepared aqueous solution over time. | Diminazene aceturate has limited stability in aqueous solutions and can degrade, especially at acidic or strongly alkaline pH.[1][2] Changes in temperature can also affect solubility. | Prepare fresh aqueous solutions for each experiment and avoid long-term storage.[1] Ensure the pH of your buffer is within the optimal range for stability (neutral to slightly alkaline). Store reconstituted solutions in the refrigerator and protect them from light.[3] |
| Difficulty dissolving diminazene aceturate powder directly in an aqueous buffer. | The solubility of diminazene aceturate in aqueous buffers is significantly lower than in organic solvents like DMSO.[4] | For most applications, it is recommended to first prepare a concentrated stock solution in DMSO (up to 15 mg/mL) and then dilute this stock into your aqueous buffer to the desired final concentration.[1][4] If an organic solvent-free solution is required, be aware of the lower solubility limit (e.g., approx. 3 mg/mL in PBS, pH 7.2) and consider gentle heating or sonication to aid dissolution.[1][4] |
| Inconsistent experimental results. | This could be linked to the degradation of diminazene aceturate in your solutions, particularly if the buffer pH is acidic. The half-life of diminazene aceturate is dramatically reduced in acidic conditions.[5][6] | Regularly check the pH of your buffer solutions. For cell culture experiments, consider using a HEPES-buffered medium to maintain a stable pH as cellular metabolism can acidify the medium.[1] Always use freshly prepared solutions for critical experiments. |
Quantitative Solubility Data
The solubility of diminazene aceturate varies significantly depending on the solvent. The following table summarizes known solubility data.
| Solvent | Concentration | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | ~ 15 mg/mL | [4] |
| Dimethylformamide (DMF) | ~ 10 mg/mL | [4] |
| Ethanol (B145695) | ~ 5 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 3 mg/mL | [4] |
| Water | Soluble (1 part in 14 parts water at 20°C) | [7] |
Note: While one source indicates high water solubility, it is generally recommended to prepare aqueous solutions fresh and be mindful of the compound's limited stability in aqueous environments over time.[1][2]
Experimental Protocols
Preparation of a 10 mM Diminazene Aceturate Stock Solution in DMSO
This protocol outlines the steps for preparing a standard stock solution.
-
Weighing: Accurately weigh the desired amount of diminazene aceturate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously to dissolve the powder. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[1]
-
Verification: Visually inspect the solution to confirm that no undissolved particles remain.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with diminazene aceturate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of diminazene aceturate?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of diminazene aceturate.[1][4] It is also soluble in ethanol and dimethylformamide.[4]
Q2: Why does my diminazene aceturate solution precipitate when I add it to my cell culture medium?
A2: This is a common issue that can be caused by several factors:
-
Exceeding Solubility Limit: The final concentration in the medium may be too high.[1]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.[1]
-
pH of the Medium: Diminazene aceturate is less stable in acidic conditions. If your cell culture medium becomes acidic, it can lead to degradation and precipitation.[1]
-
Media Components: Interactions with salts and proteins in the medium can potentially reduce solubility.[1]
Q3: What is the optimal pH for dissolving diminazene aceturate in an aqueous buffer?
A3: While a definitive optimal pH has not been established, studies on its stability indicate that diminazene aceturate is highly unstable in acidic conditions (pH 1-4) and also shows increased degradation in strongly alkaline conditions (pH 11-14).[2][5][6] Therefore, a neutral to slightly alkaline pH range (approximately pH 7-8) is recommended to maximize stability for short-term experimental use.
Q4: Can I store diminazene aceturate in an aqueous solution?
A4: It is not recommended to store aqueous solutions of diminazene aceturate for more than one day due to its limited stability.[2][4] It is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock.[1]
Q5: There is conflicting information about the water solubility of diminazene aceturate. Is it soluble in water?
A5: The conflicting reports on water solubility likely arise from differences in the salt form of the compound and the conditions of measurement. While one source indicates high solubility, another suggests it is practically insoluble. For laboratory purposes, it is more practical to refer to its measured solubility in aqueous buffers like PBS (pH 7.2), which is approximately 3 mg/mL.[4] It is always advisable to prepare a stock solution in an organic solvent like DMSO for easier handling and dilution.
References
- 1. Degradation of berenil (diminazene aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. fao.org [fao.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Berenil (Diminazene Aceturate)
Welcome to the technical support center for Berenil (Diminazene Aceturate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues and artifacts that may arise during experiments involving this compound. The Q&A format is intended to provide direct and actionable advice to researchers.
Category 1: Assay Interference
Question 1: We are observing unexpected results in our fluorescence-based assays when using this compound. Could the compound be interfering with the signal?
Answer: Yes, it is possible that this compound is causing interference in your fluorescence-based assays. This compound, as an aromatic diamidine, has the potential to exhibit autofluorescence, which can lead to false-positive signals. Additionally, its DNA-binding properties can cause quenching or enhancement of fluorescence signals from other probes.
Troubleshooting Steps:
-
Run a Blank Control: Measure the fluorescence of this compound in your assay buffer at the concentrations you are using to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Perform a Quenching/Enhancement Assay: Incubate this compound with your fluorescent probe in the absence of the biological target to see if it directly affects the probe's fluorescence.
-
Spectral Analysis: If you have access to a spectrophotometer, determine the excitation and emission spectra of this compound to identify potential overlaps with your fluorescent dyes.
-
Use an Alternative Probe: If significant interference is observed, consider using a fluorescent probe with a different spectral profile that does not overlap with this compound's potential autofluorescence.
Question 2: Our DNA quantification results using PicoGreen seem inaccurate in samples treated with this compound. What could be the cause?
Answer: this compound is a known DNA minor groove binder and can also intercalate into DNA.[1] This binding can interfere with the binding of other DNA-intercalating dyes like PicoGreen, leading to an underestimation of the actual DNA concentration. The competition between this compound and PicoGreen for DNA binding sites is the likely cause of the artifact.[2][3]
Troubleshooting Steps:
-
Standard Curve with this compound: Prepare your DNA standards in the presence of the same concentration of this compound used in your experimental samples. This may help to normalize the quenching effect.
-
Alternative Quantification Method: Use a DNA quantification method that is less susceptible to interference from minor groove binders. Absorbance at 260 nm (A260) can be an alternative, but be mindful of potential contamination with RNA and proteins.
-
Sample Purification: If possible, purify the DNA from your samples to remove this compound before quantification.
-
Validate with a Different Dye: If possible, cross-validate your results with a different DNA-binding dye that has a different binding mechanism.
Question 3: We are having issues with our qPCR experiments after treating cells with this compound. Could it be inhibiting the PCR reaction?
Answer: Yes, this compound's ability to bind to AT-rich regions of DNA can potentially inhibit the activity of DNA polymerase, leading to reduced amplification efficiency and skewed qPCR results.[4] This can result in an overestimation of the inhibitory effect of a treatment or mask a stimulatory one.
Troubleshooting Steps:
-
DNA Purification: Ensure that the DNA extracted from this compound-treated cells is thoroughly purified to remove any residual compound.
-
PCR Inhibitor Test: Perform a control experiment by spiking a known amount of purified DNA with different concentrations of this compound to assess its direct inhibitory effect on your qPCR assay.
-
Increase Polymerase Concentration: In some cases, increasing the concentration of DNA polymerase in the reaction mix can help to overcome the inhibitory effects of certain compounds.
-
Use a Different Polymerase: Test a different DNA polymerase that may be less sensitive to inhibition by DNA-binding agents.
Category 2: Cell-Based Assay Artifacts
Question 4: We are observing a decrease in cell viability in our control (untreated) cells when they are cultured for extended periods in media containing the vehicle used to dissolve this compound. What could be the issue?
Answer: The choice of solvent and its final concentration in the cell culture media is critical. Some solvents, like DMSO, can be toxic to cells at higher concentrations or with prolonged exposure. It is essential to determine the maximum tolerated concentration of the vehicle for your specific cell line and experiment duration.
Troubleshooting Steps:
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the effect of the solvent on cell viability.
-
Titrate Vehicle Concentration: Perform a dose-response experiment to determine the highest concentration of the vehicle that does not affect the health and proliferation of your cells.
-
Choose an Alternative Solvent: If the required concentration of your current solvent is toxic, explore other less toxic solvents that can dissolve this compound.
-
Minimize Solvent Concentration: Prepare a more concentrated stock solution of this compound to minimize the final volume of solvent added to the cell culture medium.
Question 5: Our results from MTT/XTT assays are inconsistent with other viability assays (e.g., Trypan Blue) when using this compound. Why might this be?
Answer: MTT and XTT assays measure cell viability based on mitochondrial reductase activity. This compound has been shown to affect mitochondrial function, including the inhibition of mitochondrial DNA replication.[5] This direct effect on mitochondria could lead to a reduction in MTT/XTT conversion that is not directly correlated with cell death, thus overestimating the cytotoxic effect of the compound. Compounds that induce superoxide (B77818) formation can also interfere with these assays.[6]
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: Corroborate your findings with a non-mitochondrial-based viability assay, such as Trypan Blue exclusion (which measures membrane integrity) or a lactate (B86563) dehydrogenase (LDH) release assay (which also measures membrane integrity).[7][8]
-
Directly Assess Mitochondrial Health: Use specific probes to measure mitochondrial membrane potential (e.g., TMRM, JC-1) or reactive oxygen species (ROS) production to understand if this compound is causing mitochondrial dysfunction independent of cell death.
-
Time-Course Experiment: Perform a time-course experiment to see if the reduction in metabolic activity precedes changes in membrane integrity.
Category 3: Off-Target Effects
Question 6: We are studying inflammatory signaling pathways and noticed that this compound treatment is affecting our baseline cytokine levels. Is this a known off-target effect?
Answer: Yes, this compound is known to have immunomodulatory effects. It can significantly downregulate the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[9][10] This effect is mediated by the inhibition of key signaling molecules, including the phosphorylation of MAPKs (ERK, p38, and JNK) and STAT proteins (STAT1 and STAT3).[11][12]
Troubleshooting and Experimental Design Considerations:
-
Acknowledge the Off-Target Effect: Be aware that any effects you observe on inflammatory responses could be due to this known off-target activity of this compound and not necessarily related to its primary mechanism of action.
-
Control for Signaling Inhibition: When studying a specific pathway, include controls to assess the phosphorylation status of MAPKs and STATs in your this compound-treated cells to monitor for this off-target effect.
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Use a Lower Concentration: If possible, use the lowest effective concentration of this compound for its primary purpose to minimize these off-target immunomodulatory effects.
-
Consider Alternative Compounds: If the anti-inflammatory effect of this compound confounds your experimental question, consider using another DNA minor groove binder with a different off-target profile.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound. Note that specific IC50 values for off-target effects are not widely reported in the literature, and the provided data is based on effective concentrations observed in various studies.
Table 1: Reported Effective Concentrations of this compound for Biological Effects
| Biological Effect | Cell Type/System | Effective Concentration | Reference |
| Inhibition of Trypanosoma congolense-induced pro-inflammatory cytokine production | Murine Macrophages | 10 µg/mL | [12] |
| Downregulation of MAPK and STAT phosphorylation | Murine Macrophages | 10 µg/mL | [11][12] |
| Inhibition of plasmid DNA replication | E. coli | 25-100 µg/mL | [4] |
Experimental Protocols
Protocol 1: Assessing this compound's Interference with DNA Quantification using PicoGreen
-
Prepare DNA Standards: Prepare a serial dilution of a known concentration of dsDNA (e.g., lambda DNA) in TE buffer.
-
Prepare this compound-Spiked DNA Standards: Prepare an identical set of DNA standards, but add this compound to each standard to match the final concentration used in your experimental samples.
-
Prepare Samples: Prepare your unknown DNA samples and a "no DNA" blank. If your samples contain this compound, prepare a corresponding blank with this compound.
-
PicoGreen Assay:
-
Dilute the PicoGreen reagent according to the manufacturer's instructions.
-
Add the diluted PicoGreen reagent to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measure Fluorescence: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis: Generate two standard curves: one with and one without this compound. Quantify your unknown samples using the appropriate standard curve. A significant difference between the two curves indicates interference.
Protocol 2: Evaluating this compound's Impact on Mitochondrial Membrane Potential
-
Cell Seeding: Seed your cells of interest in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle and a known mitochondrial depolarizer like CCCP) for the desired duration.
-
Staining:
-
Prepare a working solution of a mitochondrial membrane potential-sensitive dye (e.g., TMRM or JC-1) in pre-warmed cell culture medium.
-
Remove the treatment media and add the dye-containing medium to each well.
-
Incubate for 20-30 minutes at 37°C.
-
-
Imaging/Fluorescence Measurement:
-
For TMRM, measure fluorescence at ~549 nm excitation and ~573 nm emission. A decrease in fluorescence indicates depolarization.
-
For JC-1, measure fluorescence at two wavelengths: ~514 nm excitation and ~529 nm emission for green monomers (depolarized) and ~585 nm excitation and ~590 nm emission for red aggregates (polarized). An increase in the green/red fluorescence ratio indicates depolarization.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Visualizations
References
- 1. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Inhibition of DNA replication by this compound in plasmids containing Poly(dA)poly(dT) sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 9. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Berenil (Diminazene Aceturate) Optimization: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of Berenil (Diminazene Aceturate) to minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, or Diminazene (B1218545) aceturate (DIZE), is a drug historically used to treat animal trypanosomiasis.[1][2] Its primary mechanism is its trypanocidal (parasite-killing) action, which is thought to involve binding to the kinetoplast DNA of trypanosomes, leading to an irreversible loss of this genetic material in certain strains.[3][4] Additionally, this compound possesses immunomodulatory and anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[1][3]
Q2: What are the known cytotoxic effects of this compound?
This compound has demonstrated dose-dependent cytotoxicity in various models:
-
In Vitro (Mammalian Cells): Studies on human cervical cancer (HeLa) cells show that this compound can inhibit cell viability, induce cell death, cause a loss of mitochondrial membrane potential, and increase the activity of caspase 3, an enzyme involved in apoptosis.[5][6] In river buffalo lymphocytes, this compound was found to cause a dose-dependent increase in chromosomal aberrations and sister chromatid exchanges.[7]
-
In Vivo (Animal Models): High or repeated doses in animals can lead to toxic effects on the central nervous system, including cerebellar hemorrhages and edema.[2][8] Hepatotoxic (liver-damaging) effects have also been reported in dogs and camels at specific dosages.[2]
Q3: Which signaling pathways are affected by this compound?
This compound's anti-inflammatory effects are linked to its ability to downregulate key intracellular signaling pathways. It significantly reduces the phosphorylation of:
-
Mitogen-Activated Protein Kinases (MAPKs): Including ERK, p38, and JNK.[1][9]
-
Signal Transducer and Activator of Transcription (STAT) proteins: Including STAT1 and STAT3.[1][10]
-
NFκB p65 subunit: A critical transcription factor in the inflammatory response.[1][10]
By inhibiting these pathways, this compound effectively suppresses the production of pro-inflammatory cytokines.[1][10]
Q4: How do I determine a starting concentration for my in vitro experiment?
A starting point can be determined by reviewing published literature and performing a dose-response experiment. Based on existing studies, concentrations for in vitro work often range from 0.1 µg/mL to 10 µg/mL.[9][11] It is crucial to conduct a preliminary cytotoxicity assay (e.g., MTT, WST-1) on your specific cell line to establish a non-toxic working range before proceeding with functional assays.
Q5: What factors can influence this compound's cytotoxicity in my cell culture?
Several factors can affect how cells respond to this compound:
-
Cell Type: Different cell lines exhibit varying sensitivities. Cancer cell lines, for example, may be more susceptible than primary cells.[5]
-
Cell Density: Higher cell densities can sometimes mitigate toxic effects due to cooperative detoxification or reduced effective concentration per cell.
-
Exposure Duration: Cytotoxicity is often time-dependent. Short-term exposure (e.g., 1-6 hours) may be sufficient for signaling studies, while longer-term exposure (24-48 hours) is common for viability assays but may increase toxicity.[11]
-
Medium Components: Components in the cell culture medium, such as serum proteins, can potentially bind to this compound, affecting its bioavailability and effective concentration.
Troubleshooting Guide
Issue: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: High Cell Sensitivity. Your cell line may be particularly sensitive to this compound.
-
Solution: Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify the IC50 (half-maximal inhibitory concentration). Reduce the exposure time significantly (e.g., from 24h to 4h or 6h).
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to confirm.
-
-
Possible Cause 3: Compound Instability. this compound solution may degrade over time, producing more toxic byproducts.
-
Solution: Prepare fresh this compound solutions for each experiment from a powdered stock. A prepared aqueous solution can be stored for up to 14 days in a cool, dark place.[12]
-
Issue: this compound treatment is not producing the expected anti-inflammatory or trypanocidal effect.
-
Possible Cause 1: Insufficient Concentration. The concentration used may be too low to be effective in your experimental system.
-
Solution: Gradually increase the concentration, ensuring it remains below the cytotoxic threshold you established. Refer to the dose-response data to select a concentration that balances efficacy and viability.
-
-
Possible Cause 2: Drug Resistance. In parasitology studies, the trypanosome strain may have inherent or acquired resistance to this compound.[11]
-
Solution: Test a known drug-sensitive strain as a positive control. If resistance is suspected, higher concentrations may be required, or alternative drugs should be considered.[11]
-
-
Possible Cause 3: Inappropriate Assay Timing. The effect of this compound on signaling pathways can be rapid and transient.
-
Solution: For signaling studies (e.g., Western blot for phosphorylation), perform a time-course experiment with short incubation times (e.g., 15 min, 30 min, 1h, 2h) to capture the peak response.
-
Data Presentation
Table 1: Summary of In Vitro this compound Concentrations and Observed Effects
| Cell/Organism Type | Concentration Range | Exposure Time | Observed Effect | Citation |
| Trypanosoma brucei brucei (drug-sensitive) | 1.0 µg/mL | 15 minutes | Irreversible damage to trypanosomes | [11] |
| Trypanosoma brucei brucei (drug-sensitive) | 10.0 µg/mL | < 1 minute | Irreversible damage to trypanosomes | [11] |
| Trypanosoma brucei brucei (drug-resistant) | 10.0 µg/mL | Up to 6 hours | Tolerated, with some eventual cell death but revival of cultures | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 µg/mL | Overnight | Downregulation of TC13-induced MAPK and STAT phosphorylation | [9] |
| Human Cervical Carcinoma (HeLa) Cells | Dose-dependent | 24 - 72 hours | Inhibition of cell viability, induction of cell death | [5][13] |
| River Buffalo Lymphocytes | 0.25 - 1.0 mg/mL | Not specified | Significant, dose-dependent increase in chromosomal aberrations | [7] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a WST-1 Assay
This protocol provides a framework for assessing the dose-dependent cytotoxicity of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µg/mL down to 0.1 µg/mL.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed in the untreated wells.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Anti-inflammatory Effects via Cytokine Measurement
This protocol outlines how to measure this compound's effect on inhibiting inflammatory responses in macrophages.
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7 or primary BMDMs) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a set period (e.g., overnight).[9]
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 100 ng/mL, to the wells. Include controls: untreated cells, cells with this compound only, and cells with LPS only.
-
Incubation: Incubate for a period known to induce robust cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to remove any detached cells. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of a target pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the LPS + this compound-treated groups to the LPS-only group to determine the extent of inhibition.
References
- 1. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 5. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. msd-animal-health.co.za [msd-animal-health.co.za]
- 9. researchgate.net [researchgate.net]
- 10. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 13. "Diminazene aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
Technical Support Center: Berenil (Diminazene Aceturate) Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berenil (diminazene aceturate) in aqueous solutions. Our aim is to help you prevent precipitation and ensure the stability and efficacy of your experimental solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Precipitate Forms Immediately Upon Dissolving in an Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Ensure you are not exceeding its solubility limit. The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[1] |
| Incorrect pH of the Buffer | This compound is unstable and can degrade in acidic conditions (pH 1-4), which may lead to the formation of insoluble degradation products.[2][3] It is more stable at a neutral to slightly alkaline pH. Verify the pH of your buffer and adjust if necessary to be within the pH 7.0-7.5 range. A patent for a veterinary formulation suggests adjusting the pH to 7.0-7.5. |
| Low Temperature of the Solvent | The solubility of many compounds, including this compound, can be temperature-dependent. Pre-warming the aqueous solvent to 37°C can aid in dissolution. |
| Poor Quality of Water | The quality of water used can impact the stability of the solution. Using high-purity, sterile water for injections is recommended to avoid unforeseen chemical reactions.[4] |
Issue 2: Precipitate Forms When Diluting a Concentrated Stock Solution (e.g., in DMSO) into an Aqueous Medium
This phenomenon, often termed "solvent shock," is a common challenge when the drug is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.
| Potential Cause | Troubleshooting Steps |
| Exceeding the Solubility Limit | The final concentration of this compound in the aqueous medium may be too high. The most direct solution is to lower the final working concentration in your experiment.[5] |
| Rapid Change in Solvent Environment | The abrupt change from an organic solvent to an aqueous buffer can cause the compound to precipitate. To mitigate this, perform serial dilutions. Instead of adding the concentrated stock directly, create an intermediate dilution in the pre-warmed (37°C) aqueous medium first.[5] |
| Localized High Concentration | Adding the stock solution too quickly can create localized areas of high concentration, leading to precipitation. Add the stock solution dropwise to the aqueous medium while gently stirring or vortexing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For research applications, particularly in cell culture, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions of diminazene (B1218545) aceturate.[5] It is also soluble in ethanol (B145695) and dimethylformamide.[1]
Q2: What is the aqueous solubility of this compound?
The aqueous solubility of diminazene aceturate is reported to be 1 part in 14 parts of water at 20°C.[6][7] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 3 mg/mL.[1] A 7% aqueous solution is often used for veterinary administration.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of the aqueous solution is a critical factor for the stability of this compound. It is notably unstable under acidic conditions. Studies have shown that at pH 3, the half-life is about 35 minutes, which decreases to as low as 1.5 minutes at pH 1.75.[2][3] The degradation is less pronounced in neutral to alkaline conditions.[2] For experimental purposes, maintaining a pH between 7.0 and 7.5 is advisable.
Q4: For how long can I store a prepared aqueous solution of this compound?
Due to its limited stability in aqueous solutions, it is highly recommended to prepare fresh working solutions for each experiment.[5] If storage is necessary, prepared solutions should be kept in closed, light-protected glass containers. They can be stored for up to 14 days in a cool place or for 5 days at room temperature. However, for sensitive experiments, fresh preparation is always the best practice.
Q5: Are there any stabilizing agents that can be used with this compound?
In many commercial veterinary formulations, this compound (diminazene aceturate) is combined with phenazone (antipyrine).[8] Phenazone acts as a stabilizer, enhancing the shelf-life and efficacy of this compound in aqueous solutions. For laboratory preparations, the use of co-solvents or other excipients may be explored, though their compatibility with the specific experimental system must be validated. A patent for a veterinary formulation also mentions the use of antioxidants like sodium sulfite (B76179) and disodium (B8443419) edetate.
Quantitative Data Summary
Table 1: Solubility of Diminazene Aceturate in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water (at 20°C) | 1 part in 14 parts | [6][7] |
| PBS (pH 7.2) | ~3 mg/mL | [1] |
| DMSO | ~15-19 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life | Reference |
| 1.75 | 1.5 minutes | [2][3] |
| 3.0 | 35 minutes | [2][3] |
| >7.0 | Significantly more stable | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of diminazene aceturate for subsequent dilution in aqueous media.
Materials:
-
Diminazene aceturate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of diminazene aceturate powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is fully dissolved.
-
If needed, briefly sonicate the solution in a water bath to aid dissolution.[5]
-
Visually inspect the solution to confirm that no undissolved particles remain.
-
For storage, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
Objective: To prepare a working solution of this compound in an aqueous medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Pre-warm the aqueous buffer or medium to 37°C.
-
Perform an intermediate dilution step: Dilute the DMSO stock solution in the pre-warmed aqueous medium to an intermediate concentration.
-
Add the intermediate dilution to the final volume of the pre-warmed aqueous medium to achieve the desired final concentration.
-
Alternatively, for direct dilution, add the DMSO stock solution dropwise to the pre-warmed and continuously stirred aqueous medium.
Visual Guides
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of this compound (diminazene aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Diminazene Aceturate
Welcome to the technical support center for diminazene (B1218545) aceturate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and summarized quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is there precipitation in my cell culture medium after adding diminazene aceturate?
A1: Precipitation of diminazene aceturate in aqueous solutions like cell culture media is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The most frequent cause is exceeding the compound's solubility limit in the final culture medium.[1]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (often in DMSO) into the aqueous medium can cause the compound to precipitate out of solution.[1]
-
Limited Aqueous Stability: Diminazene aceturate has limited stability in aqueous solutions and can degrade over time, especially under acidic conditions.[1][2]
-
pH and Temperature: The pH and temperature of the cell culture medium can affect the solubility and stability of the compound.[1] Cellular metabolism can alter the pH of the medium over time, leading to precipitation.[1]
-
Media Components: Interactions with salts and proteins in the culture medium could potentially reduce its solubility.[1]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of diminazene aceturate.[1]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly, create an intermediate dilution in pre-warmed (37°C) culture medium before adding it to the final culture volume.[1]
-
Slow Addition and Agitation: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[1]
-
Prepare Fresh Solutions: Due to its limited stability, always prepare fresh working solutions for each experiment.[1] Do not store aqueous solutions for extended periods.[1][3]
-
Use a Buffered Medium: Consider using a HEPES-buffered medium if your cell line can tolerate it to maintain a stable pH.[1]
-
Check for Contamination: Ensure the stock solution and culture medium are free from contaminants that could affect solubility.
Q2: My in vivo results with diminazene aceturate are inconsistent. What could be the cause?
A2: Inconsistent in vivo results can stem from various factors related to the compound's pharmacokinetics, the experimental model, and drug administration.
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Pharmacokinetic Variability: Diminazene aceturate exhibits significant inter-individual variation in its pharmacokinetic profile.[4] Peak plasma concentrations and elimination half-life can vary between subjects.[4][5]
-
Drug Resistance: Resistance to diminazene aceturate has been reported in parasites like Trypanosoma and Babesia.[6][7][8] This can lead to treatment failure or the need for higher doses.[6][9]
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Route of Administration: The route of administration (e.g., intramuscular vs. intravenous) significantly impacts the drug's bioavailability and peak concentration.[5]
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Host Factors: The health status of the animal model, including the stage of infection and immune response, can influence the drug's efficacy.[9] For instance, the drug's concentration can be higher in infected animals compared to healthy ones.[10]
-
Drug Quality: The purity of the diminazene aceturate used can vary between suppliers, potentially affecting its potency.[11] Degradation products or impurities can lead to inconsistent results.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Q3: How should I prepare and store diminazene aceturate stock solutions?
A3: Proper preparation and storage of stock solutions are critical for obtaining reliable experimental results.
Recommended Solvents:
-
DMSO: Dimethyl sulfoxide (B87167) is a common solvent for preparing high-concentration stock solutions.[1][3]
-
Water: Diminazene aceturate is soluble in water, but its stability in aqueous solutions is limited.[2][13]
-
Other Organic Solvents: It is also soluble in ethanol (B145695) and dimethylformamide.[1][3]
Storage Recommendations:
-
Stock Solutions (in organic solvent): Aliquot and store at -20°C or -80°C in the dark.[1][14] This can prevent degradation from repeated freeze-thaw cycles.[14]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment.[1] If storage is necessary, refrigerate and protect from light, but discard after a few days.[2][15] Reconstituted solutions should be discarded after 15 days.[15]
Data on Solubility:
| Solvent | Solubility | Reference |
| Water | ~71.4 mg/mL (1 in 14 parts) | [13][16] |
| Water | 92 mg/mL (sonication recommended) | [17] |
| DMSO | ~15 mg/mL | [3] |
| DMSO | 1 mg/mL (sonication recommended) | [17] |
| Ethanol | ~5 mg/mL | [3] |
| Ethanol | < 1 mg/mL (slightly soluble) | [17] |
| Dimethylformamide | ~10 mg/mL | [3] |
| PBS (pH 7.2) | ~3 mg/mL | [3] |
Q4: What is the mechanism of action of diminazene aceturate, and how could this lead to varied results?
A4: The primary mechanism of action of diminazene aceturate is as a trypanocidal agent that binds to the kinetoplast DNA (kDNA) of parasites, particularly at adenine-thymine rich regions.[1][14] This interaction inhibits DNA replication.[18] However, recent research has unveiled other biological activities that could contribute to varied experimental outcomes.
Key Signaling Pathways and Mechanisms:
-
Anti-inflammatory Properties: Diminazene aceturate has been shown to have potent anti-inflammatory effects.[14][19] It can reduce the production of pro-inflammatory cytokines like IL-6, IL-12, and TNF.[10][20] This is achieved by downregulating major intracellular signaling pathways, including MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and NF-κB.[20]
-
ACE2 Activation: It is an activator of Angiotensin-Converting Enzyme 2 (ACE2), which plays a role in the renin-angiotensin system and has protective effects on the cardiovascular system.[1][14][18]
This dual activity as an anti-parasitic and an immunomodulatory/enzyme-activating compound means that its effects can be context-dependent, leading to different outcomes in studies focused on infectious disease versus those investigating inflammatory or cardiovascular conditions.
Caption: Signaling pathways affected by diminazene aceturate.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture
This protocol helps to identify the highest concentration of diminazene aceturate that can be used in your specific cell culture system without precipitation.
Materials:
-
Diminazene aceturate stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
96-well cell culture plate
Method:
-
Pre-warm the complete cell culture medium to 37°C.[1]
-
Prepare serial dilutions (e.g., 2-fold) of the diminazene aceturate stock solution in the pre-warmed medium in sterile microcentrifuge tubes.[1] Start with a concentration higher than your intended highest experimental concentration.
-
Add a fixed volume (e.g., 200 µL) of each dilution to triplicate wells of a 96-well plate.[1]
-
Include controls:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation immediately after preparation and at regular intervals (e.g., 2, 8, 24, 48 hours) using a light microscope.
-
The highest concentration that remains clear throughout the observation period is the maximum soluble concentration for your experiment.
Protocol 2: In Vivo Efficacy Study in a Murine Model of Trypanosomiasis
This protocol outlines a general procedure for assessing the efficacy of diminazene aceturate in mice infected with Trypanosoma.
Materials:
-
Trypanosoma-infected donor mouse
-
Experimental mice (e.g., BALB/c or C57BL/6)
-
Diminazene aceturate solution prepared in a suitable vehicle (e.g., PBS)
-
Phosphate (B84403) buffered saline (PBS)
-
Syringes and needles for infection and treatment
-
Microscope slides and coverslips
-
Light microscope
Method:
-
Infection: Infect experimental mice intraperitoneally (i.p.) with a specified number of trypanosomes (e.g., 1 x 10³ or 1 x 10⁶) suspended in PBS-diluted blood from a donor mouse.[6][21]
-
Parasitemia Monitoring: Beginning a few days post-infection, monitor parasitemia by collecting a drop of blood from the tail vein, placing it on a microscope slide with a coverslip, and counting the number of parasites per field of view under a light microscope (400x magnification).[21]
-
Treatment: Once parasitemia is established (e.g., day 5 or 11 post-infection), treat the mice with diminazene aceturate at the desired dose (e.g., 7 mg/kg or 14 mg/kg) via i.p. injection.[6][21] A control group should receive the vehicle only.
-
Post-Treatment Monitoring: Continue to monitor parasitemia daily or at regular intervals to assess parasite clearance.[6]
-
Assessment of Efficacy: Efficacy is determined by the clearance of parasites from the blood and the absence of relapse infections over a specified period.[6] Other parameters such as packed cell volume (PCV), body weight, and survival can also be measured.[6]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This method can be used to determine the concentration and purity of diminazene aceturate in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.0 mm, 5 µm).[22]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as ammonium (B1175870) formate (B1220265) (pH 4.0, 20 mM) or phosphate buffer.[12] A common ratio is 10:10:80 (v/v/v) of acetonitrile:methanol:buffer.[12]
-
Flow Rate: Isocratic, typically 0.6 mL/min to 1.0 mL/min.[2][22]
-
Detection: UV detection at a wavelength of 254 nm or 291 nm.[12][22]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of diminazene aceturate reference standard.
Sample Preparation:
-
Accurately weigh and dissolve the diminazene aceturate sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection. Note that some filter materials may adsorb the compound, so validation is necessary.[2]
This technical support guide provides a starting point for troubleshooting and standardizing experiments with diminazene aceturate. For more specific issues, consulting the primary literature is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. fao.org [fao.org]
- 6. Efficacy of repeated doses of diminazene aceturate (Dinazene®) in the treatment of experimental Trypanosoma brucei infection of Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of unstable resistance to diminazene aceturate in Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. josvasmouau.com [josvasmouau.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. medchemexpress.com [medchemexpress.com]
- 15. vetlexicon.com [vetlexicon.com]
- 16. fao.org [fao.org]
- 17. Diminazene Aceturate | Parasite | Serine Protease | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Technical Support Center: Off-Target Effects of Berenil (Diminazene Aceturate) in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Berenil (diminazene aceturate) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of this compound in cellular models?
A1: Beyond its established role as a trypanocidal agent, this compound (diminazene aceturate) exhibits several off-target effects in various cellular models. These include:
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Cytotoxicity in Cancer Cells: this compound has been shown to inhibit the viability of cancer cell lines, such as human cervical carcinoma (HeLa) cells, in a dose-dependent manner.[1][2] This is associated with the downregulation of cell proliferation markers like Ki67 and PCNA.[2][3]
-
Induction of Apoptosis: In HeLa cells, this compound treatment leads to cell death, an increase in caspase-3 activity, and a loss of mitochondrial membrane potential, which are indicative of apoptosis.[1][2][4]
-
Cell Cycle Deregulation: The compound can downregulate the mRNA expression of genes involved in the G1/S and G2/M phases of the cell cycle, including CCNA2, CDC25A, MCM3, PLK4, Aurka, and PLK1.[1][2]
-
Anti-inflammatory Properties: this compound has demonstrated potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[5][6] This is achieved by downregulating the phosphorylation of key signaling molecules in the MAPK, STAT, and NF-κB pathways.[6][7][8]
-
Modulation of the Renin-Angiotensin System (RAS): this compound is an activator of angiotensin-converting enzyme 2 (ACE2), which plays a role in cardiovascular and fibrotic diseases.[9][10]
-
Antifibrotic Activity: It has been shown to have antifibrotic properties in liver models by inhibiting the activation of hepatic stellate cells.[11]
-
Genotoxicity and Cytotoxicity: At therapeutic doses, this compound can be cytotoxic and genotoxic to liver and kidney cells, an effect linked to increased production of reactive oxygen species (ROS).[12]
Q2: What is the proposed mechanism for this compound's cytotoxicity in cancer cells?
A2: this compound's cytotoxic effects in cancer cells, specifically HeLa cells, are linked to the deregulation of cell cycle signaling and the downregulation of key oncogenes.[1][2] The proposed mechanism involves the decreased mRNA expression of oncogenes such as Furin, c-Myc, and FOXM1.[1][2] This leads to the downregulation of genes controlling the G1/S and G2/M phases of the cell cycle, ultimately inhibiting cell proliferation and inducing apoptosis.[1][2]
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound's anti-inflammatory properties stem from its ability to modulate key intracellular signaling pathways.[6] It significantly downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.[6][7][8] By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected or highly variable cytotoxicity with this compound in my cell line.
-
Question: What could be causing inconsistent cytotoxic effects of this compound in my experiments?
-
Answer:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range. For example, in HeLa cells, cytotoxic effects are observed in a dose-dependent manner.[2]
-
Solvent and Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used. Always include a vehicle-only control in your experiments.[2]
-
Drug Purity and Stability: Verify the purity of your this compound compound. Impurities can lead to unexpected biological activities. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to drug treatment. Standardize these conditions across all experiments.
-
Issue 2: My results for apoptosis induction by this compound are not clear or are contradictory.
-
Question: How can I reliably measure this compound-induced apoptosis?
-
Answer:
-
Multi-Parametric Approach: Relying on a single apoptosis assay can be misleading. It is recommended to use a combination of methods to confirm apoptosis. For instance, you can combine:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.[1][2]
-
Mitochondrial Membrane Potential (MMP) Assays: Use dyes like JC-10 to detect the loss of MMP, an early hallmark of apoptosis.[1][2][4]
-
-
Time-Course Experiment: The induction of apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing apoptotic events after this compound treatment.
-
Issue 3: I am having difficulty interpreting the changes in signaling pathways after this compound treatment.
-
Question: What is the best way to analyze the impact of this compound on signaling pathways like MAPK and NF-κB?
-
Answer:
-
Phospho-Specific Antibodies: To assess the activation state of signaling pathways, it is crucial to use antibodies that specifically detect the phosphorylated (active) forms of the proteins of interest (e.g., phospho-p38, phospho-ERK).[6] Compare the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
-
Upstream and Downstream Targets: To gain a more comprehensive understanding, investigate both upstream activators and downstream targets of the signaling pathway .
-
Inhibitor Controls: Use known inhibitors of the signaling pathway as positive controls to validate your experimental setup and confirm the specificity of the observed effects.
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | WST-1 Proliferation Assay | Inhibition of Viability | Dose-dependent | [2] |
| HeLa | qPCR | Ki67 mRNA Expression | Downregulated | [3] |
| HeLa | qPCR | PCNA mRNA Expression | Downregulated | [3] |
| HeLa | Immunofluorescence | Caspase-3 Activity | Upregulated | [1][2] |
| HeLa | JC-10 Dye | Mitochondrial Membrane Potential | Loss observed | [1][2][4] |
| HeLa | qPCR | CCNA2, CDC25A mRNA | Downregulated | [1][2] |
| HeLa | qPCR | MCM3, PLK4 mRNA | Downregulated | [1][2] |
| HeLa | qPCR | Aurka, PLK1 mRNA | Downregulated | [1][2] |
| HeLa | qPCR | Furin, c-Myc, FOXM1 mRNA | Downregulated | [1][2] |
| Macrophages | ELISA | IL-6, IL-12, TNF Production | Reduced | [6] |
Detailed Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Objective: To determine the effect of this compound on the viability of a chosen cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Remove the old medium from the cells and add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[3]
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
3. Western Blot for Signaling Pathway Analysis
-
Objective: To analyze the phosphorylation status of key signaling proteins.
-
Methodology:
-
Seed cells and treat with this compound or vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize the results.
-
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
Caption: Troubleshooting workflow for this compound cellular experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Diminazene aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. "Diminazene aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 5. josvasmouau.com [josvasmouau.com]
- 6. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Diminazene aceturate enhances angiotensin-converting enzyme 2 activity and attenuates ischemia-induced cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The small molecule drug diminazene aceturate inhibits liver injury and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Berenil (Diminazene Aceturate) Treatment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Berenil (diminazene aceturate) treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, or diminazene (B1218545) aceturate, has a dual mechanism of action. Its primary trypanocidal effect involves binding to the kinetoplast DNA (kDNA) of parasites, particularly at A-T rich regions.[1][2] This interaction inhibits DNA replication and can lead to the irreversible loss of kDNA.[1][2] Additionally, this compound possesses immunomodulatory properties, reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[3][4] It achieves this by downregulating the phosphorylation of key signaling molecules like MAPKs (ERK, p38, JNK), STAT proteins (STAT1, STAT3), and the NF-κB p65 subunit.[3][5]
Q2: What are the typical starting concentrations and incubation times for in vitro experiments?
A2: The optimal concentration and incubation time for in vitro experiments are dependent on the specific cell type or parasite strain and whether it is drug-sensitive or resistant. For drug-sensitive Trypanosoma brucei brucei, an incubation with 10.0 µg/ml of this compound for less than a minute, or 1.0 µg/ml for 15 minutes, has been shown to be effective.[6] Drug-resistant strains may tolerate concentrations of 10 µg/ml for up to 6 hours.[6] A 24-hour exposure to concentrations found in cattle plasma after treatment is often sufficient to eliminate drug-sensitive trypanosomes.[6]
Q3: What are the recommended dosages for in vivo animal studies?
A3: Dosages for in vivo studies vary by animal model. For cattle, a common therapeutic dose is 3.5 mg/kg body weight administered via deep intramuscular injection.[7][8] In mouse models of Trypanosoma congolense infection, a dose of 14 mg/kg administered intraperitoneally has been used effectively.[1][9] For dogs, a dose of 3.5 mg/kg is standard, and exceeding this can lead to central nervous system toxicity.[10]
Q4: How stable is a reconstituted this compound solution?
A4: A prepared 7% aqueous solution of this compound should be stored in a closed glass container and protected from direct sunlight. Under these conditions, the solution is stable for 14 days when kept in a cool place and for 5 days at room temperature.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Treatment Failure / No reduction in parasitemia | Drug Resistance: The parasite strain may have developed resistance to diminazene aceturate. | - Increase the dose of this compound, but do not exceed the toxic limit for the animal model.[7] - Consider combination therapy with other trypanocidal agents. - Test the susceptibility of the parasite strain to this compound in vitro before in vivo experiments.[6] |
| Incorrect Dosage or Administration: The administered dose may be too low, or the injection may not have been properly administered (e.g., not deep intramuscular). | - Verify calculations for dosage based on the animal's body weight. - Ensure proper injection technique as recommended for the specific animal model.[7][8] | |
| Relapse of Infection after Initial Clearance | Parasite Sequestration: Parasites may be sequestered in tissues where the drug concentration is lower, such as the central nervous system.[11] | - Consider repeated treatments to eliminate residual parasites. One study in rats showed that four consecutive weekly treatments were effective in preventing relapse.[11] |
| Underdosing: An initial suboptimal dose may not have eliminated all parasites. | - Re-evaluate the initial dosage and consider a higher, yet safe, dose for subsequent experiments. | |
| Animal Shows Signs of Toxicity (e.g., tremors, convulsions, lethargy) | Overdose: The administered dose exceeds the toxic threshold for the animal. This is a known issue, particularly in dogs.[10][12] | - Immediately cease treatment. - Provide supportive care to the animal. - In future experiments, carefully recalculate and reduce the dosage. The toxic dose can be close to the therapeutic dose in some species. |
| Hypersensitivity: The animal may have a hypersensitivity reaction to diminazene aceturate or other components in the formulation.[12] | - Monitor the animal closely for any adverse reactions. - Discontinue treatment if severe hypersensitivity is suspected. | |
| Inconsistent Results Across Experiments | Variability in Drug Preparation: The age and storage of the reconstituted this compound solution can affect its potency. | - Prepare fresh this compound solutions for each experiment or adhere strictly to storage guidelines (cool, dark place for up to 14 days).[8] |
| Biological Variability: Differences in animal age, weight, and immune status can influence treatment outcomes. | - Standardize animal models as much as possible. - Use a sufficient number of animals in each group to account for biological variability. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against Trypanosoma brucei brucei
| Parasite Strain | This compound Concentration (µg/ml) | Incubation Time | Outcome | Reference |
| Drug-Sensitive | 10.0 | < 1 minute | Irreversibly damaged | [6] |
| Drug-Sensitive | 1.0 | 15 minutes | Irreversibly damaged | [6] |
| Drug-Resistant | 10.0 | Up to 6 hours | Tolerated | [6] |
| Drug-Resistant | 1.0 | Up to 24 hours | Tolerated | [6] |
Table 2: Recommended In Vivo Dosages of this compound
| Animal | Disease | Dosage (mg/kg) | Route of Administration | Reference |
| Cattle | Trypanosomiasis, Babesiosis | 3.5 | Deep Intramuscular | [7] |
| Mice | Trypanosoma congolense | 14 | Intraperitoneal | [1][9] |
| Dogs | Trypanosomiasis, Babesiosis | 3.5 | Intramuscular | [10] |
| Camels | Trypanosoma evansi | 3.5 | Intramuscular | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Trypanosoma congolense Infection
-
Animal Model: Use BALB/c mice, which are highly susceptible to T. congolense infection.
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Infection: Infect mice intraperitoneally with 1 x 10³ T. congolense parasites.
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Treatment: On day 5 post-infection, administer a single intraperitoneal injection of this compound at a dose of 14 mg/kg body weight.[1][9] The control group should receive an equivalent volume of a vehicle control (e.g., PBS).
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Monitoring Parasitemia: Starting from day 3 post-infection and daily thereafter, collect a drop of blood from the tail vein. Mount the blood on a microscope slide with a coverslip and count the number of parasites in 3-5 fields of view at 400x magnification to estimate parasitemia.[1][9]
-
Assessment of Cytokine Levels (Optional): At desired time points (e.g., day 8 post-infection, which is 3 days post-treatment), sacrifice the mice and collect blood via cardiac puncture to obtain serum.[1] Splenocytes or liver macrophages can also be isolated.[1] Analyze serum or cell culture supernatants for pro-inflammatory cytokine levels (e.g., IL-6, TNF, IL-12) using ELISA.[1]
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Endpoint: Monitor the survival of the mice. In untreated susceptible mice, mortality is expected within 8-10 days.[1] Successful treatment should lead to parasite clearance and indefinite survival.[9]
Visualizations
Caption: this compound's immunomodulatory signaling pathway.
Caption: Experimental workflow for in vivo this compound treatment.
References
- 1. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 8. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 9. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Efficacy of repeated doses of diminazene aceturate (Dinazene®) in the treatment of experimental Trypanosoma brucei infection of Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. josvasmouau.com [josvasmouau.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Overcoming Diminazene Aceturate Resistance in Trypanosome Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering diminazene (B1218545) aceturate resistance in trypanosome cultures.
Troubleshooting Guides
Problem: My trypanosome culture has developed resistance to diminazene aceturate.
Initial Assessment:
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Confirm Resistance: How have you confirmed resistance? Has the EC50 value for diminazene aceturate significantly increased compared to the sensitive parent strain?
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Culture Purity: Have you verified the culture is free from contamination (e.g., bacteria, fungi, or other protozoa)?
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Drug Integrity: Are you using a fresh, properly stored stock of diminazene aceturate?
Possible Cause & Solution
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Cause 1: Altered Drug Transport. The most common mechanism of resistance to diminazene aceturate in Trypanosoma brucei is the reduced uptake of the drug due to mutations or loss of the P2/TbAT1 adenosine (B11128) transporter.[1][2][3] In some cases, resistance can also be linked to the loss of function of the high-affinity pentamidine (B1679287) transporter (HAPT1).[4] For Trypanosoma congolense, resistance may be associated with a reduction in the mitochondrial membrane potential rather than impaired transporter function.[5]
-
Troubleshooting Steps:
-
Sequence the TbAT1 gene: Compare the sequence of the TbAT1 gene in your resistant culture to that of a sensitive strain to identify any mutations.[6]
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Perform a drug uptake assay: Use radiolabeled diminazene ([³H]diminazene) to quantify the rate of drug uptake in your resistant strain compared to a sensitive control. A significantly lower uptake rate would suggest a transporter-related resistance mechanism.
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Assess mitochondrial membrane potential: For T. congolense, use a fluorescent dye such as JC-1 or TMRE to measure and compare the mitochondrial membrane potential between resistant and sensitive strains.[5]
-
-
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Cause 2: Inappropriate Drug Pressure. Continuous exposure to sub-lethal concentrations of diminazene aceturate can select for and promote the growth of resistant trypanosomes.
-
Troubleshooting Steps:
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Review Treatment Regimen: Analyze your in vitro drug treatment protocols. Are you using a consistent and effective concentration of diminazene aceturate?
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Clonal Selection: If possible, clone your culture to isolate and characterize individual trypanosome populations. This can help determine if the resistance is homogenous or if you have a mixed population of sensitive and resistant parasites.
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Problem: My attempts to clear a resistant infection in an animal model with diminazene aceturate are failing.
Initial Assessment:
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Host Factors: Are there any underlying health issues with the animal model that could be compromising its immune response?
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Pharmacokinetics: Are you confident in the dosage and administration route of the diminazene aceturate?
Possible Cause & Solution
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Cause: Sequestration of Parasites. Trypanosomes can sequester in anatomical sites where drug penetration is limited, such as the central nervous system (CNS).[7][8] This can lead to relapse infections even after initial clearance from the bloodstream.
-
Troubleshooting Steps:
-
Combination Therapy: Consider using diminazene aceturate in combination with a drug that has better CNS penetration.
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Monitor for Relapse: After treatment, continue to monitor the animal for an extended period to detect any relapse in parasitemia.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of diminazene aceturate resistance in trypanosomes?
A1: The primary mechanism of diminazene aceturate resistance, particularly in Trypanosoma brucei, is the reduced intracellular accumulation of the drug. This is most commonly due to mutations or the complete loss of the P2/TbAT1 aminopurine transporter, which is responsible for the uptake of diminazene.[1][2][3] Resistance in T. brucei can also be associated with the loss of the high-affinity pentamidine transporter (HAPT1).[4] In Trypanosoma congolense, resistance has been linked to a reduced mitochondrial membrane potential.[5]
Q2: Can resistance to diminazene aceturate be reversed?
A2: Currently, there are no established protocols for reliably reversing diminazene aceturate resistance in trypanosome cultures. The genetic mutations leading to resistance are generally stable. The focus of current research is on overcoming resistance through alternative strategies such as combination therapies.
Q3: What are some effective combination therapies to overcome diminazene aceturate resistance?
A3: Several studies have shown that combining diminazene aceturate with other compounds can be effective against resistant trypanosomes. These combinations may act synergistically to enhance the trypanocidal effect. Examples include:
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Artemether (B1667619) and Diminazene Aceturate: This combination has shown synergistic effects in treating experimental T. b. brucei infections.[9]
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DFMO and Diminazene Aceturate: A combination of difluoromethylornithine (DFMO) and diminazene aceturate has been shown to produce a permanent cure in late-stage T. b. brucei infections in rats.[10]
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Secnidazole and Diminazene Aceturate: This combination has proven to be more effective than diminazene aceturate monotherapy in the late-stage treatment of T. b. brucei infections in dogs, preventing relapse.[7][8]
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Levamisole (B84282)/Vitamin C and Diminazene Aceturate: The addition of levamisole and/or Vitamin C to diminazene aceturate treatment has been shown to be more effective in treating rats infected with T. b. brucei.[11]
Q4: How can I test for diminazene aceturate resistance in my trypanosome isolates?
A4: Resistance can be assessed using both in vitro and in vivo methods:
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In Vitro Susceptibility Assays: Determine the 50% effective concentration (EC50) of diminazene aceturate for your trypanosome isolate using a viability assay (e.g., Alamar Blue or resazurin-based assays). A significant increase in the EC50 value compared to a known sensitive strain indicates resistance.
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In Vivo Drug Sensitivity Testing: Inoculate a suitable animal model (e.g., mice or rats) with the trypanosome isolate and treat with a standard dose of diminazene aceturate. Monitor for parasitemia clearance and relapse. Failure to clear the infection or the reappearance of parasites after treatment suggests resistance.
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Molecular Methods: For T. congolense, PCR-RFLP can be used to detect genetic markers associated with diminazene aceturate resistance.[12] For T. evansi, genetic diversity in the P2 adenosine transporter-1 (AT-1) gene can be analyzed for mutations linked to resistance.[13][14]
Data Presentation
Table 1: In Vivo Efficacy of Combination Therapies Against Trypanosoma brucei brucei
| Treatment Group | Dosage | Outcome | Reference |
| Diminazene Aceturate (DA) only | 3.5 mg/kg | Relapse of infection | [7] |
| Artemether + DA | 3.2 mg/kg + 1.75 mg/kg for 5 days | Significant decrease in parasitemia | [9] |
| DFMO + DA | 4% in drinking water for 6 days + 10 mg/kg IP | Permanent cure | [10] |
| Secnidazole + DA | 100 mg/kg orally for 5 days + 3.5 mg/kg IM | Parasitemia cleared within 3 days, no relapse | [7] |
| Secnidazole + DA | 200 mg/kg orally for 5 days + 3.5 mg/kg IM | Parasitemia cleared within 3 days, no relapse | [7] |
| Levamisole + DA | 7.5 mg/kg + 3.5 mg/kg | Faster and higher recovery rates than DA alone | [11] |
| Vitamin C + DA | 100 mg/kg + 3.5 mg/kg | Faster and higher recovery rates than DA alone | [11] |
| Levamisole + Vitamin C + DA | 7.5 mg/kg + 100 mg/kg + 3.5 mg/kg | Faster and higher recovery rates than DA alone | [11] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay using Resazurin (B115843)
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Culture Preparation: Culture bloodstream form trypanosomes in HMI-9 medium supplemented with 10% fetal bovine serum to a density of 1 x 10⁵ cells/mL.
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Drug Dilution: Prepare a series of 2-fold serial dilutions of diminazene aceturate in HMI-9 medium in a 96-well plate.
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Incubation: Add 100 µL of the trypanosome suspension to each well containing the drug dilutions. Include a drug-free control. Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.
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Resazurin Addition: Add 10 µL of 0.5 mM resazurin solution to each well and incubate for an additional 24 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: [³H]Diminazene Uptake Assay
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Cell Preparation: Harvest bloodstream form trypanosomes by centrifugation and wash them in an appropriate assay buffer (e.g., phosphate-saline-glucose). Resuspend the cells to a final concentration of 10⁸ cells/mL.
-
Assay Initiation: Add [³H]diminazene to the cell suspension to a final concentration of 50 nM.
-
Time Course: At various time points (e.g., 0, 30, 60, 90, and 120 seconds), take a 100 µL aliquot of the cell suspension.
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Stopping the Reaction: Stop the uptake by adding 1 mL of ice-cold 1 mM unlabeled diminazene aceturate in the assay buffer.
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Separation: Separate the cells from the radioactive medium by centrifugation through an oil layer (e.g., dibutyl phthalate).
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Quantification: Lyse the cell pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]diminazene taken up over time to determine the initial rate of transport. Compare the rates between the resistant and sensitive strains.
Visualizations
Caption: Mechanism of diminazene aceturate resistance in Trypanosoma brucei.
Caption: Workflow comparing monotherapy and combination therapy for resistant trypanosomes.
References
- 1. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocide diminazene aceturate is accumulated predominantly through the TbAT1 purine transporter: additional insights on diamidine resistance in african trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on African Trypanocide Pharmaceutics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diminazene resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 9. Comparative effects of artemether and in combination with diminazene aceturate in the treatment of experimental Trypanosoma brucei brucei infection in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of combination of DFMO and diminazene aceturate in the treatment of late stage Trypanosoma brucei brucei infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of diminazene aceturate, levamisole and vitamin C combination therapy in rats experimentally infected with Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular identification of diminazene aceturate resistant trypanosomes in tsetse flies from Yoko in the Centre region of Cameroon and its epidemiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Managing Berenil-Induced Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential autofluorescence induced by Berenil (diminazene aceturate) in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause autofluorescence?
This compound (diminazene aceturate) is an aromatic diamidine compound used to treat trypanosomiasis and babesiosis in animals. Its mechanism of action involves binding to the DNA of the parasite. Molecules with aromatic rings, like this compound, can absorb light, particularly in the ultraviolet (UV) spectrum, and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence. When this fluorescence is an unwanted background signal in an imaging experiment, it is referred to as autofluorescence. While the primary application of this compound is not as a fluorescent stain, its chemical properties suggest a potential for autofluorescence that could interfere with imaging studies.
Q2: What are the spectral properties of this compound-induced autofluorescence?
Detailed excitation and emission spectra for this compound-induced autofluorescence are not extensively characterized in scientific literature. However, diminazene (B1218545) aceturate is known to have a UV absorbance maximum around 369 nm. This suggests that it is likely excited by UV or violet light, and its emission is anticipated to be in the blue-to-green range of the spectrum. To effectively control for this potential autofluorescence, it is crucial for researchers to empirically determine its spectral properties within their specific experimental setup.
Q3: How can I determine if this compound is causing autofluorescence in my experiment?
To identify this compound-induced autofluorescence, you should include a crucial control in your experimental design:
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"this compound-only" Control: Prepare a sample that includes your cells or tissue and is treated with this compound at the same concentration and for the same duration as your experimental samples, but without the addition of any of your fluorescent labels (e.g., fluorescently-conjugated antibodies, fluorescent proteins).
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Imaging the Control: Image this "this compound-only" control sample using the same settings (laser power, gain, filters) as your fully stained experimental samples. Any fluorescence detected in this control sample can be attributed to autofluorescence, either from the this compound itself or from cellular components affected by the drug.
Troubleshooting Guides
Issue 1: High background fluorescence observed in samples treated with this compound.
High background fluorescence can obscure the signal from your specific fluorescent probes, leading to a poor signal-to-noise ratio and making data interpretation difficult.
Workflow for Troubleshooting High Background Fluorescence
Caption: Workflow for identifying and addressing this compound-induced autofluorescence.
Strategy 1: Spectral Avoidance
The simplest way to deal with autofluorescence is to avoid it by choosing fluorescent dyes that are spectrally distinct from the autofluorescence signal.
Experimental Protocol: Fluorophore Selection for Spectral Avoidance
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Characterize Autofluorescence: Using your "this compound-only" control, perform a lambda scan (if your microscope has a spectral detector) to determine the excitation and emission spectra of the autofluorescence. If you do not have a spectral detector, image the sample with different filter cubes to identify which channels show the highest background.
-
Choose a Different Fluorophore: Select a fluorescent dye for your experiment with an emission spectrum that does not overlap with the emission of the this compound-induced autofluorescence. Fluorophores in the far-red or near-infrared range of the spectrum are often a good choice, as autofluorescence is typically weaker at these longer wavelengths.
-
Validate: Stain your sample with the new fluorophore and image. The background fluorescence should be significantly reduced.
| Fluorophore Property | Recommendation for Avoiding this compound Autofluorescence |
| Excitation Wavelength | Select fluorophores excited by longer wavelengths (e.g., > 550 nm). |
| Emission Wavelength | Choose fluorophores with emission in the red to far-red spectrum (e.g., > 600 nm). |
Strategy 2: Chemical Quenching
Chemical quenching agents can be used to reduce autofluorescence. However, their effectiveness against drug-induced autofluorescence must be empirically tested.
Experimental Protocol: Quenching with Sodium Borohydride (B1222165)
This protocol is effective for aldehyde-induced autofluorescence and may help reduce this compound-induced autofluorescence.
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Fix and Permeabilize: Follow your standard protocol for cell or tissue fixation and permeabilization.
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Prepare Quenching Solution: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold phosphate-buffered saline (PBS).
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Quenching Step: Incubate your samples in the sodium borohydride solution for 30 minutes at room temperature.
-
Wash: Wash the samples three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with your immunofluorescence staining protocol.
| Quenching Agent | Concentration | Incubation Time | Notes |
| Sodium Borohydride | 0.1% in PBS | 30 minutes | Prepare fresh. May cause tissue damage with prolonged incubation. |
| Sudan Black B | 0.1% in 70% ethanol | 10-20 minutes | Effective for lipofuscin, but can introduce its own background in the far-red. |
Strategy 3: Spectral Unmixing
If your imaging system is equipped with a spectral detector and appropriate software, you can use spectral unmixing to computationally separate the this compound-induced autofluorescence from your specific fluorescent signals.
Experimental Workflow for Spectral Unmixing
Caption: A step-by-step process for spectral unmixing to remove autofluorescence.
Experimental Protocol: Spectral Unmixing
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Prepare Control Samples: You will need the following samples:
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An unstained sample (no this compound, no fluorophores).
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A "this compound-only" control sample.
-
A single-stained control for each fluorophore you are using in your experiment.
-
Your fully stained experimental sample (treated with this compound and all fluorophores).
-
-
Acquire Lambda Stacks: For each sample, acquire a lambda stack (a series of images at different emission wavelengths) using a confocal microscope with a spectral detector. It is critical to use the same acquisition settings (laser power, gain, etc.) for all samples.
-
Define Spectral Profiles: In your imaging software, use the single-stained controls and the "this compound-only" control to define the reference emission spectrum for each of your fluorophores and for the autofluorescence.
-
Perform Linear Unmixing: Apply the linear unmixing algorithm to the lambda stack of your fully stained experimental sample. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.
-
Generate Unmixed Image: The output will be a set of images, one for each of your fluorophores, with the autofluorescence signal computationally removed.
By following these guidelines, researchers can effectively identify, characterize, and control for potential autofluorescence induced by this compound, leading to higher quality imaging data and more reliable experimental outcomes.
Technical Support Center: Enhancing the Specificity of Berenil for G-Quadruplex DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the specificity of Berenil and its derivatives for G-quadruplex (G4) DNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest for G-quadruplex targeting?
A1: this compound, also known as diminazene (B1218545) aceturate, is a DNA minor groove binding agent traditionally used to treat trypanosomiasis.[1][2] Recent studies have revealed that this compound binds to G-quadruplex DNA structures with high affinity, in some cases with a dissociation constant (Kd) in the low nanomolar range (~1 nM), which is significantly stronger than its affinity for its classic target, AT-rich duplex DNA.[1][3] This makes the this compound scaffold an attractive starting point for the development of novel and more selective G-quadruplex-targeting ligands for therapeutic applications, particularly in oncology.[2][3]
Q2: How does this compound bind to G-quadruplex DNA?
A2: The primary binding mode of this compound to G-quadruplexes involves electrostatic interactions and π-stacking.[4] The positively charged amidine groups on this compound are crucial for its interaction with the negatively charged phosphate (B84403) backbone of the DNA.[3] Computational studies suggest that this compound preferentially binds to G-quadruplexes with extended loops and flanking bases, interacting with these regions in addition to end-stacking on the G-tetrads.[4]
Q3: What are the main challenges in using this compound as a G-quadruplex ligand?
A3: The main challenge is its lack of specificity. This compound binds strongly to both G-quadruplex DNA and duplex DNA, particularly AT-rich sequences.[3] This off-target binding can lead to unintended biological effects and toxicity. Therefore, current research focuses on modifying the this compound scaffold to enhance its selectivity for G-quadruplex structures over duplex DNA.
Troubleshooting Guides
Section 1: Fluorescence Titration Experiments
Problem 1: No significant change in fluorescence upon titration with G-quadruplex DNA.
-
Possible Cause 1: Incorrect wavelength selection.
-
Solution: Ensure you are using the correct excitation and emission wavelengths for this compound. The fluorescence of the ligand should be monitored at its emission maximum.
-
-
Possible Cause 2: Issues with G-quadruplex folding.
-
Solution: Confirm that the G-quadruplex DNA is properly folded. This can be verified using Circular Dichroism (CD) spectroscopy (see Section 2). Ensure the buffer contains the appropriate cation (e.g., K⁺ or Na⁺) required for the specific G-quadruplex topology.
-
-
Possible Cause 3: this compound concentration is too high or too low.
-
Solution: Optimize the concentration of this compound. A typical starting concentration is in the low micromolar range. If the concentration is too high, the fluorescence signal may be saturated. If too low, the signal change upon binding may be undetectable.
-
-
Possible Cause 4: Inner filter effect.
-
Solution: If either the ligand or the DNA absorbs light at the excitation or emission wavelength, it can lead to an artificial decrease in fluorescence intensity. Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is too high (typically > 0.1 AU), dilute your samples or use a shorter pathlength cuvette.
-
Problem 2: High background fluorescence or noisy data.
-
Possible Cause 1: Impure this compound or DNA samples.
-
Solution: Ensure the purity of your this compound and DNA samples. Impurities can be fluorescent and contribute to background noise. Purify the DNA oligonucleotide and ensure the this compound is of high purity.
-
-
Possible Cause 2: Photobleaching.
-
Solution: Reduce the exposure time or the intensity of the excitation light. Use a photostable buffer and minimize the sample's exposure to light before and during the measurement.
-
-
Possible Cause 3: Ligand aggregation.
-
Solution: Some ligands, including derivatives of this compound, may aggregate at higher concentrations, leading to light scattering and noisy data. Determine the solubility limit of your compound in the experimental buffer.[5] Consider adding a small amount of a non-ionic surfactant like Tween-20 to prevent aggregation.
-
Section 2: Circular Dichroism (CD) Spectroscopy
Problem 1: CD spectrum does not show the expected G-quadruplex signature.
-
Possible Cause 1: Improper G-quadruplex folding.
-
Solution: Ensure the correct annealing procedure is followed for your specific G-quadruplex sequence. This typically involves heating the DNA solution to ~95°C for 5-10 minutes and then slowly cooling it to room temperature in the presence of the appropriate cation (e.g., 100 mM KCl).[6]
-
-
Possible Cause 2: Incorrect buffer conditions.
-
Solution: The topology of a G-quadruplex is highly dependent on the cation present in the buffer. For example, human telomeric sequences form a hybrid-type G-quadruplex in the presence of K⁺ and an antiparallel structure in the presence of Na⁺.[6] Verify that your buffer composition is appropriate for the expected topology.
-
-
Possible Cause 3: DNA concentration is too low.
-
Solution: Ensure the DNA concentration is sufficient for a good signal-to-noise ratio. A typical concentration for CD measurements is in the range of 5 µM.[6]
-
Problem 2: Artifacts in the CD spectrum.
-
Possible Cause 1: High absorbance of the sample.
-
Solution: The absorbance of the sample in the CD cuvette should not exceed 1.0-1.5 AU to avoid artifacts. If the absorbance is too high, dilute the sample or use a cuvette with a shorter pathlength.
-
-
Possible Cause 2: Mismatched buffer in the blank.
-
Solution: Always run a blank with the exact same buffer (including any additives like DMSO if used to dissolve the ligand) as your sample. The blank spectrum should be subtracted from the sample spectrum.
-
-
Possible Cause 3: Birefringence of the cuvette.
-
Solution: Ensure the cuvette is clean and properly placed in the spectrometer. A small blank CD signal is normal, but a large one may indicate a problem with the cuvette.[7]
-
Section 3: Improving this compound Specificity
Problem: Modified this compound derivative shows reduced affinity or no improvement in specificity.
-
Possible Cause 1: The modification disrupts a key interaction.
-
Solution: The amidine groups of this compound are critical for its binding to both duplex and G-quadruplex DNA.[3] Modifications to these groups are likely to reduce overall affinity. Focus on modifying other parts of the scaffold.
-
-
Possible Cause 2: The modification does not sufficiently disfavor duplex DNA binding.
-
Solution: To improve specificity, modifications should introduce steric hindrance or unfavorable interactions when the ligand attempts to bind to the minor groove of duplex DNA, while maintaining or enhancing interactions with the unique features of G-quadruplexes (e.g., G-tetrads, loops). Consider adding bulky substituents to the this compound scaffold.
-
-
Possible Cause 3: The linker in a dimeric derivative is not optimal.
-
Solution: When creating dimeric this compound derivatives, the length and flexibility of the linker are crucial. An optimal linker will position the two this compound units to simultaneously interact with two G-tetrads or other binding sites on the G-quadruplex, a mode of binding not possible with duplex DNA. Experiment with different linker lengths and compositions.
-
Quantitative Data Summary
| Compound | G-Quadruplex Target | Binding Affinity (Kd) | Technique | Reference |
| This compound (DMZ) | Various G-quadruplexes | ~1 nM | ITC, MS, NMR, UV | [1],[3] |
| This compound (DMZ) | AT-rich duplex DNA | ~1 µM | [3] | |
| Berberine-adenine conjugates | 22AG (human telomeric) | log Kb ~5-6 (1:1), ~10-11 (2:1) | Fluorimetric titration | [8] |
Experimental Protocols
Fluorescence Titration Protocol to Determine Binding Affinity
-
Preparation of Solutions:
-
Prepare a stock solution of this compound or its derivative in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide in nuclease-free water.
-
Prepare the experimental buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
-
G-Quadruplex Annealing:
-
Dilute the oligonucleotide stock solution in the experimental buffer to the desired concentration.
-
Heat the solution to 95°C for 10 minutes.
-
Slowly cool the solution to room temperature over several hours to allow for proper folding.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer.
-
Place a known concentration of this compound in a quartz cuvette.
-
Record the initial fluorescence intensity.
-
Add small aliquots of the folded G-quadruplex DNA solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity.
-
Continue the titration until the fluorescence signal is saturated.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the G-quadruplex DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Circular Dichroism (CD) Spectroscopy Protocol to Confirm G-Quadruplex Formation
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (typically 5-10 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the G-quadruplex as described above.
-
-
CD Measurement:
-
Turn on the CD spectrometer and allow the lamp to warm up.
-
Set the measurement parameters (e.g., wavelength range: 220-320 nm; scanning speed: 100 nm/min; bandwidth: 1 nm).
-
Record a baseline spectrum using a cuvette filled with the experimental buffer.
-
Replace the buffer with the G-quadruplex solution and record the CD spectrum.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Analyze the resulting spectrum for the characteristic signatures of G-quadruplex topologies:
-
Visualizations
Caption: Experimental workflow for assessing the binding specificity of this compound derivatives.
Caption: Logical workflow for the rational design of this compound derivatives with enhanced G-quadruplex specificity.
References
- 1. This compound Binds Tightly to Parallel and Mixed Parallel/Antiparallel G-Quadruplex Motifs with Varied Thermodynamic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of berberine derivates to G-quadruplex: insight from a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 4. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Berenil's (Diminazene Aceturate) Effects on Mitochondrial Function in Experimental Settings
Welcome to the technical support center for researchers investigating the effects of Berenil (diminazene aceturate) on mitochondrial function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. Our goal is to help you design robust experiments, interpret your data accurately, and explore strategies to mitigate the off-target mitochondrial effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of this compound on mitochondrial function?
A1: this compound, an antitrypanosomal drug, can exert several off-target effects on mitochondria. The primary consequences observed in experimental models include:
-
Increased Oxidative Stress: this compound can lead to an overproduction of reactive oxygen species (ROS), particularly mitochondrial superoxide (B77818). This results in oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.
-
Reduced Mitochondrial Membrane Potential (ΔΨm): this compound has been shown to decrease the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial health.
-
Inhibition of Mitochondrial Respiration: this compound can interfere with the mitochondrial respiratory chain, potentially inhibiting the activity of complexes I and III. This impairment disrupts the electron transport chain and reduces ATP production.
Q2: Why is it important to mitigate this compound's mitochondrial effects in my experiments?
A2: Mitigating the off-target mitochondrial effects of this compound is crucial for several reasons:
-
Cell Viability and Health: this compound-induced mitochondrial dysfunction can lead to decreased cell viability and apoptosis, which may interfere with the primary outcomes of your experiment.
-
Translational Relevance: Understanding and controlling for off-target effects is critical when considering the broader physiological implications of your findings.
Q3: What are the general strategies to counteract this compound-induced mitochondrial dysfunction?
A3: The primary strategies to mitigate this compound's effects on mitochondria revolve around combating oxidative stress and supporting mitochondrial function. These include:
-
Antioxidant Supplementation: Using antioxidants to scavenge ROS and reduce oxidative damage.
-
Activation of Endogenous Antioxidant Responses: Stimulating the cell's own defense mechanisms, such as the Nrf2 signaling pathway.
-
Supporting Mitochondrial Bioenergetics: Providing substrates and cofactors that support the function of the electron transport chain.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound and assessing its mitochondrial effects.
| Problem | Possible Cause | Suggested Solution |
| High levels of mitochondrial ROS (e.g., measured by MitoSOX Red) after this compound treatment, leading to widespread cell death. | This compound is inducing excessive oxidative stress. | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Resveratrol. Refer to the "Experimental Protocols" section for recommended concentrations. |
| Significant decrease in mitochondrial membrane potential (ΔΨm) observed, even at low this compound concentrations. | This compound is disrupting the inner mitochondrial membrane integrity. | Consider co-treatment with Coenzyme Q10 (CoQ10) to support the electron transport chain. Ensure your ΔΨm measurements are not being affected by autofluorescence from this compound. |
| Inconsistent results in mitochondrial respiration assays (e.g., Seahorse XF Analyzer) following this compound exposure. | This compound may be directly inhibiting respiratory chain complexes. The timing of this compound treatment and the assay may not be optimal. | Perform a dose-response and time-course experiment to determine the optimal conditions. Consider measuring the activity of individual respiratory chain complexes. |
| Difficulty in distinguishing between this compound's primary effects and its off-target mitochondrial effects. | The experimental design may not adequately control for mitochondrial dysfunction. | Include control groups treated with a known mitochondrial toxin with a similar mechanism of action. Also, use mitigation strategies (e.g., antioxidants) to see if they rescue the observed phenotype. |
Data Summary Tables
The following tables summarize quantitative data on the efficacy of various compounds in mitigating mitochondrial dysfunction, which can be adapted for experiments with this compound.
Table 1: Antioxidant Concentrations for Mitigating Drug-Induced Mitochondrial Damage
| Antioxidant | Cell Type | Effective Concentration Range | Observed Protective Effect |
| N-acetylcysteine (NAC) | Murine Oligodendrocytes | 500 µM | Improved mitochondrial GSH levels and function.[1] |
| Resveratrol | Human Granulosa Cells | 3 µM | Increased ATP production and mitochondrial biogenesis.[2] |
| Coenzyme Q10 (Ubiquinol) | Human Endothelial Cells | 300 mg/day (in vivo) | Improved mitochondrial function and endothelial function.[3] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe for the specific detection of superoxide in the mitochondria of live cells.[4][5][6][7][8]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Adherent or suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO.[5] Store aliquots at -20°C, protected from light.
-
Prepare a 500 nM working solution: Dilute the 5 mM stock solution in HBSS with Ca²⁺ and Mg²⁺.[4][8] The optimal concentration may vary depending on the cell type and should be determined empirically (typically between 100 nM and 1 µM).[8]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and positive control (e.g., Antimycin A).
-
Include a co-treatment group with this compound and the mitigating agent (e.g., NAC, Resveratrol).
-
-
Staining:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[5]
-
-
Wash: Wash the cells gently three times with warm HBSS.[8]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~510/580 nm).[5]
-
Flow Cytometry: Resuspend the cells in HBSS and analyze using a flow cytometer with a red laser.
-
Protocol 2: Activating the Nrf2-Keap1 Pathway to Counteract Oxidative Stress
This protocol provides a general workflow for using an Nrf2 activator to mitigate this compound-induced oxidative stress.
Materials:
-
Cell line of interest
-
This compound
-
Nrf2 activator (e.g., Sulforaphane, Bardoxolone methyl)
-
Reagents for Western blotting (antibodies against Nrf2, HO-1, NQO1)
-
Reagents for qRT-PCR (primers for Nrf2 target genes)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat a subset of cells with the Nrf2 activator for a duration determined by pilot experiments (typically 1-6 hours).
-
Treat the cells with this compound in the presence or absence of the Nrf2 activator for the desired time.
-
-
Assessment of Nrf2 Activation:
-
Western Blot: Lyse the cells and perform Western blotting to assess the nuclear translocation of Nrf2 and the expression of its downstream target proteins like HO-1 and NQO1.
-
qRT-PCR: Isolate RNA and perform qRT-PCR to measure the mRNA levels of Nrf2 target genes.
-
-
Evaluation of Mitochondrial Function:
-
Assess mitochondrial ROS production, membrane potential, and respiration in the different treatment groups as described in other protocols.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Dysfunction and Mitigation
The following diagram illustrates the proposed mechanism of this compound-induced mitochondrial dysfunction and the points of intervention for mitigating strategies.
Caption: this compound's impact on mitochondria and mitigation pathways.
Experimental Workflow for Assessing Mitigation Strategies
This diagram outlines a typical experimental workflow for evaluating the effectiveness of a mitigating agent against this compound-induced mitochondrial toxicity.
Caption: Workflow for testing mitigation of this compound's effects.
Keap1-Nrf2 Antioxidant Response Pathway
This diagram illustrates the Keap1-Nrf2 signaling pathway, a key mechanism for cellular defense against oxidative stress.
Caption: Keap1-Nrf2 pathway for antioxidant defense.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Resveratrol depolarizes the membrane potential in human granulosa cells and promotes mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of mitochondrial dysfunction by coenzyme Q10 supplement improves endothelial function in patients with ischaemic left ventricular systolic dysfunction: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Berenil-DNA Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for studying Berenil-DNA binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results suggest a different binding mode for this compound than the expected minor groove binding. What could be the cause?
A1: this compound is primarily known as a minor groove binder in AT-rich regions of DNA.[1][2] However, under certain conditions, it can exhibit mixed binding behaviors, including intercalation.[1][3] Factors that can influence the binding mode include:
-
High this compound Concentration: Higher concentrations of this compound may promote non-classical binding modes, including intercalation.[3]
-
DNA Sequence and Structure: While this compound prefers AT-rich sequences, the specific sequence and local DNA conformation can influence its binding.[4][5] It can also bind to DNA and RNA triple helices.[6]
-
Ionic Strength: The electrostatic component of this compound-DNA interaction is significant.[5] Variations in ionic strength can affect the binding affinity and potentially the binding mode.
Troubleshooting Steps:
-
Vary this compound Concentration: Perform titration experiments to determine if the binding mode is concentration-dependent.
-
Use Control DNA Sequences: Compare binding to different DNA sequences, including those with varying AT/GC content and known structures.
-
Optimize Ionic Strength: Systematically vary the salt concentration in your buffer to assess its impact on binding.
Q2: I am observing inconsistent binding affinity (Kb) values in my Isothermal Titration Calorimetry (ITC) experiments. What are the potential reasons?
A2: Inconsistent ITC results can arise from several factors related to sample preparation and experimental setup.
-
Buffer Mismatch: A mismatch in the buffer composition between the syringe (this compound) and the cell (DNA) can lead to large heats of dilution, obscuring the true binding isotherm.
-
Inaccurate Concentrations: Precise concentration determination of both this compound and DNA is critical for accurate Kb determination.
-
Sample Degassing: Failure to adequately degas solutions can introduce air bubbles, causing noise and artifacts in the ITC data.[3]
-
pH and Ionic Strength Fluctuations: this compound-DNA binding is sensitive to pH and ionic strength.[3][6] Inconsistent buffer preparation can lead to variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent ITC results.
Q3: How does temperature affect this compound-DNA binding?
A3: Temperature can influence both the DNA structure and the binding interaction itself. Increasing temperature generally enhances the flexibility of the DNA double helix.[7][8] The thermodynamic parameters of this compound-DNA binding, such as enthalpy (ΔH) and entropy (ΔS), are temperature-dependent. ITC experiments are typically conducted at a constant temperature, often 298 K (25°C), to obtain a clear thermodynamic profile of the interaction.[2][3]
Q4: What is the expected stoichiometry of this compound-DNA binding?
A4: The stoichiometry of this compound binding can vary. While some studies using NMR have reported a 1:1 stoichiometry with DNA dodecamers, other techniques like ITC have shown stoichiometries of approximately 1.5:1, suggesting more complex or heterogeneous binding modes where more than one this compound molecule can bind to a DNA dodecamer.[3] The apparent "site size" can also vary depending on the nucleic acid structure (duplex vs. triplex) and experimental conditions.[6]
Quantitative Data Summary
The following tables summarize key thermodynamic parameters for this compound binding to different DNA dodecamers as determined by Isothermal Titration Calorimetry (ITC) at 298 K.[9]
Table 1: Thermodynamic Parameters of this compound-DNA Dodecamer Interaction
| DNA Dodecamer | Binding Constant (Kb) (M-1) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropic Contribution (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| d(CGCGAATTCGCG)2 (A2T2) | 1.30 x 106 | 1.53 | 4.31 | 12.56 | -8.25 |
| d(CGCAAATTTGCG)2 (A3T3) | 1.01 x 106 | 1.45 | 4.96 | 13.11 | -8.15 |
Data sourced from ITC experiments conducted at 298 K.[9]
Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for this compound-DNA Binding
This protocol outlines the general steps for studying the thermodynamics of this compound-DNA interaction using ITC.
Materials:
-
Isothermal Titration Calorimeter
-
This compound (diminazene aceturate)
-
Synthetic DNA oligonucleotides (e.g., d(CGCGAATTCGCG)2)
-
Buffer solution (e.g., 10 mM sodium cacodylate, 5 mM sodium chloride, 0.1 mM EDTA, pH 7.0)[3]
-
Degasser
Methodology:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound and DNA.
-
Determine the precise concentration of both solutions spectrophotometrically.
-
Prepare the final experimental solutions by diluting the stock solutions in the same batch of buffer to the desired concentrations (e.g., 0.6 mM DNA, 10.0 mM this compound).[3]
-
Prepare a sufficient volume of buffer for dialysis and for the final dilutions to ensure no buffer mismatch.
-
-
Sample Degassing:
-
Thoroughly degas the this compound and DNA solutions, as well as the buffer, under vacuum for a specified time (e.g., 8 minutes at 140 mbar) immediately before the experiment.[3]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 298 K).[3]
-
Load the DNA solution into the calorimeter cell.
-
Load the this compound solution into the titration syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 10 µL each) at regular intervals.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., Wiseman Isotherm) to determine the binding constant (Kb), stoichiometry (n), and enthalpy of binding (ΔH).[2][3]
-
Calculate the Gibbs free energy (ΔG) and the entropic contribution (TΔS) using the equation: ΔG = -RTln(Kb) = ΔH - TΔS.
-
Experimental Workflow for ITC:
Caption: General workflow for an Isothermal Titration Calorimetry experiment.
Protocol 2: DNase I Footprinting to Identify this compound Binding Sites
This protocol is used to determine the specific DNA sequences where this compound binds.
Materials:
-
Plasmid DNA or a specific DNA fragment of interest, 5'-end-labeled with 32P
-
This compound solutions at various concentrations
-
DNase I
-
DNase I reaction buffer
-
Stop solution (e.g., containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the same DNA fragment (Maxam-Gilbert or dideoxy sequencing)
Methodology:
-
DNA Labeling: Radiolabel the 5' end of the DNA fragment of interest using T4 polynucleotide kinase and [γ-32P]ATP.
-
Binding Reaction:
-
Incubate the end-labeled DNA with increasing concentrations of this compound in the appropriate binding buffer.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a carefully titrated amount of DNase I to each reaction mixture to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for a short, defined period.
-
-
Reaction Termination:
-
Stop the digestion by adding the stop solution. The EDTA will chelate the Mg2+ required for DNase I activity.
-
-
Gel Electrophoresis:
-
Denature the DNA fragments by heating in a formamide-containing loading buffer.
-
Separate the fragments by size on a high-resolution denaturing polyacrylamide gel.
-
Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The regions where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the no-drug control lane.
-
The precise binding site can be determined by aligning the footprint with the sequencing ladder.
-
Logical Relationship of Footprinting:
Caption: Logical diagram of DNase I footprinting.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. DNA multimode interaction with this compound and pentamidine; double helix stiffening, unbending and bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound with the tyrT DNA sequence studied by footprinting and molecular modelling. Implications for the design of sequence-specific DNA recognition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binding to higher ordered nucleic acid structures: complexation with a DNA and RNA triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature on the intrinsic flexibility of DNA and its interaction with architectural proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Berenil (Diminazene Aceturate) Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Berenil (Diminazene aceturate) in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound in experimental settings.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound solution upon preparation or dilution | - Exceeding solubility limits- "Solvent shock" when diluting a concentrated stock into an aqueous buffer- Low temperature of the solvent or buffer | - Verify Solubility: Ensure the final concentration does not exceed the known solubility of this compound in the chosen solvent (see Table 1).- Use Intermediate Dilution: When preparing working solutions from a concentrated DMSO stock, perform a serial dilution in the final buffer instead of a single large dilution.[1]- Warm Solutions: Gently warm the solvent and buffer to 37°C before dissolving and diluting the compound.[1]- Sonication: Use brief sonication in a water bath to aid dissolution.[1] |
| Inconsistent or unexpected experimental results | - Degradation of this compound- Improper dosing or administration- Animal-to-animal variability | - Freshly Prepare Solutions: this compound is unstable in acidic aqueous solutions.[2] Aqueous solutions should be prepared fresh and ideally not stored for more than one day.[3]- Verify Dosing Calculations: Double-check all calculations for dosage based on animal weight.- Consistent Administration: Ensure the administration route (e.g., intraperitoneal, intramuscular) is consistent across all animals and performed by a trained individual.- Monitor Animal Health: Observe animals for any signs of distress or toxicity that could impact results. |
| Adverse events or toxicity in animal models | - High dosage- Rapid intravenous administration- Animal-specific sensitivity | - Review Dosage: Consult literature for appropriate dosage ranges for the specific animal model and application (see Table 3). Toxicity, including neurological signs, is dose-dependent.[4]- Administration Route: Intramuscular or subcutaneous injections are generally better tolerated than intravenous administration.[4][5] If IV is necessary, administer slowly.- Observe for Clinical Signs: Monitor for signs of toxicity such as tremors, ataxia, vomiting, or diarrhea.[6] If observed, consider reducing the dose in subsequent experiments. |
| Lack of efficacy | - Insufficient dosage- Drug degradation- Parasite/disease model resistance | - Dose Escalation Study: If safe, consider a dose-escalation study to determine the effective dose for your model.- Check Solution Stability: As mentioned, prepare solutions fresh to avoid degradation, particularly in acidic buffers.[2]- Confirm Model Susceptibility: Review literature to ensure the specific strain of parasite or disease model is susceptible to this compound. Resistance has been reported in some regions for certain trypanosomes.[6] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound (Diminazene aceturate).[1] It is also soluble in ethanol (B145695) and dimethylformamide.[3] For aqueous solutions, sterile water or phosphate-buffered saline (PBS) can be used, but solubility is lower.[3][7]
2. What is the solubility of this compound in common solvents?
The solubility of this compound can vary. The following table summarizes solubility data from various sources.
Table 1: Solubility of Diminazene Aceturate in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~71.4 mg/mL (1 part in 14 parts water) | [8] |
| Water with ultrasonic | 50 mg/mL | [7] |
| DMSO | ~15-25 mg/mL | [3][7] |
| Ethanol | ~5 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| PBS (pH 7.2) | ~3 mg/mL |[3] |
3. How should I store this compound solutions?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions should not be stored for more than one day.[3] If you must store a solution, it is best to aliquot a high-concentration stock solution in DMSO and store it at -20°C or -80°C for up to one year.[9] Avoid repeated freeze-thaw cycles.[1]
4. What are the common administration routes and dosages for this compound in mice?
The administration route and dosage can vary depending on the experimental goal (e.g., anti-parasitic vs. anti-inflammatory).
Table 2: Common Administration Routes and Dosages of Diminazene Aceturate in Mice
| Administration Route | Dosage Range | Application | Reference |
|---|---|---|---|
| Intraperitoneal (i.p.) | 3.5 - 20 mg/kg | Anti-trypanosomal | [10] |
| Intraperitoneal (i.p.) | 14 mg/kg | Anti-inflammatory | [9][11] |
| Intramuscular (i.m.) | 3.5 - 20 mg/kg | Anti-trypanosomal | [10] |
| Subcutaneous (s.c.) | 3-5 mg/kg (general) | Anti-trypanosomal | [4] |
| Oral (p.o.) | 50 - 400 mg/kg | Anti-schistosomal |[12] |
5. What are the known side effects of this compound in animal models?
This compound can cause dose-dependent side effects, including neurotoxicity (tremors, ataxia), hepatotoxicity, and kidney damage.[4][6] Acute side effects can include vomiting, diarrhea, and hypotension.[6] It is crucial to carefully select the dose and monitor the animals for any adverse reactions.
Experimental Protocols
Protocol 1: Preparation of this compound (Diminazene Aceturate) for Intraperitoneal Injection in Mice
This protocol describes the preparation of a this compound solution for intraperitoneal administration in mice at a dose of 14 mg/kg.
Materials:
-
Diminazene aceturate powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound:
-
For a 25g mouse, the required dose is: 14 mg/kg * 0.025 kg = 0.35 mg.
-
Assuming an injection volume of 100 µL (0.1 mL), the required concentration is 0.35 mg / 0.1 mL = 3.5 mg/mL.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in PBS: Add the calculated volume of sterile PBS to the tube.
-
Vortex: Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Administer: Administer the solution intraperitoneally to the mice immediately after preparation.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation issues.
Diagram 2: Simplified Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits pro-inflammatory cytokine production.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of this compound (diminazene aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]
- 5. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 6. Diminazene - Wikipedia [en.wikipedia.org]
- 7. lifetechindia.com [lifetechindia.com]
- 8. fao.org [fao.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The efficacy of this compound (diminazene aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Berenil's Effect on Gene Expression Analysis
Welcome to the technical support center for researchers utilizing Berenil (diminazene aceturate) in their experimental designs. This resource provides essential guidance on how to account for the known effects of this compound on gene expression to ensure accurate and reliable data analysis. This compound is a compound known to bind to the minor groove of DNA, particularly in AT-rich regions, and also exhibits an affinity for RNA.[1] Furthermore, it has significant immunomodulatory properties that can confound the interpretation of gene expression data. This guide will provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound can affect my gene expression data?
A1: this compound can impact your gene expression data in two main ways:
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Direct Interaction with Nucleic Acids: As a DNA minor groove binder with a preference for AT-rich regions, this compound can interfere with DNA replication and transcription.[2] It also has an affinity for RNA, which could potentially affect RNA stability and the efficiency of reverse transcription during library preparation.[1]
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Off-Target Biological Effects: this compound has well-documented immunomodulatory effects. It can significantly reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[3][4] This is achieved by downregulating the phosphorylation of key signaling molecules like MAPKs (ERK, p38, and JNK), STAT proteins (STAT1 and STAT3), and the NF-κB p65 subunit.[3] this compound is also known to be an activator of angiotensin-converting enzyme 2 (ACE2).[5] These off-target effects can lead to widespread changes in gene expression that are independent of the primary experimental condition you are studying.
Q2: I am using this compound as a treatment for a parasitic infection in my animal model and want to study the host's response to the infection. How can I differentiate the effects of the drug from the effects of the infection?
A2: This is a critical experimental design consideration. To distinguish between the effects of this compound and the infection, you must include the proper control groups. A comprehensive experimental design would include:
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Uninfected, Untreated Control: Establishes the baseline gene expression profile.
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Infected, Untreated Control: Shows the gene expression changes caused solely by the infection.
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Uninfected, this compound-Treated Control: Reveals the gene expression changes caused solely by the drug.
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Infected, this compound-Treated Group: The experimental group where you can assess the combined effect of the infection and the drug.
By comparing these groups, you can computationally subtract the drug-specific effects to better understand the true host response to the infection in the presence of the treatment.
Q3: Can this compound affect the stability of my reference genes for qPCR validation?
A3: Yes, it is possible. Given that this compound can bind to both DNA and RNA, it could potentially alter the transcription or stability of commonly used housekeeping genes. It is crucial to validate your chosen reference genes under your specific experimental conditions. Do not assume that standard housekeeping genes will be stable. An experimental validation of potential reference genes is highly recommended.
Troubleshooting Guides
Issue 1: Unexpected Widespread Changes in Gene Expression in this compound-Treated Groups
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Possible Cause: The observed changes may be due to the off-target immunomodulatory effects of this compound rather than your experimental variable. This compound is known to suppress inflammatory responses.[3][4]
-
Troubleshooting Steps:
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Review Control Data: Carefully analyze the gene expression profile of your "Uninfected, this compound-Treated" control group. Compare the differentially expressed genes in this group to your "Infected, this compound-Treated" group.
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Pathway Analysis: Perform pathway analysis on the genes affected by this compound alone. Look for enrichment of pathways related to immune signaling (e.g., MAPK signaling, NF-κB signaling, cytokine-cytokine receptor interaction).
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Literature Comparison: Compare your findings with published data on the immunomodulatory effects of diminazene (B1218545) aceturate.[3][4][6][7]
-
Issue 2: Discrepancies Between RNA-Seq and qPCR Validation Data
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Possible Cause 1: Unstable Reference Genes. The reference genes you are using for qPCR normalization may be affected by this compound treatment.
-
Troubleshooting Steps:
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Reference Gene Validation: Test a panel of at least 5-10 candidate reference genes. Include genes from different functional classes.
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Use Stability Analysis Software: Employ algorithms like geNorm, NormFinder, or BestKeeper to identify the most stable reference genes in your complete sample set (including all control and treatment groups).[1][8]
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Normalize to Multiple Genes: Once validated, use the geometric mean of the two or three most stable reference genes for normalization to increase the reliability of your results.
-
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Possible Cause 2: Interference with qPCR Assay. this compound's interaction with DNA could potentially inhibit the polymerase activity in your qPCR reaction, although this is less likely at the concentrations carried over from cDNA.
-
Troubleshooting Steps:
-
Standard Curve Analysis: Ensure that the amplification efficiency of your target and reference genes is within the acceptable range (typically 90-110%) for all sample groups. Significant differences in efficiency between treated and untreated samples could indicate an issue.
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Melt Curve Analysis: Check for a single, sharp peak in your melt curve analysis to ensure the specificity of the amplification.
-
Experimental Protocols
Protocol 1: Deconvoluting Drug vs. Disease Effects in an RNA-Seq Experiment
This protocol outlines the experimental workflow and data analysis strategy to differentiate the gene expression changes induced by this compound from those caused by a disease state (e.g., an infection).
1. Experimental Design:
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Group 1: Naive: Uninfected and untreated animals/cells.
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Group 2: Disease-Only: Infected/diseased animals/cells, untreated.
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Group 3: Drug-Only: Uninfected animals/cells treated with this compound at the same concentration and duration as the experimental group.
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Group 4: Disease + Drug: Infected/diseased animals/cells treated with this compound.
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Replicates: Use a minimum of 3-5 biological replicates per group.
2. Sample Collection and RNA Extraction:
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Collect tissues or cells at the desired time points.
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Immediately stabilize RNA using an appropriate reagent (e.g., TRIzol, RNAlater).
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Extract total RNA using a high-quality kit and perform DNase treatment.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit), and assess integrity with a bioanalyzer.
3. RNA-Seq Library Preparation and Sequencing:
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Use a standard, reputable kit for library preparation. Given this compound is a minor groove binder, enzymatic fragmentation methods should be validated to ensure no sequence bias is introduced. If concerned, consider mechanical shearing methods.
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Perform sequencing to a sufficient depth to detect differentially expressed genes.
4. Bioinformatic Analysis:
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Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
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Alignment: Align reads to the appropriate reference genome.
-
Differential Expression Analysis:
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Comparison 1 (Disease Effect): Group 2 (Disease-Only) vs. Group 1 (Naive). This identifies genes regulated by the disease.
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Comparison 2 (Drug Effect): Group 3 (Drug-Only) vs. Group 1 (Naive). This identifies genes regulated by this compound.
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Comparison 3 (Combined Effect): Group 4 (Disease + Drug) vs. Group 1 (Naive). This identifies all genes regulated in the experimental condition.
-
-
Deconvolution of Effects:
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Identify genes that are uniquely differentially expressed in each comparison.
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To find genes specifically related to the therapeutic effect of this compound on the disease, look for genes that are differentially expressed in "Comparison 1" and whose expression is rescued or further altered in "Comparison 3" but are not significantly changed in "Comparison 2".
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Venn diagrams and heatmaps are useful for visualizing the overlap and differences in gene expression between the different comparisons.
-
Protocol 2: Validation of Reference Genes for qPCR in this compound-Treated Samples
1. Candidate Gene Selection:
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Select 8-10 candidate reference genes from the literature. Include commonly used genes (e.g., GAPDH, ACTB) and genes from different functional classes that are less likely to be co-regulated.
2. Experimental Setup:
-
Use cDNA from all four experimental groups described in Protocol 1.
3. qPCR Assay:
-
Perform qPCR for all candidate reference genes on all samples.
4. Data Analysis:
-
Use geNorm, NormFinder, and BestKeeper to analyze the expression stability of the candidate genes across all samples.
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Rank the genes based on their stability scores.
-
Select the top 2-3 most stable genes for normalization of your target genes.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on the expression of pro-inflammatory cytokines. This data is compiled from in vitro studies on macrophages and can be used as a reference for expected changes.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages
| Cytokine | Stimulant | This compound Concentration | Fold Change in Expression (Compared to Stimulated-Only) | Cell Type | Reference |
| IL-6 | LPS | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [3][6] |
| IL-12 | LPS | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [3][6] |
| TNF-α | LPS | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [3][6] |
| IL-6 | T. congolense | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [7] |
| IL-12 | T. congolense | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [7] |
| TNF-α | T. congolense | Varies by study | ↓ (Significant Reduction) | Murine Macrophages | [7] |
Note: The exact fold change can vary depending on the specific experimental conditions (e.g., cell type, drug concentration, stimulation time). Researchers should perform their own dose-response experiments to determine the precise effects in their system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of four reference genes for quantitative mRNA expression studies in a rat model of inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
stability of diminazene aceturate in different experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of diminazene (B1218545) aceturate in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of diminazene aceturate?
Diminazene aceturate is susceptible to degradation under several conditions. The primary factors that influence its stability are:
-
pH: It is particularly unstable in acidic environments, with rapid degradation occurring at low pH.[1][2][3] It is more stable in neutral to slightly alkaline conditions, though significant degradation is also observed at very high pH (pH 11-14).[1]
-
Temperature: The degradation of diminazene aceturate is temperature-dependent.[2][4][5][6] Increased temperatures accelerate the degradation process.
-
Light: Exposure to UV and even indoor room light can cause slight degradation of diminazene aceturate.[1][2]
-
Aqueous Solutions: Diminazene aceturate has limited stability in aqueous solutions, typically degrading within 2-3 days.[1] For experimental use, it is recommended not to store aqueous solutions for more than one day.[7]
Q2: What is the expected shelf-life of diminazene aceturate in an aqueous solution?
In aqueous solutions, diminazene aceturate is known to have limited stability, generally degrading within a few days.[1] For laboratory purposes, it is advisable to prepare fresh solutions and avoid storing them for more than 24 hours to ensure the integrity of the compound.[7]
Q3: What are the known degradation products of diminazene aceturate?
The triazene (B1217601) bridge in the structure of diminazene aceturate is susceptible to hydrolysis.[2] The primary degradation products identified are 4-aminobenzamidine (B1203292) and a 4-amidinophenyldiazonium salt.[2] Under certain conditions, 4-hydroxybenzamidine has also been reported as a degradation product.[2][8]
Q4: How does pH impact the stability of diminazene aceturate?
Diminazene aceturate is highly unstable under acidic conditions.[2][3] Studies have shown that its degradation follows first-order kinetics in acidic pH.[1][2][4] For instance, at 37°C, the half-life is approximately 35 minutes at pH 3 and decreases to 1.5 minutes at pH 1.75.[3] Significant degradation (over 95%) has been observed in the pH range of 1.0-3.0.[1] While more stable in the neutral range, degradation also increases in strongly alkaline conditions (pH > 11).[1]
Troubleshooting Guides
Problem: I am observing a rapid loss of my diminazene aceturate signal during my experiment.
Possible Causes and Solutions:
-
Acidic Conditions: Your experimental medium might be acidic. Diminazene aceturate degrades rapidly in acidic environments.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range if your experimental protocol allows.
-
-
Elevated Temperature: High temperatures can accelerate the degradation of the compound.
-
Troubleshooting Step: If possible, conduct your experiment at a lower temperature or on ice. Avoid prolonged exposure to heat.
-
-
Improper Solution Storage: Aqueous solutions of diminazene aceturate are not stable for long periods.
-
Troubleshooting Step: Always prepare fresh aqueous solutions of diminazene aceturate immediately before use. Avoid using solutions that have been stored for more than a day.[7]
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing diminazene aceturate.
Possible Cause and Solution:
-
Degradation Products: The additional peaks are likely degradation products of diminazene aceturate, such as 4-aminobenzamidine.
-
Troubleshooting Step: Review the stability data for diminazene aceturate under your experimental conditions (pH, temperature, light exposure). To confirm the identity of the degradation products, you may need to use a mass spectrometry (MS) detector coupled with your HPLC system.
-
Data Presentation
Table 1: Summary of Diminazene Aceturate Stability under Different Stress Conditions
| Stress Condition | Observation | Extent of Degradation | Reference |
| Acidic (pH 1-4) | Significant degradation, follows first-order kinetics. | >95% at pH 1.0-3.0 | [1][2][3] |
| Alkaline (pH 11-14) | Increased degradation with increasing pH. | >60% at pH 13.0-14.0 | [1] |
| Neutral (pH 5-7) | Transitional region of stability. | Less degradation compared to acidic and strongly alkaline conditions. | [3] |
| Heat | Degradation is temperature-dependent. | Activation energy of 7.48 kcal/mole reported. | [2][4][5][6] |
| UV/Indoor Light | Slight degradation observed. | 2.4-3.1% | [1][2] |
Table 2: Half-life of Diminazene Aceturate at Different pH values (at 37°C)
| pH | Half-life | Reference |
| 1.75 | 1.5 minutes | [3] |
| 3.0 | 35 minutes | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Diminazene Aceturate
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of diminazene aceturate under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve diminazene aceturate in a suitable solvent (e.g., distilled water, methanol) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 6, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, but use 0.1 M NaOH instead of HCl and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, taking aliquots at different time intervals for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
Withdraw samples at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a UV light source (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at different time intervals.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method. The mobile phase and column conditions should be optimized to separate diminazene aceturate from its degradation products. A common method involves a C18 column with a mobile phase of phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[1][9][10]
-
Visualizations
Caption: Workflow for a forced degradation study of diminazene aceturate.
Caption: Primary degradation pathway of diminazene aceturate via hydrolysis.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of berenil (diminazene aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Simultaneous Determination and Stability Studies on Diminazene Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. A validated and stability indicating HPLC method for analysis of diminazene aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for the Minor Groove: Berenil vs. Pentamidine in DNA Binding
For researchers in drug discovery and molecular biology, the choice of DNA-binding agents is critical for elucidating fundamental biological processes and for the development of new therapeutics. Berenil (diminazene aceturate) and pentamidine (B1679287), both aromatic diamidines, are well-established minor groove binders with a preference for AT-rich sequences. However, subtle differences in their binding modes, affinity, and specificity can have significant implications for experimental outcomes. This guide provides an objective comparison of their DNA binding properties, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences in DNA Interaction
This compound and pentamidine share a primary mechanism of binding to the minor groove of B-DNA, a process driven by electrostatic interactions, van der Waals forces, and hydrogen bonding. Their curved molecular shapes allow for a snug fit within the narrow groove of AT-rich regions. Despite this similarity, emerging evidence suggests a more complex binding profile for this compound, which has been shown to also interact with DNA through intercalation, particularly in GC-rich regions, and to bind to non-canonical structures like G-quadruplexes.[1] Pentamidine, in contrast, is more consistently reported as a specific minor groove binder, making it a more suitable tool for studies focused exclusively on this type of interaction.
Quantitative Comparison of Binding Affinity and Thermodynamics
The interaction of small molecules with DNA can be characterized by various thermodynamic and binding parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
This compound: A Detailed Thermodynamic Profile
Recent studies using ITC have provided detailed thermodynamic parameters for the binding of this compound to different DNA dodecamers. The data reveals that the binding is primarily an endothermic process, driven by a large favorable entropy change. This is likely due to the release of water molecules and counter-ions from the DNA surface upon drug binding.
| DNA Sequence | Stoichiometry (n) | Dissociation Constant (Kd) (µM) | Binding Constant (Ka) (M-1) | Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| d(CGCGAATTCGCG)₂ | 1.53 | 2.1 | 4.78 x 10⁵ | 1.5 | -7.7 | 9.2 |
| d(CGCAAATTTGCG)₂ | 1.45 | 2.6 | 3.85 x 10⁵ | 2.4 | -7.4 | 10.7 |
Table 1: Thermodynamic parameters for the binding of this compound to two different DNA dodecamers at 298 K, as determined by Isothermal Titration Calorimetry. Data extracted from a 2024 study on this compound-DNA interactions.[2][3][4]
The stoichiometry of approximately 1.5 suggests a more complex binding model than a simple 1:1 interaction, potentially involving multiple binding sites or modes.[2]
Pentamidine: Characterization of a Specific Minor Groove Binder
While a similarly detailed public thermodynamic dataset for pentamidine is not as readily available, studies have consistently shown its high affinity for AT-rich sequences, with dissociation constants (Kd) reported to be in the micromolar to nanomolar range.[1] The binding of pentamidine to the minor groove is understood to be a highly specific interaction.
Visualizing the Interactions
To better understand the binding mechanisms and experimental workflows, the following diagrams are provided.
References
Berenil's Anti-Inflammatory Efficacy In Vivo: A Comparative Guide
An objective comparison of Berenil's anti-inflammatory properties against the well-established corticosteroid, dexamethasone, supported by experimental data from in vivo studies.
Diminazene (B1218545) aceturate, commonly known as this compound, is a pharmaceutical agent historically used for the treatment of trypanosomiasis in animals.[1] Recent scientific investigations have unveiled its potent anti-inflammatory and immunomodulatory capabilities, suggesting a potential for repurposing this drug for a broader range of inflammatory conditions.[2] This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound with dexamethasone, a widely used potent synthetic glucocorticoid.
Performance Comparison: this compound vs. Dexamethasone
In vivo studies have demonstrated this compound's ability to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[3][4][5] These effects have been observed in various animal models, most notably in lipopolysaccharide (LPS)-induced endotoxemia, a model that mimics systemic inflammation. While direct head-to-head comparisons in a standardized inflammation model are limited, a study in a model of Trypanosoma brucei brucei infection in rats provides some comparative insights.
| Treatment Group | Key Findings | Model System | Reference |
| This compound (Diminazene aceturate) | Significantly reduced serum levels of TNF-α and IL-6 in LPS-challenged mice. | LPS-induced endotoxemia in mice | [3] |
| Dexamethasone | Completely blocked TNF-α production but did not affect IL-6 production in endotoxin-treated mice. | Endotoxin-induced inflammation in mice | [6] |
| This compound + LiCl | Delayed relapse parasitemia compared to the Dexamethasone treated group. | Trypanosoma brucei brucei infection in rats | [7] |
| Dexamethasone + this compound + LiCl | Showed no signs of inflammatory reaction in the brain histopathology. | Trypanosoma brucei brucei infection in rats | [7] |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions, except where noted. The efficacy of both drugs can vary depending on the animal model, dosage, and timing of administration.
Unraveling the Mechanism: How this compound Curbs Inflammation
This compound exerts its anti-inflammatory effects through a multi-pronged approach targeting key signaling pathways involved in the inflammatory cascade. Unlike dexamethasone, which primarily acts through the glucocorticoid receptor, this compound's mechanisms include:
-
Downregulation of Pro-inflammatory Signaling Pathways: this compound has been shown to inhibit the phosphorylation of key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[2][8][9] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines.
-
Activation of the ACE2/Ang-(1-7)/Mas Receptor Axis: this compound is an activator of Angiotensin-Converting Enzyme 2 (ACE2). This enzyme converts angiotensin II (a pro-inflammatory peptide) into angiotensin-(1-7), which has anti-inflammatory properties.
Caption: this compound's mechanism of anti-inflammatory action.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and further investigation of this compound's anti-inflammatory properties.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is widely used to study systemic inflammation.
Materials:
-
Male BALB/c mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Diminazene aceturate)
-
Dexamethasone
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Saline)
-
This compound Treatment (LPS + this compound)
-
Dexamethasone Treatment (LPS + Dexamethasone)
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) or Dexamethasone (e.g., 10 mg/kg, intraperitoneally) 1 hour before LPS challenge.
-
Administer the vehicle (saline) to the control groups.
-
-
LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, intraperitoneally).
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (piloerection, lethargy, huddling).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.
-
Separate serum and store at -80°C for cytokine analysis.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound
-
Dexamethasone
-
Pletysmometer or digital calipers
-
Sterile saline
Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimate rats and measure the initial volume of their right hind paw.
-
Grouping: Divide rats into control and treatment groups.
-
Drug Administration: Administer this compound, Dexamethasone, or saline intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted serum samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash and add a substrate solution (e.g., TMB).
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot for Signaling Pathway Analysis
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-NF-κB p65, NF-κB p65).
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Visualization
Caption: A general workflow for in vivo anti-inflammatory studies.
References
- 1. inotiv.com [inotiv.com]
- 2. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Diminazene aceturate (this compound) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemotherapeutic efficacy of diminazene aceturate and lithium chloride against relapse infection of Trypanosoma brucei brucei in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Berenil vs. The Field: A Comparative Analysis of G-Quadruplex Ligands for Researchers
For Immediate Publication
A deep dive into the binding affinities, mechanisms, and experimental evaluation of prominent G-quadruplex targeting compounds, providing a critical resource for researchers in oncology, virology, and neurodegenerative disease.
In the intricate landscape of nucleic acid structures, the G-quadruplex (G4) has emerged as a pivotal therapeutic target. These four-stranded secondary structures, prevalent in telomeres and oncogene promoter regions, are instrumental in cellular aging and disease progression. The quest for small molecules that can selectively bind and stabilize these structures is a burgeoning field in drug discovery. This guide provides a comprehensive comparative analysis of Berenil (also known as diminazene (B1218545) aceturate or DMZ), a compound traditionally known as a DNA minor groove binder, and other prominent G-quadruplex ligands. This objective comparison, supported by experimental data, is intended to arm researchers, scientists, and drug development professionals with the critical information needed to advance their work.
Performance Comparison: Binding Affinity and Selectivity
Recent studies have revealed that this compound, a classic antitrypanosomal drug, exhibits a surprisingly high affinity for G-quadruplex structures, with dissociation constants (Kd) in the low nanomolar range.[1][2] This binding affinity is remarkably 1000-fold tighter than its interaction with its conventional target, AT-rich duplex DNA.[1][2] This discovery has repositioned this compound as a potent G4 ligand, prompting a re-evaluation of its biological effects, which may be mediated through G-quadruplex stabilization.[1][2]
The efficacy of a G-quadruplex ligand is not solely defined by its binding affinity but also by its selectivity for G4 structures over the more abundant duplex DNA. High selectivity is crucial for minimizing off-target effects and potential toxicity. The following table summarizes the quantitative data for this compound and other well-characterized G-quadruplex ligands.
| Ligand | Target G-Quadruplex | Binding Affinity (Kd) | Technique | Selectivity over Duplex DNA | Reference |
| This compound (DMZ) | Various G-quadruplexes | ~1 nM | ITC, MS, NMR, UV | High (1000-fold) | [1][2] |
| Telomestatin | Human Telomeric | High | Not specified | High | |
| BRACO-19 | Telomeric | Not specified | Not specified | Low | [3] |
| TMPyP4 | Various G-quadruplexes | High | Not specified | Lower than Telomestatin | [2] |
| N-methyl mesoporphyrin IX (NMM) | Parallel G4 | ~100 nM | SPR, CD | High (10-100 fold over hybrid/antiparallel) | [4] |
Mechanism of Action: Stabilizing G4 Structures to Inhibit Cellular Processes
G-quadruplex ligands exert their biological effects primarily by binding to and stabilizing G4 structures. This stabilization can interfere with critical cellular processes, making these ligands promising candidates for anticancer and antiviral therapies.[5][6]
Stabilization of G-quadruplexes in the promoter regions of oncogenes, such as c-MYC, can suppress their transcription, leading to the downregulation of cancer-promoting proteins.[5] Furthermore, by stabilizing G4 structures at the ends of chromosomes (telomeres), these ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of most cancer cells.[5] This interference can trigger cellular senescence or apoptosis (programmed cell death).
Below is a diagram illustrating the general signaling pathway affected by the stabilization of G-quadruplexes.
References
- 1. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 5. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Berenil's Cytotoxic and Anti-Inflammatory Effects Across Diverse Cell Lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Diminazene (B1218545) aceturate, commercially known as Berenil, is a well-established anti-trypanosomal agent with a long history in veterinary medicine. Recent research has unveiled its broader biological activities, including potent anti-inflammatory and emerging anti-cancer properties. This guide provides a comprehensive comparison of this compound's effects on various cell lines, supported by experimental data, to assist researchers in evaluating its potential for therapeutic applications beyond its traditional use.
Data Presentation: Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound (Diminazene Aceturate) have been evaluated across a range of cell lines, including cancer cells, non-cancerous mammalian cells, and trypanosomes. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below to facilitate a direct comparison of its potency.
| Cell Line | Cell Type | Parameter | Concentration (µM) | Reference |
| HeLa | Human Cervical Cancer | IC50 | ~100 | [1] |
| HEK293 | Human Embryonic Kidney | CC50 | 38.5 | [1] |
| Trypanosoma congolense | Protozoan Parasite | IC50 | 0.109 | [2] |
Note: The IC50 for HeLa cells was inferred from dose-response data presented in the cited study.
Comparative Efficacy with Alternative Drugs
A crucial aspect of evaluating a compound's potential is its performance relative to existing treatments.
Anti-Trypanosomal Activity: this compound vs. Isometamidium (B1672257) Chloride
Anti-Cancer Activity: An Indirect Comparison with Doxorubicin (B1662922)
Doxorubicin is a standard chemotherapeutic agent used in the treatment of various cancers, including breast cancer. While no direct comparative studies between this compound and doxorubicin on the same cancer cell line were identified in the reviewed literature, the available data on their individual cytotoxicities against breast cancer cell lines like MCF-7 can provide an indirect point of reference. Doxorubicin typically exhibits IC50 values in the low micromolar to nanomolar range against sensitive breast cancer cell lines.[4][5][6] The inferred IC50 of this compound on HeLa cells (~100 µM) suggests it is less potent than doxorubicin as a cytotoxic agent against cancer cells.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of this compound or a comparator drug for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of MAPK and STAT Phosphorylation
Western blotting is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK and STAT3 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with antibodies against the total forms of p38 MAPK and STAT3, as well as a loading control like β-actin, to normalize the data.
Visualization of this compound's Mechanism of Action
Experimental Workflow for Assessing this compound's Effects
Caption: Experimental workflow for evaluating this compound's effects on cell lines.
This compound's Impact on Pro-Inflammatory Signaling Pathways in Macrophages
Caption: this compound inhibits key pro-inflammatory signaling pathways in macrophages.
Conclusion
The available evidence indicates that this compound (diminazene aceturate) possesses multifaceted biological activities. Its potent anti-trypanosomal effects are well-documented. Furthermore, it demonstrates significant anti-inflammatory properties by downregulating key signaling pathways such as MAPK, STAT, and NF-κB in immune cells.[7][8][9][10] The emerging data on its cytotoxicity against cancer cell lines, although indicating lower potency compared to established chemotherapeutics, suggests a potential for further investigation, possibly in combination therapies or for specific cancer types.[1] This guide provides a foundational comparison to aid researchers in designing future studies to fully elucidate the therapeutic potential of this long-standing veterinary drug in new clinical contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the therapeutic efficacy of diminazene aceturate and isometamidium chloride in local dogs experimentally infected with <i>Trypanosoma brucei</i> | Sahel Journal of Veterinary Sciences [ajol.info]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Diminazene aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Berenil and Isometamidium Efficacy in Trypanosomes
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against African Animal Trypanosomiasis (AAT), a significant constraint on livestock production in sub-Saharan Africa, chemotherapy remains a cornerstone of control strategies. Among the limited arsenal (B13267) of available trypanocidal drugs, Berenil (diminazene aceturate) and isometamidium (B1672257) chloride have been extensively used for decades. This guide provides an objective comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Isometamidium Chloride
| Feature | This compound (Diminazene Aceturate) | Isometamidium Chloride |
| Primary Use | Curative (Therapeutic) | Curative and Prophylactic |
| Mechanism of Action | Binds to the minor groove of DNA, particularly AT-rich regions, and is taken up by the P2/TbAT1 purine (B94841) transporter.[1] It also exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokine production.[2][3][4][5] | Inhibits kinetoplastic topoisomerase type II and binds to the kinetoplast DNA (kDNA) of the trypanosome.[6][7] |
| Efficacy Profile | Rapid parasite clearance but generally shorter protection period and higher relapse rates compared to isometamidium.[8][9][10][11] | Slower parasite clearance in some cases, but offers a longer period of protection and lower relapse rates.[8][9][10][11] |
| Resistance | Resistance is a significant and growing problem, often associated with mutations in the P2/TbAT1 transporter gene.[12][13][14][15][16] | Resistance is also prevalent and can be associated with cross-resistance to diminazene (B1218545).[14][17][18] |
Quantitative Efficacy Comparison
The following tables summarize key quantitative data from comparative experimental studies on the efficacy of this compound and isometamidium chloride in various animal models infected with Trypanosoma species.
Table 1: Comparative Efficacy in Trypanosoma brucei brucei Infected Mice[8]
| Treatment Group | Dose | Parasite Clearance Time (days post-treatment) | Relapse Time |
| Diminazene Aceturate (Brand 1) | 7.0 mg/kg | 2.4 | Shorter than Isometamidium groups |
| Diminazene Aceturate (Brand 2) | 7.0 mg/kg | 3.0 | Shorter than Isometamidium groups |
| Diminazene Aceturate (Brand 3) | 7.0 mg/kg | 3.0 | Shorter than Isometamidium groups |
| Isometamidium Chloride (Brand 1) | 0.5 mg/kg | 3.0 | Longer than Diminazene groups |
| Isometamidium Chloride (Brand 2) | 0.5 mg/kg | 3.0 | Longer than Diminazene groups |
Table 2: Comparative Efficacy in Trypanosoma brucei Infected Dogs[9][10][11]
| Treatment Group | Relapse Day Post-Treatment |
| Diminazene Aceturate (DA) | 28 |
| Isometamidium Chloride (IMC) | 49 |
Table 3: Prophylactic Efficacy in Cattle under Natural Tsetse Challenge[19]
| Treatment Group | Mean Time to Re-infection (Months) |
| Isometamidium Chloride (ISMM) | No significant difference from DIM |
| Diminazene Aceturate (DIM) | No significant difference from ISMM |
| Untreated Control | Significantly shorter than treated groups |
Note: While diminazene aceturate is primarily curative, this study assessed its protective efficacy in a field setting.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key comparative studies.
In Vivo Efficacy Testing in a Murine Model[8][20]
This protocol outlines a typical experimental workflow for comparing the efficacy of trypanocidal drugs in mice.
-
Animal Model: Adult male mice are commonly used.[8]
-
Parasite and Infection: Mice are infected intraperitoneally (i.p.) with a specific number of trypanosomes (e.g., 10⁶ Trypanosoma brucei brucei).[8]
-
Grouping: Animals are randomly assigned to several groups: uninfected control, infected untreated control, and infected groups treated with different brands or doses of diminazene aceturate and isometamidium chloride.[8]
-
Treatment: Drugs are administered at a specified dose (e.g., 7.0 mg/kg for diminazene aceturate, 0.5 mg/kg for isometamidium chloride) on a specific day post-infection.[8]
-
Monitoring and Data Collection:
-
Parasitemia: Blood is examined microscopically to determine the presence and level of parasites.[19]
-
Clinical Signs: Body weight, temperature, and overall health are monitored.[8]
-
Hematology: Packed cell volume (PCV), hemoglobin (Hb) concentration, and erythrocyte and leucocyte counts are measured to assess anemia and immune response.[8][9]
-
Survival: The survival rate in each group is recorded.[8]
-
-
Endpoints: Key efficacy indicators include the time to parasite clearance from the blood, the time to relapse (reappearance of parasites), and the overall survival time.[8][9]
In Vitro Drug Susceptibility Assays[21][22][23]
In vitro assays are essential for high-throughput screening of potential trypanocidal compounds and for determining the drug sensitivity of different trypanosome strains.
-
Cell Culture: Trypanosoma bloodstream forms are cultured in a suitable medium (e.g., HMI-9) under controlled conditions (37°C, 5% CO₂).[20]
-
Assay Setup:
-
A known density of trypanosomes is seeded into 96-well plates.
-
The test compounds (diminazene aceturate and isometamidium chloride) are added in a series of dilutions.
-
Control wells include untreated parasites and parasites treated with a known trypanocidal drug.[20]
-
-
Incubation: The plates are incubated for a set period (e.g., 72 hours).[21]
-
Viability Assessment: Parasite viability is determined using various methods, such as:
-
Resazurin-based assays (e.g., AlamarBlue): A colorimetric method where viable cells reduce a blue, non-fluorescent dye to a pink, fluorescent product.
-
Microscopic counting: Direct counting of motile parasites using a hemocytometer.
-
Isothermal microcalorimetry: Measures the heat produced by metabolic activity in real-time.[22]
-
-
Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits parasite growth by 50%.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: A typical workflow for in vivo comparison of trypanocidal drugs.
Caption: Simplified mechanisms of action for this compound and Isometamidium.
Conclusion
Both this compound and isometamidium chloride remain vital tools in the management of animal trypanosomiasis. Experimental evidence consistently indicates that while this compound offers rapid parasite clearance, isometamidium chloride generally provides a longer duration of protection and is associated with lower relapse rates, making it a superior choice for both therapeutic and prophylactic purposes in many scenarios.[8][9][10][11] However, the widespread and often indiscriminate use of both drugs has led to the emergence of drug-resistant trypanosome strains, a critical challenge for sustainable disease control.[13][14] Future research and drug development efforts must focus on novel compounds with different mechanisms of action and strategies to mitigate the development and spread of resistance.
References
- 1. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. Diminazene aceturate (this compound) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of trypanocide brands against experimental Trypanosoma brucei brucei infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Therapeutic Efficacy of Diminazene Aceturate and Isometamidium Chloride in Local Dogs Experimentally Infected with Trypanosoma brucei | Sahel Journal of Veterinary Sciences [saheljvs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the therapeutic efficacy of diminazene aceturate and isometamidium chloride in local dogs experimentally infected with <i>Trypanosoma brucei</i> | Sahel Journal of Veterinary Sciences [ajol.info]
- 12. Therapeutic effect of this compound and Samorin in mice infected with four trypanosome populations isolated from Zambian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 27 - Chemotherapy against African animal trypanosomiasis: Its strengths and limitations [fao.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Acquired resistance to this compound in a cloned isolate of Trypanosoma evansi is associated with upregulation of a novel gene, TeDR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trypanosoma congolense: manifestation of resistance to this compound and Samorin in cloned trypanosomes isolated from Zambian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-resistance associated with development resistance to isometamidium in a clone of Trypanosoma congolense [ilri.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
Validating Berenil-Induced kDNA Lesions: A Comparative Guide to Quantitative PCR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative PCR (qPCR) and alternative methods for the validation and quantification of kinetoplast DNA (kDNA) lesions induced by the trypanocidal agent Berenil (diminazene aceturate). This compound is known to bind to the minor groove of DNA, particularly AT-rich sequences found in kDNA, leading to significant damage and replication inhibition in trypanosomes.[1] Accurate quantification of these lesions is crucial for understanding the drug's mechanism of action and for the development of novel antitrypanosomal therapies.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of different methods for detecting and quantifying DNA lesions. Table 1 presents data on this compound-induced kDNA lesions specifically, while Table 2 provides a general comparison of the performance characteristics of qPCR, Pulsed-Field Gel Electrophoresis (PFGE), and Southern blotting for DNA analysis.
Table 1: Quantification of this compound-Induced kDNA Lesions in Trypanosoma cruzi
| Treatment Condition | Method | Organism | Key Finding | Reference |
| 50 µM this compound for 48 hours | Microscopy (DAPI staining) | Trypanosoma cruzi | 33% of parasites became dyskinetoplastic (partial or total kDNA loss). | [2] |
| 50 µM this compound for 72 hours | Long-Range qPCR | Trypanosoma cruzi | Approximately 1 lesion per 10 kb of kDNA was detected. No lesions were detected in nuclear DNA. | [1][3] |
Table 2: Performance Comparison of DNA Lesion Detection Methods
| Parameter | Quantitative PCR (qPCR) | Pulsed-Field Gel Electrophoresis (PFGE) | Southern Blotting |
| Primary Measurement | Amplification efficiency of a target DNA sequence. | Migration of large DNA fragments in an electric field. | Hybridization of a labeled probe to target DNA fragments. |
| Sensitivity | High; can detect low frequency lesions. | High; can detect DNA double-strand breaks from low doses of radiation (e.g., <5 Gy).[4] | Moderate to high, dependent on probe specific activity. |
| Quantitative Nature | Highly quantitative. | Semi-quantitative to quantitative. | Semi-quantitative. |
| Resolution | Dependent on amplicon size; can be tailored for specific regions. | High for large DNA fragments (10 kb to 10 Mb).[5] | Moderate; resolution of ~150 bp has been reported.[6] |
| Reproducibility | Good, though inter-assay variability can be higher than Southern blotting.[7] | Good. | High; often considered a "gold standard" for reproducibility.[7] |
| Throughput | High. | Low to moderate. | Low. |
| DNA Requirement | Low (nanogram range). | Moderate (microgram range). | High (microgram range). |
| Labor Intensity | Low to moderate. | High. | High. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below.
Method 1: Long-Range Quantitative PCR (qPCR) for kDNA Lesion Quantification
This protocol is adapted from methods used for quantifying mitochondrial DNA damage and is suitable for assessing kDNA lesions. The principle is that DNA lesions (such as strand breaks or adducts) will block the progression of the DNA polymerase, leading to a decrease in the amplification of a long DNA fragment relative to a shorter, undamaged fragment.
1. DNA Extraction:
-
Isolate total DNA from this compound-treated and control trypanosomes using a standard genomic DNA purification kit.
-
Ensure high-quality, intact DNA is obtained. Quantify the DNA concentration using a fluorometric method (e.g., PicoGreen) to specifically measure double-stranded DNA.
-
Adjust the DNA concentration of all samples to a standard, such as 10 ng/µL.
2. Primer Design:
-
Design two sets of primers targeting the maxicircle component of the kDNA.
-
Long Amplicon: A primer pair that amplifies a large fragment of kDNA, typically 8-12 kb.
-
Short Amplicon: A primer pair that amplifies a small fragment (100-250 bp) within the long amplicon region. This serves as a control for the initial amount of kDNA.
-
-
Additionally, design primer sets for a nuclear DNA gene (e.g., a single-copy housekeeping gene) as a control for non-specific drug effects.
3. qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing:
-
DNA polymerase suitable for long-range PCR (e.g., KAPA LongRange HotStart)
-
5X Reaction Buffer
-
dNTPs
-
Forward and reverse primers
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plates.
-
Add 15-30 ng of template DNA to each well.
-
Include no-template controls for each primer set.
4. Thermal Cycling Conditions (Example for a Long Amplicon):
-
Initial Denaturation: 94°C for 3 minutes.
-
25-30 cycles of:
-
Denaturation: 94°C for 15 seconds.
-
Annealing: 60-68°C for 30 seconds (optimize for specific primers).
-
Extension: 68°C for 10-12 minutes (adjust based on amplicon length).
-
-
Final Extension: 72°C for 10 minutes.
5. Data Analysis:
-
Quantify the amount of PCR product using a fluorescent dye (e.g., SYBR Green or PicoGreen).
-
Normalize the amplification of the long kDNA fragment to the amplification of the short kDNA fragment for each sample.
-
Calculate the relative amplification of the treated samples compared to the untreated control.
-
The lesion frequency can be calculated using the Poisson distribution, assuming that lesions are randomly distributed:
-
Lesions per 10 kb = -ln(Relative Amplification) x (10,000 / size of long amplicon in bp)
-
Method 2: Pulsed-Field Gel Electrophoresis (PFGE) for Detecting kDNA Double-Strand Breaks
PFGE is a powerful technique for separating large DNA molecules and can be used to visualize double-strand breaks in the kDNA network.
1. Sample Preparation (Agarose Plugs):
-
Harvest trypanosomes and wash them in a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in a cell suspension buffer.
-
Mix the cell suspension with an equal volume of molten low-melting-point agarose (B213101).
-
Dispense the mixture into plug molds and allow them to solidify at 4°C.
2. Cell Lysis:
-
Transfer the agarose plugs to a lysis buffer containing detergents (e.g., SDS or Sarcosyl) and a protease (e.g., Proteinase K).
-
Incubate at 50-56°C overnight to lyse the cells and digest proteins.
3. Washing:
-
Wash the plugs multiple times in a wash buffer (e.g., TE buffer) to remove detergents and digested cellular components.
4. Restriction Enzyme Digestion (Optional):
-
For specific analyses, the DNA within the plugs can be digested with restriction enzymes.
5. PFGE:
-
Load the agarose plugs into the wells of a 1% PFGE-grade agarose gel.
-
Seal the plugs in the wells with molten low-melting-point agarose.
-
Perform electrophoresis using a CHEF (Contour-Clamped Homogeneous Electric Field) system. The run parameters (voltage, switch times, and duration) should be optimized to resolve the desired size range of DNA fragments. For example, a 24-hour run at 6 V/cm with switch times ramped from 60 to 120 seconds can resolve large fragments.[5]
6. Visualization and Analysis:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative like SYBR Safe.
-
Visualize the DNA under UV light and capture an image.
-
Analyze the fragmentation pattern. An increase in the amount of DNA migrating out of the well and the appearance of a smear or smaller DNA bands in the treated lanes compared to the control indicates the presence of double-strand breaks.
Method 3: Southern Blotting for kDNA Integrity Analysis
Southern blotting can be used to detect changes in the structure and integrity of kDNA, such as fragmentation or loss of specific sequences.
1. DNA Digestion and Gel Electrophoresis:
-
Digest 5-10 µg of genomic DNA from treated and control cells with one or more restriction enzymes.
-
Separate the DNA fragments by size on a 0.7-1.0% agarose gel.
2. DNA Transfer (Blotting):
-
Denature the DNA in the gel using an alkaline solution.
-
Transfer the denatured DNA to a nylon or nitrocellulose membrane via capillary action.
-
Fix the DNA to the membrane by baking at 80°C or by UV cross-linking.
3. Probe Preparation and Hybridization:
-
Prepare a DNA probe specific for a kDNA sequence (e.g., a conserved region of a minicircle or a maxicircle gene).
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxin).
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the labeled probe to the membrane overnight in a hybridization solution.
4. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use an appropriate chemiluminescent or colorimetric detection system.
5. Analysis:
-
Compare the hybridization pattern between the treated and control samples. A smear or the appearance of smaller bands in the treated samples indicates kDNA fragmentation. A decrease in the signal intensity suggests a loss of kDNA.
Visualizations
Experimental Workflow: qPCR for kDNA Lesion Quantification
Caption: Workflow for quantifying this compound-induced kDNA lesions using long-range qPCR.
Signaling Pathway: this compound's Impact on kDNA and Cellular Response
Caption: this compound-induced kDNA damage and the subsequent cellular response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide and protein kinase-focused RNAi screens reveal conserved and novel damage response pathways in Trypanosoma brucei | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between pulsed-field and constant-field gel electrophoresis for measurement of DNA double-strand breaks in irradiated Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the effects of this compound, a DNA-binding drug, on Trypanosoma cruzi: implications for kDNA ultrastructure and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Berenil's Preference for G-Quadruplexes Over Duplex DNA: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding selectivity of small molecules for specific DNA structures is paramount. Berenil (also known as diminazene (B1218545) aceturate), a compound traditionally used as an antitrypanosomal agent, has garnered significant interest for its potent interaction with G-quadruplexes—secondary DNA structures implicated in cancer and other diseases. This guide provides a comprehensive assessment of this compound's selectivity for G-quadruplexes over canonical duplex DNA, comparing its performance with other notable G-quadruplex ligands and detailing the experimental methodologies used to evaluate these interactions.
High Selectivity of this compound for G-Quadruplex DNA
This compound demonstrates a remarkable preference for G-quadruplex structures over duplex DNA. Biophysical studies have revealed that this compound binds to various G-quadruplexes with high affinity, exhibiting dissociation constants (Kd) in the low nanomolar range.[1][2] This binding is approximately 1000-fold tighter than its affinity for AT-rich duplex DNA, for which the dissociation constant is in the micromolar range.[1][2][3] This significant selectivity positions this compound as a promising scaffold for the development of targeted G-quadruplex-directed therapeutics.
The primary driving forces behind this compound's interaction with G-quadruplexes are believed to be a combination of electrostatic interactions between the cationic this compound molecule and the anionic phosphate (B84403) backbone of the DNA, as well as shape-dependent recognition of the G-quadruplex structure.[4]
Comparative Analysis with Alternative G-Quadruplex Ligands
To contextualize this compound's performance, it is essential to compare it with other well-characterized G-quadruplex ligands. The following tables summarize the binding affinities and, where available, the selectivity ratios for this compound and several alternative compounds.
Table 1: Binding Affinity of G-Quadruplex Ligands
| Ligand | G-Quadruplex Target | Binding Affinity (Kd) | Experimental Method |
| This compound (DMZ) | Various G-quadruplexes | ~1 nM[1][2] | UV, NMR, MS, ITC |
| TMPyP4 | Human Telomeric (22AG) | ~200 nM | Various Spectroscopic Methods |
| Telomestatin | Human Telomeric | ~30 nM | Various Spectroscopic Methods |
| Pyridostatin (PDS) | AT11-L2 G4 | 14 nM | Fluorescence Titration |
Table 2: Selectivity of G-Quadruplex Ligands (G-Quadruplex vs. Duplex DNA)
| Ligand | Selectivity Ratio (G4/dsDNA) |
| This compound (DMZ) | ~1000-fold[1][2] |
| TMPyP4 | Moderate |
| BRACO-19 | High |
| PhenDC3 | High |
Experimental Protocols for Assessing Ligand-DNA Interactions
The determination of a ligand's binding affinity and selectivity for different DNA structures relies on a variety of biophysical techniques. Below are detailed methodologies for three key experiments commonly employed in this field.
Fluorescence Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method for determining the binding affinity of a compound to a DNA structure. It is based on the displacement of a fluorescent probe, such as thiazole (B1198619) orange (TO), from the DNA by a competing ligand. The decrease in fluorescence intensity correlates with the binding affinity of the test compound.[5][6][7]
Protocol:
-
Preparation of DNA Solutions: Prepare stock solutions of the G-quadruplex and duplex DNA in the desired buffer (e.g., Tris-HCl with KCl for G-quadruplex stabilization). Anneal the oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Preparation of Reagents: Prepare a stock solution of a fluorescent probe (e.g., thiazole orange) and the test ligand (this compound or other compounds) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the DNA solution, the fluorescent probe, and the buffer to a final volume. The concentration of the probe should be chosen to give a strong initial fluorescence signal when bound to the DNA.
-
Ligand Titration: Add increasing concentrations of the test ligand to the wells.
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the ligand concentration. The data can be fitted to a suitable binding model to determine the concentration of the ligand that displaces 50% of the probe (DC50), which is related to the binding affinity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that are sensitive to their topology (e.g., parallel, antiparallel, or hybrid). Ligand binding can induce changes in these spectra, providing information about the interaction.[8][9][10][11]
Protocol:
-
Sample Preparation: Prepare solutions of the G-quadruplex DNA in a suitable buffer (low in chloride ions to avoid interference). Anneal the DNA as described for the FID assay.
-
CD Spectrometer Setup: Set up the CD spectrometer to scan a wavelength range typically from 220 nm to 320 nm. Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
Baseline Correction: Record a baseline spectrum of the buffer alone and subtract it from the DNA spectra.
-
DNA Spectrum: Record the CD spectrum of the G-quadruplex DNA alone to confirm its folding and topology.
-
Ligand Titration: Add increasing concentrations of the ligand to the DNA solution and record the CD spectrum after each addition, allowing for incubation time for binding to reach equilibrium.
-
Data Analysis: Analyze the changes in the CD signal at specific wavelengths as a function of the ligand concentration. These changes can be used to determine the binding affinity and stoichiometry of the interaction. Melting experiments, where the CD signal is monitored as a function of temperature, can be performed to assess the stabilization of the G-quadruplex by the ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic and affinity data.[12][13][14][15][16]
Protocol:
-
Sensor Chip Preparation: Choose a suitable sensor chip (e.g., with a streptavidin-coated surface for biotinylated DNA).
-
DNA Immobilization: Immobilize the biotinylated G-quadruplex or duplex DNA onto the sensor chip surface.
-
System Priming: Prime the SPR system with a running buffer that is compatible with the DNA and the ligand.
-
Ligand Injection: Inject a series of concentrations of the ligand (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association of the ligand with the DNA. After the injection, flow the running buffer over the surface to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams (plots of SPR signal versus time) to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Experimental Workflow
To further clarify the process of assessing ligand-DNA interactions, the following diagrams illustrate a typical experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. Diminazene or this compound, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computed interactions of this compound with restricted foldamers of c-MYC DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Biosensor-Surface Plasmon Resonance: Label-Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. creativebiomart.net [creativebiomart.net]
Diminazene Aceturate as a Selective Inhibitor of SAT1: A Comparative Guide for Researchers
For researchers and drug development professionals exploring the therapeutic potential of targeting spermidine/spermine N1-acetyltransferase 1 (SAT1), diminazene (B1218545) aceturate (also known as Berenil) presents a compelling subject of investigation. This guide provides a comparative analysis of diminazene aceturate's performance against other methods of SAT1 modulation, supported by experimental data from various disease models.
Diminazene aceturate is a well-established veterinary trypanocidal agent that has been repurposed as a competitive inhibitor of SAT1, the rate-limiting enzyme in polyamine catabolism.[1][2] Its selectivity for SAT1 over other enzymes in the polyamine metabolic pathway makes it a valuable tool for studying the functional consequences of SAT1 inhibition.[1][2] This guide will delve into the validation of diminazene aceturate in new therapeutic models, including Parkinson's disease, glioblastoma, and rheumatoid arthritis, and compare its effects with those of the SAT1 activator N1, N11-diethylnorspermine (DENSPM) and siRNA-mediated gene silencing.
Comparative Efficacy of SAT1 Modulation
The modulation of SAT1 activity, either through inhibition or activation, has profound effects on cellular homeostasis and has been implicated in the pathogenesis of several diseases. The following tables summarize the comparative effects of diminazene aceturate, DENSPM, and SAT1 siRNA in different experimental models.
| Model System | Treatment | Concentration/Dose | Key Findings | Reference |
| Parkinson's Disease (α-synuclein transgenic mouse model) | Diminazene Aceturate (this compound) | Chronic delivery via osmotic minipumps | Increased neuronal accumulation of α-synuclein in the basal ganglia. | [2] |
| N1, N11-diethylnorspermine (DENSPM) | Chronic delivery via osmotic minipumps | Decreased neuronal accumulation of α-synuclein in the basal ganglia. | [2] | |
| Glioblastoma (U251, LN229, 42MGBA human cell lines) | LNP-siSAT1 (siRNA) | Not specified | 40% reduction in U251 cell viability; sensitized glioblastoma cells to radiation and chemotherapy. | [3] |
| Rheumatoid Arthritis (RA Synovial Fibroblasts - RASFs) | Diminazene Aceturate (DA) | Not specified | Increased 5-methylcytosine (B146107) (5-MeC) and DNMT-1 levels; decreased AMD, putrescine, activation markers, and MMP-1 levels; altered cell adhesion. Combination with S-adenosyl methionine (SAM) reduced invasiveness by 70%. | [4] |
| siRNA targeting SSAT-1 | Weekly transfection | Increased 5-MeC levels within 21 days. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Polyamine Metabolism and points of intervention.
Caption: Workflow for testing SAT1 modulators in a Parkinson's mouse model.
Detailed Experimental Protocols
For researchers wishing to replicate or build upon these findings, detailed methodologies are crucial. Below are protocols for key experiments cited in this guide.
Protocol 1: Evaluation of SAT1 Inhibition in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
This protocol is adapted from the methodology used to assess the effect of diminazene aceturate on RASFs.[4]
1. Isolation and Culture of RASFs:
-
Synovial tissues are obtained from rheumatoid arthritis patients during synovectomy.
-
Tissues are minced and digested with collagenase type VIII.
-
Isolated cells are cultured in DMEM supplemented with 10% FBS, antibiotics, and antimycotics.
-
Cells are grown to confluence and used between passages 4 and 8.
2. Treatment with Diminazene Aceturate:
-
RASFs are seeded in appropriate culture plates.
-
Cells are treated with varying concentrations of diminazene aceturate.
-
A vehicle control (e.g., DMSO) is included.
-
For combination studies, S-adenosyl methionine (SAM) is added concurrently with diminazene aceturate.
3. Measurement of Cellular Markers by Flow Cytometry:
-
After treatment, cells are harvested and stained with fluorescently labeled antibodies against SSAT-1, 5-MeC, AMD, PMF-1, DNMT-1, CXCL12, β1 integrin, and CD44.
-
Stained cells are analyzed using a flow cytometer to quantify protein expression levels.
4. Putrescine Level Determination:
-
Cell lysates are prepared from treated and control cells.
-
Putrescine levels are determined using a colorimetric assay kit according to the manufacturer's instructions.
5. Matrix Metalloproteinase (MMP) Measurement:
-
Culture supernatants are collected.
-
Levels of MMP-1 are measured by enzyme-linked immunosorbent assay (ELISA).
6. Cell Adhesion Assay:
-
Treated and control RASFs are seeded onto fibronectin-coated plates.
-
After a defined incubation period, non-adherent cells are washed away.
-
Adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining).
7. In Vivo Invasiveness Model (SCID Mouse):
-
RASFs are co-implanted with human cartilage into severe combined immunodeficient (SCID) mice.
-
Mice are treated with diminazene aceturate, SAM, or a combination.
-
After a set period, the implants are harvested, and the invasion of fibroblasts into the cartilage is assessed histologically.
Protocol 2: Validation of SAT1 Inhibition in a Parkinson's Disease Mouse Model
This protocol is based on the study investigating the link between SAT1 activity and α-synuclein histopathology.[2]
1. Animal Model:
-
Transgenic mice expressing wild-type human α-synuclein are used.
-
Age- and sex-matched non-transgenic littermates can serve as controls.
2. Drug Administration:
-
Osmotic minipumps are surgically implanted subcutaneously in the mice.
-
Pumps are filled with either diminazene aceturate (this compound), DENSPM, or phosphate-buffered saline (PBS) as a control.
-
The concentration of the drugs is calculated to deliver a specific dose over a chronic period (e.g., several weeks).
3. Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized and perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Brains are sectioned coronally using a cryostat.
4. Immunohistochemistry:
-
Brain sections are stained with an antibody specific for human α-synuclein.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is used for detection.
-
The staining is visualized using a chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
5. Quantification of α-synuclein Accumulation:
-
Stained brain sections are imaged using a microscope.
-
The area of α-synuclein immunoreactivity is quantified in specific brain regions, such as the basal ganglia and substantia nigra, using image analysis software.
-
Statistical analysis is performed to compare the levels of α-synuclein accumulation between the different treatment groups.
Conclusion
The validation of diminazene aceturate as a selective SAT1 inhibitor in diverse disease models underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. Its inhibitory action provides a clear contrast to the effects of SAT1 activators like DENSPM and offers a pharmacological alternative to genetic knockdown approaches such as siRNA. The experimental data and detailed protocols provided in this guide are intended to facilitate further research into the role of SAT1 in health and disease and to aid in the design of future studies aimed at harnessing the therapeutic potential of modulating this critical enzyme. Researchers should, however, be mindful of potential off-target effects and conduct appropriate control experiments to ensure the specificity of their findings.
References
- 1. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine pathway contributes to the pathogenesis of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)—A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Berenil (Diminazene Aceturate): A Comparative Analysis of its Trypanocidal Efficacy
A comprehensive guide for researchers on the differential activity of Berenil against various Trypanosoma strains, supported by experimental data and detailed protocols.
Diminazene (B1218545) aceturate, commercially known as this compound, has been a cornerstone in the treatment of animal trypanosomiasis for decades.[1] Its efficacy, however, is not uniform across all Trypanosoma species and strains, with variations in susceptibility and the emergence of resistance being significant concerns in the field. This guide provides a comparative study of this compound's trypanocidal activity, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound: In Vitro and In Vivo Data
The trypanocidal activity of diminazene aceturate varies significantly among different Trypanosoma species and even between strains of the same species. In vitro assays, typically measuring the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), provide a standardized measure of drug potency. In vivo studies, often determining the minimum curative dose (MCD), offer insights into the drug's performance in a physiological context.
In Vitro Susceptibility
The following table summarizes the in vitro activity of diminazene aceturate against various Trypanosoma strains. It is important to note that IC50 values can vary based on the specific assay conditions, such as the cell density, incubation time, and the viability indicator used.
| Trypanosoma Species | Strain | IC50 / EC50 (nM) | Reference |
| Trypanosoma congolense | IL3000 | 108.65 ± 25.25 | [2] |
| Trypanosoma brucei brucei | Wild Type | ~400 | [3] |
| Trypanosoma brucei brucei | TbAT1-null mutant | Reduced susceptibility | [4] |
| Trypanosoma brucei rhodesiense | STIB 900 | Varies (comparable to other drugs) | [5] |
| Trypanosoma brucei gambiense | STIB 930 | Varies (comparable to other drugs) | [5] |
| Trypanosoma evansi | - | Data not consistently reported | - |
T. congolense appears to be more sensitive to diminazene aceturate in vitro compared to T. brucei.[1][2] Notably, resistance is a significant factor, with strains lacking the TbAT1 purine (B94841) transporter showing reduced susceptibility to the drug.[4]
In Vivo Efficacy
In vivo studies in animal models demonstrate a range of curative doses for this compound, reflecting the varied sensitivity of different trypanosome species and the influence of the host environment.
| Trypanosoma Species | Host Animal | Curative Dose (mg/kg) | Outcome | Reference |
| Trypanosoma congolense | Cattle | 3.5 - 14.0 | Variable; resistance observed at higher doses | [2] |
| Trypanosoma congolense | Mice | 40 - 45 | Resistance observed in some clones | [6] |
| Trypanosoma brucei brucei | Mice | 3.5 | Effective in clearing parasitemia | [7] |
| Trypanosoma evansi | Mice | 10 - 20 | Complete elimination of parasites | [8][9] |
| Trypanosoma evansi | Mice | 3.5 | Less effective | [8][9] |
| Trypanosoma evansi | Camels | 2.5 | Recommended for effective treatment | [10] |
| Trypanosoma evansi | Camels | 3.5 | Toxic signs noticed | [10] |
| Trypanosoma evansi | Cats | 3.5 (for 5 days) | 85.7% efficacy | [11] |
Resistance to this compound is a documented issue, particularly in T. congolense, where higher doses are often required for effective treatment, and in some cases, treatment failure is observed.[2] For T. evansi, a dose of 3.5 mg/kg, which is standard for cattle, was found to be less effective in mice, suggesting species-specific pharmacological considerations.[8][9][10]
Mechanism of Action and Resistance
The primary trypanocidal action of diminazene aceturate involves its binding to the kinetoplast DNA (kDNA) of the parasite.[1][12] This interaction is thought to interfere with DNA replication and function, leading to parasite death. The uptake of the drug into the trypanosome is a critical step, primarily mediated by the P2/TbAT1 adenosine (B11128) transporter in T. brucei.[4]
Resistance to diminazene can arise from mutations in or the complete loss of the TbAT1 transporter, which reduces the accumulation of the drug within the parasite.[4]
Mechanism of this compound action and resistance.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible assessment of trypanocidal drug efficacy. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Alamar Blue Assay
This assay is commonly used to determine the IC50 of compounds against trypanosomes by measuring metabolic activity.
Materials:
-
Trypanosoma culture (e.g., T. brucei bloodstream forms)
-
Complete HMI-9 medium (or appropriate culture medium)
-
96-well microtiter plates (black, clear bottom for fluorescence reading)
-
Diminazene aceturate stock solution (in DMSO or water)
-
Alamar Blue (Resazurin) solution
-
Fluorescence plate reader
Procedure:
-
Parasite Preparation: Harvest log-phase trypanosomes and adjust the concentration to 2 x 10⁴ cells/mL in fresh, pre-warmed complete HMI-9 medium.
-
Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of diminazene aceturate in the culture medium. Add the diluted compound to the wells in triplicate. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue solution to each well.
-
Second Incubation: Incubate for an additional 24 hours under the same conditions.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[6]
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
In vitro Alamar Blue assay workflow.
In Vivo Efficacy Testing in a Murine Model
This protocol outlines a typical procedure for assessing the curative effect of this compound in mice infected with trypanosomes.
Materials:
-
Laboratory mice (e.g., BALB/c or Swiss albino)
-
Trypanosoma stabilate for infection
-
Diminazene aceturate solution for injection
-
Syringes and needles
-
Microscope and slides for parasitemia determination
-
Animal housing and care facilities
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with a predetermined number of trypanosomes (e.g., 1 x 10⁴ to 1 x 10⁵ parasites per mouse).
-
Parasitemia Monitoring: Monitor the development of parasitemia daily by examining a drop of tail blood under a microscope.
-
Treatment: Once a consistent level of parasitemia is established (e.g., on day 3-5 post-infection), treat the mice with the desired dose of diminazene aceturate via intramuscular (IM) or IP injection. Include an untreated control group.
-
Post-Treatment Monitoring: Continue to monitor parasitemia in all groups daily for the first week and then at regular intervals for up to 60 days to check for relapse.
-
Data Collection: Record the day of parasite clearance and any instances of relapse. Monitor animal health, including weight and clinical signs.
-
Efficacy Determination: The minimum curative dose (MCD) is defined as the lowest dose that clears parasitemia in all treated animals without relapse for the duration of the observation period.
In vivo efficacy testing workflow in mice.
Conclusion
This compound remains a vital tool in the control of animal trypanosomiasis, but its effectiveness is clearly dependent on the target trypanosome species and the presence of drug resistance. This comparative guide highlights the differential susceptibility of various strains to diminazene aceturate and provides a framework for its evaluation. For researchers and drug development professionals, a thorough understanding of these variations, coupled with standardized experimental protocols, is crucial for the effective use of this long-standing trypanocide and for the development of novel therapeutic strategies to combat this debilitating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diminazene resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of this compound (diminazene aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IN VIVO PROPHYLACTIC ACTIVITY OF this compound AGAINST TRYPANOSOMES IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diminazene aceturate in the control of Trypanosoma evansi infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Berenil-Mediated Cytokine Suppression: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Berenil (diminazene aceturate) with other notable cytokine suppressors, offering insights into their mechanisms of action and supported by experimental data. The information presented here is intended to assist researchers in understanding the nuances of these compounds and in designing future studies.
Introduction to this compound and Cytokine Suppression
This compound, a well-established anti-trypanosomal agent, has demonstrated significant anti-inflammatory properties through the suppression of pro-inflammatory cytokines. This has opened avenues for its potential repurposing in inflammatory and autoimmune diseases. This guide delves into the molecular mechanisms underpinning this compound's cytokine-suppressing activity and compares it with three other widely studied anti-inflammatory agents: Dexamethasone, Quercetin, and Pentoxifylline.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects through a multi-faceted approach that involves the inhibition of key signaling pathways and the upregulation of inhibitory molecules. This mechanism, while sharing some commonalities with other suppressors, also possesses unique features.
This compound (Diminazene Aceturate): The primary mechanism of this compound-mediated cytokine suppression involves the inhibition of the phosphorylation of several critical signaling molecules. It has been shown to significantly reduce the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAP kinase.[1][2] Furthermore, this compound targets the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3, and the p65 subunit of Nuclear Factor-kappaB (NF-κB).[1][2] This broad-spectrum inhibition of key inflammatory signaling cascades leads to a potent suppression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][3] Notably, this effect is not due to the downregulation of Toll-like receptor (TLR) expression.[1][2]
An additional layer to this compound's mechanism is its ability to upregulate negative regulators of innate immunity. Studies have shown that this compound treatment can increase the phosphorylation of STAT5 and enhance the expression of Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3.[4] this compound is also known to be an activator of Angiotensin-Converting Enzyme 2 (ACE2), which has inherent anti-inflammatory properties.[1]
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone primarily acts by binding to the glucocorticoid receptor (GR).[4][5] Upon binding, the GR-dexamethasone complex translocates to the nucleus and modulates gene expression.[4][5] It effectively downregulates the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[4][5] Dexamethasone also inhibits the NF-κB signaling pathway and interferes with MAPK and JNK signaling.[5]
Quercetin: This naturally occurring flavonoid inhibits pro-inflammatory cytokine production by modulating the NF-κB pathway.[2][6] It has been shown to suppress the phosphorylation of IκBα and IκBβ, thereby preventing the nuclear translocation of NF-κB.[2] Quercetin also impacts MAPK signaling pathways, including ERK and JNK.[1]
Pentoxifylline: A methylxanthine derivative, Pentoxifylline acts as a non-selective phosphodiesterase inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels.[7][8] This increase in cAMP activates Protein Kinase A (PKA), which in turn reduces the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[7][8][9] Pentoxifylline also downregulates the activation of the NF-κB transcription factor.[7][8]
Comparative Data on Cytokine Suppression
The following table summarizes the available quantitative data on the suppression of TNF-α and IL-6 by this compound and the comparative drugs in LPS-stimulated RAW 264.7 macrophages. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
| Compound | Target Cytokine | Cell Line | Stimulus | IC50 / % Inhibition | Citation(s) |
| This compound | TNF-α, IL-6 | Macrophages | T. congolense, LPS | Significant suppression (specific IC50 not available) | [3][10] |
| Dexamethasone | TNF-α | RAW 264.7 | LPS (0.1 µg/mL) | Significant suppression at 1µM and 10µM | [11] |
| Dexamethasone | IL-6 | RAW 264.7 | LPS | Significant inhibition | [12] |
| Quercetin | TNF-α | RAW 264.7 | LPS | IC50 < 5 µM | [1] |
| Quercetin | IL-6 | RAW 264.7 | LPS | Significant inhibition at 20 µM | [8] |
| Pentoxifylline | TNF-α | RAW 264.7 | LPS/IFN-γ | Significant inhibition at 0.5 mg/mL | [13] |
| Pentoxifylline | IL-6 | RAW 264.7 | LPS/IFN-γ | Significant inhibition at 0.5 mg/mL | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound-mediated cytokine suppression.
Caption: General experimental workflow for assessing cytokine suppression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on cytokine suppression.
Protocol 1: In Vitro Cytokine Suppression Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone, Quercetin, Pentoxifylline)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM.[2] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[2]
-
Pre-treatment: The following day, remove the culture medium. Add 100 µL of fresh medium containing the desired concentrations of the test compound (or vehicle control) to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 10-100 ng/mL.[2] For wells serving as negative controls, add 100 µL of medium without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
Protocol 2: Western Blot Analysis of MAPK and STAT Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation status of key signaling proteins (e.g., p38 MAPK, ERK1/2, JNK, STAT3) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS from E. coli
-
Test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of p38, ERK, JNK, STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
Conclusion
This compound demonstrates a robust and multi-targeted mechanism for suppressing pro-inflammatory cytokines, primarily through the inhibition of MAPK, STAT, and NF-κB signaling pathways. Its ability to also upregulate negative feedback regulators like SOCS proteins and activate the anti-inflammatory ACE2 enzyme distinguishes it from other cytokine suppressors. While Dexamethasone, Quercetin, and Pentoxifylline also effectively inhibit cytokine production, their primary mechanisms of action differ. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other anti-inflammatory agents. Further studies with standardized experimental conditions are warranted to enable more direct comparisons of the potency of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of Berenil and other minor groove binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Berenil (Diminazene Aceturate) and other prominent minor groove binders, including Hoechst 33258, DAPI, Netropsin (B1678217), and Distamycin. The information presented is supported by experimental data to offer an objective overview of their performance and characteristics.
Introduction to Minor Groove Binders
Minor groove binders are small molecules that fit into the minor groove of double-stranded DNA, a key interaction for various cellular processes. These compounds are of significant interest in drug development due to their potential to modulate gene expression and act as antimicrobial or anticancer agents. Their binding affinity and sequence specificity are critical determinants of their biological activity.
Mechanism of Action
This compound and other minor groove binders primarily interact with the minor groove of DNA through a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. Most of these compounds show a preference for AT-rich sequences, where the minor groove is narrower and presents a more favorable electrostatic potential for binding.
This compound , a diarylamidine, is widely used as an anti-trypanosomal drug. Its primary mechanism of action is believed to be the inhibition of DNA replication and transcription in parasites through its binding to kinetoplast DNA.[1] Beyond its antimicrobial properties, this compound has been shown to possess significant immunomodulatory effects, notably by downregulating pro-inflammatory cytokine production through the inhibition of key signaling pathways like MAPK and STAT.[2]
Hoechst 33258 and DAPI are fluorescent dyes commonly used for DNA staining in cell biology. They exhibit strong fluorescence enhancement upon binding to the minor groove of AT-rich DNA sequences. Their primary application is in visualizing nuclei and studying DNA content and apoptosis.
Netropsin and Distamycin are naturally occurring polyamides that demonstrate high affinity and specificity for AT-rich regions of the DNA minor groove. They have been extensively studied as models for understanding DNA-ligand interactions and have served as scaffolds for the design of synthetic DNA-binding agents with therapeutic potential.
Quantitative Comparison of DNA Binding Affinity
The binding affinity of minor groove binders to DNA is a crucial parameter for their biological efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following tables summarize the available quantitative data for this compound and other minor groove binders. It is important to note that binding affinities can vary depending on the specific DNA sequence, ionic strength of the buffer, and the experimental technique employed.
| Minor Groove Binder | DNA Sequence | Dissociation Constant (Kd) | Experimental Technique | Reference |
| This compound | AT-rich DNA | Micromolar range (Qualitative) | Various | [3] |
| Hoechst 33258 | AATT | ~1-3 nM | Fluorescence Spectroscopy | [4][5] |
| Calf Thymus DNA | ~1-3 x 10⁻⁹ M | Fluorescence & Absorption | [5] | |
| DAPI | AATT | ~100 nM | Fluorescence Spectroscopy | [6] |
| λ-DNA | ~10⁷ M⁻¹ (Ka) | Force Spectroscopy | [7] | |
| Netropsin | AATT | ~10⁹ M⁻¹ (Ka) | Thermodynamics | [8] |
| d(GGTATACC)₂ | 1.0 x 10⁵ M⁻¹ (Ka) | DNase I Footprinting | [9] | |
| Distamycin A | d(GGTATACC)₂ | 2.0 x 10⁵ M⁻¹ (Ka) | DNase I Footprinting | [9] |
| Damaged DNA | ~10⁻⁶ M | Circular Dichroism | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize minor groove binder-DNA interactions are provided below.
DNase I Footprinting
Objective: To determine the specific DNA sequence(s) to which a minor groove binder binds.
Methodology:
-
DNA Preparation: A DNA fragment of interest is radioactively labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the minor groove binder to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone, but the regions where the minor groove binder is bound are protected from cleavage.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film. The protected regions appear as "footprints" – gaps in the ladder of DNA fragments – indicating the binding sites of the ligand.[2][11][12][13][14]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The DNA and the minor groove binder are prepared in identical buffer solutions to minimize heats of dilution. The concentration of each component is precisely determined.
-
Titration: A solution of the minor groove binder is titrated into a solution containing the DNA in the sample cell of the calorimeter.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to DNA. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[15][16][17][18][19]
Fluorescence Spectroscopy
Objective: To determine the binding affinity and stoichiometry of fluorescent minor groove binders or by using a fluorescent DNA probe.
Methodology:
-
Sample Preparation: Solutions of the DNA and the fluorescent minor groove binder (or fluorescently labeled DNA) are prepared in a suitable buffer.
-
Titration: The non-fluorescent component is titrated into the solution of the fluorescent component.
-
Fluorescence Measurement: The fluorescence intensity or anisotropy is measured after each addition. Binding of the ligand to DNA often results in a change in the fluorescence properties of the fluorophore.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the titrant. The resulting binding curve is fitted to a binding equation to determine the dissociation constant (Kd).[1][20][21][22][23]
Signaling Pathways and Cellular Effects
Minor groove binders can exert their biological effects not only by directly interfering with DNA processes but also by modulating intracellular signaling pathways.
This compound has been shown to have potent anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK (p38, ERK, JNK) and STAT (STAT1, STAT3) signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2] this compound also appears to affect the NF-κB signaling pathway.
Caption: this compound's inhibition of inflammatory signaling pathways.
The effects of other minor groove binders on these specific inflammatory signaling pathways are less well-characterized. However, their ability to bind DNA can trigger various cellular responses:
-
Hoechst 33258 has been shown to induce apoptosis and can affect the cell cycle.
-
DAPI , while primarily a stain, can also interfere with DNA replication at high concentrations.
-
Netropsin and Distamycin can displace transcription factors from their DNA binding sites, thereby modulating gene expression.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of minor groove binders.
Caption: A generalized workflow for comparing minor groove binders.
Conclusion
This compound and other minor groove binders represent a diverse class of molecules with significant potential in various research and therapeutic areas. While they share the common feature of binding to the DNA minor groove, they exhibit distinct binding affinities, sequence specificities, and cellular effects. This compound's unique immunomodulatory properties, mediated through the inhibition of key inflammatory signaling pathways, set it apart from traditional minor groove binders that are primarily studied for their direct effects on DNA. Further comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.
References
- 1. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. [PDF] Binding characteristics of Hoechst 33258 with calf thymus DNA, poly[d(A-T)], and d(CCGGAATTCCGG): multiple stoichiometries and determination of tight binding with a wide spectrum of site affinities. | Semantic Scholar [semanticscholar.org]
- 6. DAPI | AAT Bioquest [aatbio.com]
- 7. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of equilibrium binding affinity of distamycin and netropsin to the synthetic deoxyoligonucleotide sequence d(GGTATACC)2 by quantitative DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of distamycin A binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncology.wisc.edu [oncology.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
Validating the Role of TbAT1 Transporter in Berenil Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the central role of the Trypanosoma brucei adenosine (B11128) transporter 1 (TbAT1) in the uptake of the trypanocidal drug Berenil (diminazene aceturate). The data presented herein is compiled from key research articles and is intended to serve as a valuable resource for researchers in the field of trypanosomiasis drug development.
Quantitative Comparison of this compound Uptake
The following tables summarize the key quantitative data from studies investigating the kinetics and inhibition of this compound uptake, highlighting the critical role of the TbAT1 transporter.
Table 1: Kinetic Parameters of [³H]Diminazene (this compound) Uptake in T. b. brucei
| Parameter | Wild-Type T. b. brucei | TbAT1-null Mutant | Notes | Reference |
| Km (μM) | 0.45 ± 0.11 | Not Applicable | The high-affinity transport is absent in the null mutant. | [1][2] |
| Uptake Rate (pmol/10⁷ cells/min) | (9.7 ± 2.7) × 10⁻⁵ (at 50 nM) | 1.1% of wild-type rate | Demonstrates a near-complete loss of high-affinity uptake.[1] | [1] |
| Uptake at 20 μM [³H]diminazene | Present | Present but not inhibited by 1 mM unlabeled diminazene (B1218545) | Suggests a low-affinity, non-specific uptake mechanism in the absence of TbAT1.[1] | [1] |
Table 2: Inhibition of [³H]Diminazene Uptake in Wild-Type T. b. brucei
| Inhibitor | Ki (μM) | Notes | Reference |
| Pentamidine | Consistent with P2/TbAT1 transporter activity | A known substrate of TbAT1, competitively inhibits this compound uptake. | [1][2] |
| Adenosine | Consistent with P2/TbAT1 transporter activity | The natural substrate of the P2 transporter (encoded by TbAT1). | [1][2] |
| Unlabeled Diminazene | - | Dose-dependently inhibits the uptake of radiolabeled diminazene. | [1] |
Table 3: this compound Sensitivity in Different T. brucei Strains
| T. brucei Strain | This compound Sensitivity | Genetic Status of TbAT1 | Notes | Reference |
| Wild-Type | Sensitive | Present and functional | This compound is effective at therapeutic concentrations. | [3] |
| TbAT1-null Mutant | Resistant | Gene deleted | Demonstrates a direct link between TbAT1 and this compound sensitivity.[4][5] | [4][5] |
| This compound-Resistant Field Isolates | Resistant | Loss of TbAT1 gene or expression | Multiple genetic mechanisms lead to the loss of functional TbAT1 in drug-resistant strains.[6][7] | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the literature.
[³H]Diminazene Uptake Assay in T. b. brucei
This protocol is adapted from studies investigating the transport of radiolabeled diminazene into bloodstream form trypanosomes.
Objective: To measure the rate of uptake of [³H]diminazene into T. b. brucei.
Materials:
-
Bloodstream form Trypanosoma brucei brucei
-
Phosphate-Saline-Glucose (PSG) buffer, pH 8.0
-
[³H]diminazene of known specific activity
-
Unlabeled diminazene aceturate (for inhibition studies)
-
Inhibitors (e.g., pentamidine, adenosine)
-
Dibutyl phthalate (B1215562) oil
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Harvest bloodstream form trypanosomes from infected rat blood and wash them in PSG buffer.
-
Resuspend the trypanosome pellet to a final concentration of 1 x 10⁸ cells/mL in PSG.
-
Prepare microcentrifuge tubes with a 100 µL layer of dibutyl phthalate oil.
-
Initiate the transport assay by adding a known concentration of [³H]diminazene (and inhibitors, if applicable) to the trypanosome suspension.
-
At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take a 100 µL aliquot of the cell suspension and layer it on top of the oil in the microcentrifuge tubes.
-
Immediately centrifuge the tubes at high speed for 1 minute to pellet the cells and separate them from the incubation medium.
-
Freeze the tubes and cut off the tip containing the cell pellet.
-
Lyse the cells in the tip and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake in pmol/10⁷ cells/minute.
Generation of TbAT1-null Mutant T. b. brucei
This protocol provides a general overview of the methodology used to create a genetic knockout of the TbAT1 gene.
Objective: To delete the TbAT1 gene from the T. b. brucei genome to study its function.
Materials:
-
Wild-type T. b. brucei bloodstream forms
-
Plasmids containing drug resistance genes (e.g., neomycin and hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the TbAT1 gene.
-
Electroporator and cuvettes
-
Culture medium (e.g., HMI-9) with appropriate selective drugs (G418 and hygromycin)
Procedure:
-
Construct two knockout plasmids. The first plasmid contains a neomycin resistance gene flanked by the 5' and 3' untranslated regions (UTRs) of the TbAT1 gene. The second plasmid contains a hygromycin resistance gene flanked by the same UTRs.
-
Linearize the first plasmid and transfect it into wild-type T. b. brucei by electroporation.
-
Select for successfully transfected trypanosomes by culturing in medium containing G418. This will result in a single allele knockout.
-
Confirm the integration of the resistance cassette into the TbAT1 locus by PCR.
-
Take the single-knockout cell line and transfect it with the linearized second plasmid containing the hygromycin resistance gene.
-
Select for double-knockout trypanosomes by culturing in medium containing both G418 and hygromycin.
-
Confirm the deletion of both TbAT1 alleles by PCR and Southern blotting.
-
The resulting tbat1⁻/⁻ cell line can then be used in phenotypic assays.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the central role of TbAT1 in this compound uptake and resistance.
Caption: Role of TbAT1 in this compound uptake and trypanosome fate.
Caption: Experimental workflow for the [³H]diminazene uptake assay.
Conclusion
The presented data unequivocally validates the TbAT1 transporter as the primary gateway for this compound into Trypanosoma brucei. The near-complete loss of high-affinity this compound uptake and the resulting drug resistance in TbAT1-null mutants provide compelling evidence for its crucial role.[1][4][5] These findings underscore the importance of TbAT1 as a key determinant of trypanocidal drug efficacy and highlight the potential for transporter-mediated mechanisms to contribute to drug resistance in the field. For drug development professionals, understanding the intricacies of drug transport via TbAT1 is paramount for designing novel trypanocides that can either exploit this pathway or bypass it to overcome existing resistance.
References
- 1. The Trypanocide Diminazene Aceturate Is Accumulated Predominantly through the TbAT1 Purine Transporter: Additional Insights on Diamidine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trypanocide diminazene aceturate is accumulated predominantly through the TbAT1 purine transporter: additional insights on diamidine resistance in african trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple genetic mechanisms lead to loss of functional TbAT1 expression in drug-resistant trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Genetic Mechanisms Lead to Loss of Functional TbAT1 Expression in Drug-Resistant Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative Transcriptomics of Berenil-Treated vs. Untreated Cells: A Guide for Researchers
Berenil, a drug traditionally used against trypanosomes, is gaining attention for its immunomodulatory capabilities. Studies consistently show that this compound treatment leads to a significant downregulation of pro-inflammatory cytokines and inhibits key signaling pathways involved in the inflammatory response. This guide summarizes these findings, presents the available quantitative data, details the experimental protocols used to obtain this data, and visualizes the affected signaling pathways.
Data Presentation: Summary of Molecular Changes
The following tables summarize the observed changes in gene and protein expression in cells treated with this compound compared to untreated controls. The data is primarily derived from studies on macrophages, which are key cells in the inflammatory process.
Table 1: Downregulation of Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulant | Observation | Reference(s) |
| IL-6 | Macrophages | T. congolense, LPS, CpG, Poly I:C | Significant reduction in production | [1][2][3] |
| IL-12 | Macrophages | T. congolense, LPS, CpG, Poly I:C | Significant reduction in production | [1][2][3] |
| TNF-α | Macrophages | T. congolense, LPS, CpG, Poly I:C | Significant reduction in production | [1][2][3] |
| IFN-γ | Splenic Cells | T. congolense | Significant reduction in serum levels | [3][4] |
Table 2: Modulation of Key Signaling Proteins
| Protein | Pathway | Observation | Cell Type | Reference(s) |
| p-ERK | MAPK | Significant downregulation of phosphorylation | Macrophages | [1] |
| p-p38 | MAPK | Significant downregulation of phosphorylation | Macrophages | [1][5] |
| p-JNK | MAPK | Significant downregulation of phosphorylation | Macrophages | [1] |
| p-STAT1 | STAT | Significant downregulation of phosphorylation | Macrophages | [1][5] |
| p-STAT3 | STAT | Significant downregulation of phosphorylation | Macrophages | [1][5] |
| NF-κB p65 | NF-κB | Significant downregulation of activity | Macrophages | [1][5] |
| SOCS1 | Negative Regulation | Upregulation of expression | Macrophages | [2] |
| SOCS3 | Negative Regulation | Upregulation of expression | Macrophages | [2] |
Experimental Protocols
The findings presented in this guide are based on in vitro and in vivo experiments. Below are detailed methodologies for the key experiments cited.
In Vitro Macrophage Stimulation Assay
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., ANA-1) are cultured in appropriate media.[6]
-
Treatment: Cells are pre-treated with this compound (diminazene aceturate) at a concentration of 10 µg/ml overnight.[6]
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Trypanosoma congolense lysate (at a 1:10 macrophage to parasite equivalent ratio) or Lipopolysaccharide (LPS) for 14-16 hours.[6]
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, and TNF-α) in the culture supernatant is measured by sandwich ELISA.[6]
-
Western Blot Analysis: To assess the phosphorylation status of signaling proteins, cell lysates are collected at various time points post-stimulation.[6] Phosphorylated and total protein levels of MAPKs (ERK, p38) and STATs (STAT1, STAT3) are determined by Western blotting.[6]
In Vivo Murine Model of Infection
-
Animal Model: BALB/c and C57BL/6 mice are used.[3]
-
Infection and Treatment: Mice are infected intraperitoneally with Trypanosoma congolense.[3] On day 5 post-infection, a group of mice is treated with this compound.[3]
-
Sample Collection: On day 8 post-infection (3 days after treatment), mice are euthanized, and blood and spleen samples are collected.[3][7]
-
Cytokine Analysis: Serum levels of IL-6, TNF, IL-12, and IFN-γ are determined by sandwich ELISA.[3]
-
Flow Cytometry: Splenocytes are stained with fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3 to analyze T-cell populations by flow cytometry.[3] this compound treatment has been shown to decrease the percentage of CD25+ and FoxP3+ cells in the spleens of infected mice.[3]
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound treatment.
References
- 1. Diminazene aceturate (this compound), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminazene aceturate (this compound) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. Diminazene aceturate (this compound) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diminazene aceturate (this compound) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diminazene Aceturate (this compound) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Berenil's Effects on Polyamine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Berenil (diminazene aceturate) on polyamine metabolism with other alternative compounds. The information is supported by experimental data from independent replications to assist in research and drug development endeavors.
Introduction to this compound and Polyamine Metabolism
This compound, a diamidine compound, is primarily known for its use as an anti-trypanosomal agent.[1][2] However, extensive research has revealed its significant impact on polyamine metabolism, a critical pathway for cell growth, differentiation, and proliferation. The core of this pathway involves the synthesis and catabolism of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). Key enzymes regulating this pathway include ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (SAMDC), and spermidine/spermine N1-acetyltransferase (SAT1). This compound has been shown to modulate the activity of these enzymes, thereby altering intracellular polyamine concentrations.
Mechanism of Action of this compound on Polyamine Metabolism
This compound exerts its effects on polyamine metabolism primarily through the irreversible inhibition of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the synthesis of spermidine and spermine. In vivo studies in rats have demonstrated that administration of this compound leads to a decrease in liver SAMDC activity. Interestingly, the same studies have shown a concurrent increase in the activities of ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SAT1). This complex interplay of enzyme modulation results in an overall increase in polyamine content, with the most significant increases observed for putrescine and N1-acetylspermidine.
The following diagram illustrates the polyamine metabolic pathway and the points of intervention by this compound and its alternatives.
Comparative Analysis of this compound and Alternative Compounds
This section compares the effects of this compound with other well-characterized modulators of polyamine metabolism: Pentamidine, DFMO, MDL 72527, and DENSPM.
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50/Ki Values | Effect on Polyamine Levels |
| This compound (Diminazene Aceturate) | SAMDC, SAT1 | Irreversible inhibitor of SAMDC; Inducer of SAT1 activity. | SAMDC: Not specified; SAT1: Ki = 2 µM[3] | Increases putrescine and N1-acetylspermidine. |
| Pentamidine | SAMDC, SAT1, PAO | Inhibitor of SAMDC and SAT1; Competitive inhibitor of PAO. | SAMDC: Not specified; SAT1: Ki = 2.4 µM; PAO: Ki = 7.6 µM[3] | Not specified in comparative studies. |
| DFMO (α-difluoromethylornithine) | ODC | Irreversible inhibitor of ODC. | ~7.5 µM (D-enantiomer) | Depletes putrescine and spermidine.[4][5] |
| MDL 72527 | Spermine Oxidase, N1-acetylpolyamine oxidase | Inhibitor of polyamine catabolism. | Spermine Oxidase: 6.1 µM; N1-acetylpolyamine oxidase: 0.02 µM | Accumulation of N1-acetylated polyamines. |
| DENSPM (N1,N11-diethylnorspermine) | SAT1 | Potent inducer of SAT1 activity. | Induces SAT1 activity by 200- to 1000-fold. | Depletes spermidine and spermine. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides an overview of the methodologies used in the cited studies to allow for independent replication.
Ornithine Decarboxylase (ODC) Activity Assay
The activity of ODC is typically measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Workflow for ODC Activity Assay
Materials:
-
L-[1-14C]ornithine
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl with pyridoxal (B1214274) phosphate (B84403) and DTT)
-
CO2 trapping agent (e.g., hyamine hydroxide-soaked filter paper)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
Determine the protein concentration of the lysates.
-
In a sealed reaction vessel, incubate a known amount of protein with L-[1-14C]ornithine in the reaction buffer.
-
Include a suspended filter paper saturated with a CO2 trapping agent.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the ODC activity, typically expressed as pmol of CO2 released per milligram of protein per hour.
S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay
Similar to the ODC assay, SAMDC activity is determined by measuring the release of 14CO2, but from S-adenosyl-L-[carboxyl-14C]methionine.
Materials:
-
S-adenosyl-L-[carboxyl-14C]methionine
-
Cell or tissue lysate
-
Reaction buffer (e.g., phosphate buffer with putrescine and EDTA)
-
CO2 trapping agent
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure: The procedure is analogous to the ODC activity assay, with the substitution of S-adenosyl-L-[carboxyl-14C]methionine as the substrate.
Spermidine/Spermine N1-acetyltransferase (SAT1) Activity Assay
SAT1 activity can be measured using a radiometric assay that quantifies the transfer of the [14C]acetyl group from [1-14C]acetyl-Coenzyme A to spermidine or spermine.
Materials:
-
[1-14C]acetyl-Coenzyme A
-
Spermidine or spermine
-
Cell or tissue lysate
-
Reaction buffer (e.g., Tris-HCl)
-
Phosphocellulose paper
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubate cell or tissue lysate with spermidine or spermine and [1-14C]acetyl-Coenzyme A.
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs to remove unreacted [1-14C]acetyl-Coenzyme A.
-
Measure the radioactivity retained on the discs, which corresponds to the [14C]acetylated polyamines, using a liquid scintillation counter.
Quantification of Intracellular Polyamines by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of intracellular polyamines.
Workflow for Polyamine Quantification by HPLC
Materials:
-
Perchloric acid
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (putrescine, spermidine, spermine)
-
Reverse-phase HPLC column
-
Fluorescence detector
Procedure:
-
Extract polyamines from cells or tissues using perchloric acid.
-
Derivatize the polyamines in the supernatant with a fluorescent agent, commonly dansyl chloride.
-
Separate the dansylated polyamines using reverse-phase HPLC with an acetonitrile/water gradient.
-
Detect the separated polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Conclusion
This compound (diminazene aceturate) is a potent modulator of polyamine metabolism, primarily acting as an irreversible inhibitor of SAMDC and an inducer of SAT1. This dual action leads to a distinct alteration in the intracellular polyamine profile, characterized by an increase in putrescine and N1-acetylspermidine. In comparison, other agents like DFMO, pentamidine, MDL 72527, and DENSPM target different key enzymes in the pathway, resulting in varied effects on polyamine levels. The choice of compound for research or therapeutic development should be guided by the specific desired modulation of the polyamine pathway. The provided experimental protocols offer a foundation for the independent replication and further investigation of the effects of these compounds on polyamine metabolism.
References
- 1. Diminazene - Wikipedia [en.wikipedia.org]
- 2. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 3. Inhibition of enzymes of polyamine back-conversion by pentamidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (this compound) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermine and spermidine reversed age-related cardiac deterioration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Berenil (Diminazene Aceturate)
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the responsible management of all laboratory materials, including the trypanocidal agent Berenil (Diminazene aceturate). Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of environmental stewardship and laboratory safety. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
The disposal of this compound, a veterinary pharmaceutical, is governed by local, state, and federal regulations.[1] It is imperative to consult these specific guidelines for your region. However, several universal principles apply to ensure safety and minimize environmental impact. The primary goal is to prevent the entry of the active compound into waterways and soil, where it can have unintended ecological consequences.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves
-
Safety glasses or goggles
-
A lab coat or other protective clothing
Avoid creating dust or aerosols when handling the powdered form of this compound.[4][5] In case of skin or eye contact, rinse the affected area thoroughly with water.[4]
Recommended Disposal Procedures
The preferred method for the disposal of unused or expired this compound is through a licensed hazardous waste management facility or a drug take-back program.[2][3][6] These programs are designed to handle pharmaceutical waste in an environmentally sound manner, typically through incineration.[6]
Disposal Options Summary
| Disposal Method | Suitability | Key Considerations |
| Licensed Waste Management Facility | Highly Recommended | Ensures compliance with all regulations. The facility will provide specific instructions for packaging and transportation. |
| Drug Take-Back Programs | Highly Recommended | Often available through pharmacies, veterinary clinics, or government agencies. Check for local authorized collectors.[2][3] |
| Incineration | Recommended | Should be carried out in a licensed apparatus.[1][6] This is often the method used by waste management facilities. |
| Landfill | Not Recommended (unless no other option) | If no other options are available, mix the this compound powder with an unpalatable substance like coffee grounds or kitty litter, place it in a sealed container, and then in the trash.[2][7][8] This should be a last resort. |
| Sewer/Drain Disposal | Prohibited | Never flush this compound down the toilet or pour it down the drain.[2][3][6] This can lead to environmental contamination. |
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disposal of Empty Containers
Empty this compound containers must also be handled properly. They should be decontaminated before disposal.[1] Observe all label safeguards until the containers are cleaned or destroyed.[1] After decontamination, they can typically be disposed of with regular laboratory waste, but it is essential to follow your institution's specific guidelines.
Environmental and Safety Considerations
Improper disposal of veterinary medicines like this compound can lead to the contamination of water and soil, potentially harming wildlife and ecosystems.[9] Furthermore, the accumulation of unused pharmaceuticals in a laboratory can pose a risk of accidental exposure or misuse.[2] By following these established procedures, researchers and scientists can ensure a safe working environment and contribute to the protection of our environment.
For any specific questions or in the event of a large spill, consult your institution's environmental health and safety department and refer to the Safety Data Sheet (SDS) for this compound (Diminazene aceturate).[1][4][5]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 3. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. bva.co.uk [bva.co.uk]
- 7. Pet Medication Disposal | Oregon Veterinary Medical Association [oregonvma.org]
- 8. rcvs.org.uk [rcvs.org.uk]
- 9. Veterinary medicines in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
